molecular formula C4H2ClNOS B1585635 2-Chlorothiazole-5-carbaldehyde CAS No. 95453-58-0

2-Chlorothiazole-5-carbaldehyde

货号: B1585635
CAS 编号: 95453-58-0
分子量: 147.58 g/mol
InChI 键: PKCBQQXHFIDIIG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chlorothiazole-5-carbaldehyde (CAS 95453-58-0) is a high-purity, solid organic compound serving as a versatile and valuable synthetic intermediate in research and development . Its molecular formula is C 4 H 2 ClNOS, with a molecular weight of 147.58 g/mol . The compound is characterized by a melting point of 85-88°C and should be stored as an air-sensitive solid in a cool, well-ventilated area . As a key building block, this aldehyde is primarily used in heterocyclic and medicinal chemistry. Its distinct structure, featuring both an aldehyde group and a reactive chlorinated thiazole ring, makes it an ideal precursor for synthesizing more complex molecules via condensation and nucleophilic substitution reactions . Researchers utilize it to create diverse libraries of compounds, including Schiff bases and other thiazole derivatives, for screening in pharmaceutical and agrochemical applications . Key Specifications: - CAS Number: 95453-58-0 - Purity: ≥97% - Molecular Formula: C 4 H 2 ClNOS - Molecular Weight: 147.58 - MDL Number: MFCD01568717 Handling and Safety: This compound requires careful handling. It may cause skin and serious eye irritation and respiratory irritation . Appropriate personal protective equipment (PPE), including gloves and eye/face protection, is essential. Always use the product in a well-ventilated area and avoid breathing its dust or vapors . Disclaimer: This product is intended for research and laboratory use only. It is not classified as a medicinal product, food additive, or cosmetic ingredient. It is strictly for use by qualified professionals and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-chloro-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNOS/c5-4-6-1-3(2-7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCBQQXHFIDIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363170
Record name 2-chlorothiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95453-58-0
Record name 2-chlorothiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,3-thiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chlorothiazole-5-carbaldehyde from 2-Chlorothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes for preparing 2-chlorothiazole-5-carbaldehyde, a crucial intermediate in medicinal chemistry and drug development. The thiazole scaffold is a privileged structure in a multitude of pharmaceuticals, and the functionalization of this core is of paramount importance for the generation of novel therapeutic agents.[1][2][3] This document will delve into the prevalent synthetic strategies, offering detailed mechanistic insights, step-by-step protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their applications.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a wide array of biologically active compounds. Its utility stems from the presence of three reactive sites: the aldehyde group, the chloro substituent, and the thiazole ring itself. The aldehyde functionality serves as a versatile handle for various transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the introduction of diverse molecular fragments. The chloro group can be displaced by nucleophiles, allowing for the attachment of different substituents at the 2-position of the thiazole ring. This structural motif is found in numerous compounds investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4]

Synthetic Strategies for the Formylation of 2-Chlorothiazole

The introduction of a formyl group onto the 2-chlorothiazole ring at the 5-position is the key transformation in the synthesis of the target molecule. Two primary methods have proven effective for this purpose: direct formylation using an organolithium intermediate and the Vilsmeier-Haack reaction.

Directed Ortho-Metalation and Formylation

This classical approach involves the deprotonation of 2-chlorothiazole at the 5-position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, such as ethyl formate or N,N-dimethylformamide (DMF), to yield the desired aldehyde.

Mechanism: The reaction proceeds via a directed ortho-metalation pathway. The chlorine atom at the 2-position and the sulfur atom of the thiazole ring direct the deprotonation to the adjacent C5 position. The subsequent nucleophilic attack of the lithiated thiazole on the formylating agent, followed by workup, affords this compound.

Directed_Ortho_Metalation 2-Chlorothiazole 2-Chlorothiazole Lithiated Intermediate 5-Lithio-2-chlorothiazole 2-Chlorothiazole->Lithiated Intermediate n-BuLi, THF, -78 °C This compound This compound Lithiated Intermediate->this compound Ethyl Formate, then H₃O⁺

Caption: Directed ortho-metalation and formylation of 2-chlorothiazole.

Experimental Protocol: Directed Ortho-Metalation and Formylation [5]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 1000 mL) and 2-chlorothiazole (80 g).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: n-Butyl lithium (320 mL, 2.5 M in hexanes, 0.8 mol) is added dropwise to the stirred solution over 1 hour, maintaining the internal temperature at -78 °C.

  • Formylation: After the addition is complete, ethyl formate (74 g) is added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The mixture is stirred for an additional hour at this temperature.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) and stirred for 30 minutes.

  • Extraction: The reaction mixture is allowed to warm to room temperature and then diluted with ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Work-up: The combined organic phases are washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a hexane/ethyl acetate mixture to afford this compound as a solid.

Data Summary: Directed Ortho-Metalation and Formylation

ReagentMolar Equiv.QuantityRole
2-Chlorothiazole1.080 gStarting Material
n-Butyl Lithium1.2320 mL (2.5 M)Deprotonating Agent
Ethyl Formate1.574 gFormylating Agent
Anhydrous THF-1000 mLSolvent
Yield 72 g (73%)
The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] This reaction employs the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[7][8][9]

Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.[7] The electron-rich 2-chlorothiazole then acts as a nucleophile, attacking the Vilsmeier reagent to form a tetrahedral intermediate. Subsequent elimination of a stable leaving group and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.

Vilsmeier_Haack_Reaction cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reagent POCl3 POCl₃ POCl3->Vilsmeier Reagent Iminium Intermediate Iminium Intermediate 2-Chlorothiazole 2-Chlorothiazole 2-Chlorothiazole->Iminium Intermediate Electrophilic Attack This compound This compound Iminium Intermediate->this compound Hydrolysis (H₂O)

Caption: The Vilsmeier-Haack formylation of 2-chlorothiazole.

Experimental Protocol: Vilsmeier-Haack Reaction

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, phosphorus oxychloride (POCl₃) is added to N,N-dimethylformamide (DMF) at 0 °C with stirring. The mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with 2-Chlorothiazole: 2-Chlorothiazole is added dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: The reaction mixture is then heated to a specified temperature (typically between 60-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

  • Hydrolysis: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Work-up: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Summary: Vilsmeier-Haack Reaction (Representative)

ReagentMolar Equiv.Role
2-Chlorothiazole1.0Starting Material
POCl₃1.1 - 1.5Activating Agent
DMF-Reagent & Solvent
Typical Yield 60-80%

Comparative Analysis and Field Insights

FeatureDirected Ortho-MetalationVilsmeier-Haack Reaction
Reagents n-BuLi (pyrophoric, moisture-sensitive), Ethyl FormatePOCl₃ (corrosive, moisture-sensitive), DMF
Temperature Cryogenic (-78 °C)Moderate (0 °C to 80 °C)
Scalability More challenging due to low temperatures and pyrophoric reagentsGenerally more amenable to large-scale synthesis
Substrate Scope Sensitive to functional groups incompatible with strong basesTolerant of a wider range of functional groups
Work-up Quenching with NH₄Cl, standard extractionHydrolysis, neutralization, and extraction
Yield Often high (e.g., 73%)[5]Generally good to excellent (60-80%)

Expertise & Experience:

From a practical standpoint, the choice between these two methods often hinges on the scale of the synthesis and the available laboratory infrastructure. The directed ortho-metalation route, while providing a high yield in the reported literature, requires stringent anhydrous conditions and the handling of pyrophoric n-butyllithium at cryogenic temperatures. This can be operationally demanding, especially on a larger scale.

The Vilsmeier-Haack reaction, on the other hand, is often more forgiving in terms of reaction conditions and is generally easier to scale up. The reagents are corrosive and require careful handling, but the reaction temperatures are more moderate. For many applications in drug discovery where rapid access to a variety of analogs is necessary, the Vilsmeier-Haack reaction may be the more pragmatic choice due to its broader functional group tolerance and operational simplicity.

Conclusion

The synthesis of this compound from 2-chlorothiazole can be effectively achieved through both directed ortho-metalation and the Vilsmeier-Haack reaction. The selection of the optimal synthetic route will depend on the specific requirements of the research, including the desired scale, available equipment, and the presence of other functional groups in more complex substrates. This guide provides the necessary technical details and practical insights to enable researchers to successfully synthesize this valuable intermediate for their drug discovery and development programs.

References

physicochemical properties of 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide on the Physicochemical Properties of 2-Chlorothiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound stands as a cornerstone heterocyclic building block in the field of medicinal chemistry. Its intrinsic reactivity and structural features make it a valuable precursor for the synthesis of a diverse array of pharmacologically active molecules. A comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for the rational design of synthetic routes, optimization of reaction conditions, and the prediction of its behavior in complex biological systems. This technical guide provides a detailed exploration of the core physicochemical characteristics of this compound, substantiated by established experimental protocols and expert analysis, to aid researchers in harnessing its full potential in drug discovery and development.

Strategic Importance in Medicinal Chemistry

The thiazole motif is a well-established "privileged scaffold" in drug design, frequently appearing in the structures of numerous FDA-approved drugs. The specific substitution pattern of this compound, featuring a chlorine atom at the 2-position and a carbaldehyde group at the 5-position, bestows upon it a unique and highly desirable reactivity profile. The potent electron-withdrawing nature of both substituents activates the molecule for a range of chemical transformations, most notably nucleophilic aromatic substitution at the C2 position and a variety of condensation and derivatization reactions at the aldehyde functionality. This dual reactivity allows for the systematic and efficient introduction of molecular diversity, a key strategy in the hit-to-lead and lead optimization phases of drug discovery.

Fundamental Physicochemical Properties

A granular understanding of the physicochemical properties of this compound is fundamental to its practical application. These properties govern its handling, storage, solubility, and reactivity, thereby influencing every stage of its use from reaction setup to final product purification.

Molecular Identity and Structure

The unambiguous identification of a chemical entity begins with its molecular structure and associated identifiers.

Figure 1: Molecular Structure of this compound A diagram illustrating the arrangement of atoms and bonds in the this compound molecule.

Table 1: Chemical and Physical Data

PropertyValueReference(s)
Molecular Formula C4H2ClNOS
Molecular Weight 147.58 g/mol
CAS Number 95453-58-0
Appearance Solid
Melting Point 85-88 °C[1]
Boiling Point (Predicted) 278.6±32.0 °C[1]
Density (Predicted) 1.541±0.06 g/cm3 [1]
pKa (Predicted) -0.94±0.10[1]
InChI 1S/C4H2ClNOS/c5-4-6-1-3(2-7)8-4/h1-2H
SMILES [s]1c(ncc1C=O)Cl
Solubility and Handling

The solubility profile of a compound is a critical determinant in the choice of reaction solvents and purification methods. This compound is generally soluble in common organic solvents such as ethers.[2] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety goggles, to avoid contact with skin and eyes.[3] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

  • Objective: To determine suitable solvents for reaction and purification.

  • Methodology:

    • Place approximately 10 mg of this compound into a series of small test tubes.

    • To each tube, add 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane).

    • Agitate the tubes vigorously for 30 seconds.

    • Visually inspect for dissolution.

  • Expert Interpretation: The observed solubility will directly inform the selection of solvent systems for homogeneous reactions and for chromatographic purification techniques such as column chromatography.

Spectroscopic Characterization

Spectroscopic data provides an electronic and vibrational fingerprint of the molecule, serving as a primary tool for structure verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the proton environment of the molecule.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.9Singlet1HAldehydic proton (-CHO)
~8.2Singlet1HThiazole ring proton
  • Causality in Chemical Shifts: The significant downfield shift of the aldehydic proton is a classic hallmark of this functional group. The thiazole ring proton is also deshielded due to the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the electron-withdrawing effect of the chlorine and aldehyde substituents. The observation of singlets for both protons is consistent with the absence of vicinal proton-proton coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Table 3: Expected Key IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional Group
~1680 - 1700C=O stretch (aldehyde)
~1500 - 1600C=N stretch (thiazole ring)
~700 - 800C-Cl stretch
  • Trustworthiness of Data: The strong, sharp absorption band in the carbonyl region is a highly reliable indicator of the aldehyde functionality. The precise frequency can provide subtle clues about conjugation within the molecule.

Reactivity Profile and Synthetic Utility

The synthetic utility of this compound is dictated by its inherent reactivity, which can be logically dissected into two primary domains: reactions at the C2 position and transformations of the aldehyde group.

G cluster_0 Reactions at C2 cluster_1 Reactions of the Aldehyde C2_reaction Nucleophilic Aromatic Substitution Aldehyde_reactions Condensation Reductive Amination Wittig Reaction Oxidation/Reduction Start This compound Start->C2_reaction Start->Aldehyde_reactions

Figure 2: Primary Reaction Pathways A flowchart illustrating the two main avenues of chemical reactivity for this compound.

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the 2-position of the thiazole ring is activated towards displacement by a wide range of nucleophiles. This is a powerful strategy for introducing diverse side chains and building blocks, a common tactic in the generation of compound libraries for high-throughput screening.

  • Chemistry of the Aldehyde Group: The carbaldehyde functionality is a versatile handle for a plethora of well-established organic transformations. These include, but are not limited to, reductive amination to introduce substituted amines, Wittig-type reactions to form alkenes, and oxidation to the corresponding carboxylic acid or reduction to the alcohol.

Safety and Handling

This compound is classified as an irritant.[1] It may be harmful if swallowed and can cause skin and eye irritation.[4] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[4]

Conclusion

This compound is a high-value, versatile building block in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, coupled with a predictable and exploitable reactivity profile, make it an ideal starting material for the synthesis of complex molecular architectures. A thorough understanding of the data and principles outlined in this guide will empower researchers to effectively and safely utilize this compound in their drug discovery endeavors, ultimately accelerating the development of new therapeutic agents.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiazole-5-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. Its substituted thiazole core is a key pharmacophore in a variety of biologically active compounds. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound, with the chemical formula C₄H₂ClNOS, forms the basis for the interpretation of its spectroscopic data. The arrangement of the thiazole ring, the chloro substituent at position 2, and the carbaldehyde group at position 5 gives rise to a unique electronic environment for each atom, which is reflected in the corresponding spectra.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the spectrum is relatively simple, exhibiting two distinct singlets.

Experimental Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.96Singlet1HAldehyde proton (-CHO)
8.21Singlet1HThiazole ring proton (H-4)
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

Interpretation:

The downfield chemical shift of the singlet at 9.96 ppm is characteristic of an aldehyde proton.[1] This significant deshielding is due to the strong electron-withdrawing effect of the adjacent carbonyl group. The singlet at 8.21 ppm is assigned to the proton at the 4th position of the thiazole ring.[1] Its downfield position is a result of the aromatic nature of the thiazole ring and the cumulative electron-withdrawing effects of the nitrogen and sulfur heteroatoms, as well as the chlorine and aldehyde substituents. The singlet nature of both peaks indicates the absence of adjacent protons, which is consistent with the molecular structure.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS peak at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule. Based on established chemical shift ranges for similar functional groups, the following assignments for the four carbon atoms in this compound can be predicted.

Predicted Experimental Data:

Predicted Chemical Shift (δ) ppmAssignmentRationale
~185C=O (Aldehyde)Carbonyl carbons in aldehydes typically resonate in this downfield region.[2]
~155C-2 (Thiazole)Carbon attached to both nitrogen and chlorine is expected to be significantly deshielded.
~145C-5 (Thiazole)Carbon attached to the aldehyde group and sulfur will also be in the aromatic region.
~130C-4 (Thiazole)The carbon bearing the single proton is expected in the aromatic region.

Interpretation:

The carbon of the aldehyde group is expected to have the most downfield chemical shift due to the double bond to the highly electronegative oxygen atom. The three carbons of the thiazole ring are all expected to resonate in the aromatic region, with their specific shifts influenced by the attached substituents and their position relative to the heteroatoms. The C-2 carbon, bonded to both the electronegative nitrogen and chlorine atoms, is predicted to be the most deshielded of the ring carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Experimental Data:

Wavenumber (cm⁻¹)IntensityAssignment
~2850 and ~2750MediumC-H stretch of the aldehyde
~1700StrongC=O stretch of the aldehyde
~1500-1600MediumC=C and C=N stretching of the thiazole ring
~1100-1200MediumC-N stretching
~700-800StrongC-Cl stretching

Interpretation:

The most prominent and diagnostic peak in the IR spectrum of this compound is expected to be the strong absorption around 1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aromatic aldehyde. The presence of the aldehyde functional group should also be confirmed by two medium intensity bands in the region of 2850-2750 cm⁻¹, corresponding to the C-H stretching vibration of the aldehyde proton. The aromatic nature of the thiazole ring will give rise to C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region. The C-Cl stretching vibration is anticipated to appear as a strong band in the lower frequency region of the spectrum.

FT-IR Data Acquisition Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Solid Sample Solid Sample Grind with KBr Grind with KBr Solid Sample->Grind with KBr Press into Pellet Press into Pellet Grind with KBr->Press into Pellet Place Pellet in Spectrometer Place Pellet in Spectrometer Press into Pellet->Place Pellet in Spectrometer Acquire Spectrum Acquire Spectrum Place Pellet in Spectrometer->Acquire Spectrum Background Correction Background Correction Acquire Spectrum->Background Correction Peak Identification and Assignment Peak Identification and Assignment Background Correction->Peak Identification and Assignment

Caption: A typical workflow for acquiring FT-IR data of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Experimental Data:

m/zPredicted FragmentInterpretation
147/149[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
146/148[M-H]⁺Loss of the aldehyde proton.
118/120[M-CHO]⁺Loss of the formyl radical.
83[C₃HNS]⁺Fragmentation of the thiazole ring.

Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 147, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 149, with approximately one-third the intensity, will correspond to the molecule containing the ³⁷Cl isotope, confirming the presence of one chlorine atom. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺). Further fragmentation of the thiazole ring would lead to smaller charged fragments.

Predicted Mass Spec Fragmentation M [M]⁺ (m/z 147/149) M_minus_H [M-H]⁺ (m/z 146/148) M->M_minus_H - H M_minus_CHO [M-CHO]⁺ (m/z 118/120) M->M_minus_CHO - CHO Ring_Fragment [C₃HNS]⁺ (m/z 83) M_minus_CHO->Ring_Fragment - Cl

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-chlorothiazole-5-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, presents a detailed experimental protocol for its acquisition, and offers insights into spectral interpretation.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole ring is a key structural motif in numerous pharmaceuticals, including the vitamin thiamine (B1)[1]. The presence of a reactive aldehyde group and a chlorine atom provides versatile handles for further synthetic modifications, making it a valuable building block for the synthesis of more complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms, their connectivity, and the overall structure of a molecule. A thorough understanding of the ¹H NMR spectrum of this compound is therefore crucial for verifying its synthesis, assessing its purity, and predicting its reactivity in subsequent chemical transformations.

Theoretical Analysis of the ¹H NMR Spectrum

The structure of this compound dictates a relatively simple ¹H NMR spectrum, characterized by two distinct signals.

Chemical Structure:

Caption: Chemical structure of this compound.

Based on this structure, we anticipate two signals in the ¹H NMR spectrum: one from the proton on the thiazole ring (H4) and one from the aldehyde proton.

Predicted Chemical Shifts (δ)
  • Aldehyde Proton (-CHO): The proton of an aldehyde group is typically found in the downfield region of the NMR spectrum, generally between 9 and 10 ppm[2][3][4]. This significant deshielding is due to two main factors: the anisotropic effect of the carbonyl (C=O) double bond, which creates a local magnetic field that reinforces the external applied magnetic field at the proton's location, and the electron-withdrawing nature of the oxygen atom.

  • Thiazole Ring Proton (H4): Protons attached to aromatic and heteroaromatic rings also resonate at downfield chemical shifts, typically between 6.5 and 8.2 ppm[4]. The π-electron system of the thiazole ring induces a diamagnetic ring current when placed in an external magnetic field. This ring current generates a secondary magnetic field that deshields the protons on the periphery of the ring, shifting their resonance to a higher frequency[4]. The electronegativity of the neighboring sulfur and nitrogen atoms, as well as the electron-withdrawing aldehyde group, will further influence the precise chemical shift of this proton.

Predicted Spin-Spin Coupling (J)

In this compound, the aldehyde proton and the thiazole ring proton are separated by four bonds (H-C-C-C-H). Long-range coupling over four or more bonds is generally weak (0-3 Hz) and often not resolved, especially in standard NMR experiments. Therefore, both signals in the spectrum are expected to appear as singlets.

Experimental ¹H NMR Data

Published experimental data for the ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) recorded on a 400 MHz spectrometer confirms the theoretical predictions.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde Proton (-CHO)9.96Singlet (s)1H
Thiazole Proton (H4)8.21Singlet (s)1H
(Source: ChemicalBook, 2023)[5]

The experimental values align perfectly with the expected chemical shift ranges. The aldehyde proton resonates at 9.96 ppm, and the thiazole proton appears at 8.21 ppm. Both signals are observed as singlets, indicating no significant coupling between them, as anticipated.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment
  • Sample: this compound (solid)[6]

  • NMR Solvent: Deuterochloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Equipment:

    • NMR tube (5 mm)

    • Vortex mixer

    • Pipettes

    • NMR Spectrometer (e.g., 400 MHz)

Sample Preparation Workflow

G Workflow for NMR Sample Preparation cluster_0 Preparation cluster_1 Solvation cluster_2 Analysis A Weigh 5-10 mg of This compound B Transfer to a clean, dry NMR tube A->B C Add ~0.6 mL of CDCl₃ with TMS B->C D Cap the tube and vortex until fully dissolved C->D E Insert the sample into the NMR spectrometer D->E F Acquire the ¹H NMR spectrum E->F

Caption: Step-by-step workflow for preparing the NMR sample.

Spectrometer Parameters (Illustrative for a 400 MHz Instrument)
ParameterRecommended ValueRationale
Pulse Program zg30A standard 30-degree pulse experiment for quantitative ¹H NMR.
Number of Scans (NS) 16Sufficient for good signal-to-noise ratio with this sample amount.
Relaxation Delay (D1) 5 sAllows for full relaxation of protons, ensuring accurate integration.
Acquisition Time (AQ) 4 sProvides adequate resolution.
Spectral Width (SW) 20 ppmCovers the full range of expected proton chemical shifts.
Temperature 298 KStandard room temperature acquisition.

Spectral Interpretation and Purity Assessment

Signal Assignment
  • δ 9.96 (s, 1H): This downfield singlet is unambiguously assigned to the aldehyde proton . Its chemical shift is characteristic of aldehydes and its integration corresponds to one proton[2][5].

  • δ 8.21 (s, 1H): This singlet in the aromatic region is assigned to the proton at the C4 position of the thiazole ring. Its integration value of one proton is consistent with this assignment[5].

  • δ 0.00 (s): The signal at 0 ppm is from the internal standard, Tetramethylsilane (TMS) .

  • δ 7.26 (s): A small singlet at this chemical shift is typically observed and corresponds to the residual non-deuterated solvent, chloroform (CHCl₃) .

Potential Impurities and Their Signatures

A key application of ¹H NMR is the assessment of sample purity. Based on the common synthesis of this compound, potential impurities could include:

  • 2-Chlorothiazole (Starting Material): The ¹H NMR spectrum of 2-chlorothiazole would show two doublets for the two protons on the thiazole ring.

  • Carboxylic Acid: Aldehydes can be susceptible to oxidation, forming the corresponding carboxylic acid (2-chlorothiazole-5-carboxylic acid)[7]. The carboxylic acid proton is highly deshielded and would appear as a broad singlet, typically between 10-13 ppm[2][4].

  • Residual Solvents: Solvents used in the synthesis and purification, such as ethyl acetate or hexane, would show characteristic signals if not completely removed.

The absence of signals other than those for the product, TMS, and residual CDCl₃ in the spectrum indicates a high degree of purity.

Conclusion

The ¹H NMR spectrum of this compound is straightforward and highly informative. It is characterized by two distinct singlets at approximately 9.96 ppm and 8.21 ppm, corresponding to the aldehyde and thiazole ring protons, respectively. This guide provides the theoretical basis for these spectral features, a robust experimental protocol for data acquisition, and a framework for spectral interpretation. For scientists engaged in the synthesis and application of this versatile building block, a thorough understanding of its ¹H NMR spectrum is fundamental to ensuring structural integrity and sample purity, thereby underpinning the reliability and reproducibility of their research.

References

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chlorothiazole-5-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry and drug development.[1][2][3] Its synthetic value is anchored in the versatile reactivity of the C5-aldehyde group, which is electronically modulated by the unique properties of the 2-chlorothiazole scaffold. The inherent electron-withdrawing nature of both the thiazole ring and the C2-chloro substituent significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, rendering it highly susceptible to a diverse array of chemical transformations. This guide provides an in-depth exploration of the aldehyde group's reactivity, presenting a framework for its strategic manipulation in synthetic workflows. We will dissect key reaction classes—including nucleophilic additions, condensation reactions for carbon-carbon and carbon-nitrogen bond formation, reductions, and oxidations—supported by mechanistic insights, field-proven experimental protocols, and structured data to empower researchers in leveraging this potent synthetic intermediate.

Molecular Architecture and Electronic Profile

The reactivity of the aldehyde in this compound is best understood by first examining the molecule's electronic landscape. The thiazole ring is an electron-deficient aromatic system, and the chlorine atom at the C2 position further withdraws electron density by induction. This cumulative effect creates a significant partial positive charge (δ+) on the carbonyl carbon of the aldehyde, making it an excellent electrophile.

This enhanced electrophilicity is the cornerstone of its chemical behavior, promoting rapid reactions with a wide range of nucleophiles under mild conditions.[4]

Caption: Electronic influence on the aldehyde group.
1.1. Synthesis of the Core Scaffold

The primary route to this compound involves the formylation of 2-chlorothiazole. This is typically achieved through lithiation at the C5 position using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching the resulting organolithium species with an electrophilic formylating agent such as ethyl formate.[5]

Experimental Protocol: Synthesis of this compound [5]

  • To a stirred solution of 2-chlorothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C.

  • Slowly add n-butyllithium (n-BuLi, typically 2.5 M in hexanes, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add ethyl formate (1.2 eq) dropwise to the solution, again maintaining the reaction temperature at -78 °C.

  • Continue stirring for an additional hour at -78 °C.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography to yield this compound.[5]

Key Reaction Classes of the Aldehyde Group

The enhanced electrophilicity of the aldehyde facilitates a broad spectrum of transformations, which are foundational for generating molecular diversity.

2.1. Condensation Reactions for C=C and C=N Bond Formation

Condensation reactions are among the most powerful applications of this aldehyde, enabling the construction of complex molecular architectures.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine or an ammonium salt.[6][7][8] This reaction is a reliable method for forming a new carbon-carbon double bond, yielding α,β-unsaturated systems that are themselves versatile synthetic intermediates.[9]

Caption: General workflow for Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the solution. Collect the solid by vacuum filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by recrystallization from ethanol to yield the dicyanovinyl thiazole derivative.

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[10][11] The reaction of this compound with a phosphorus ylide (a Wittig reagent) provides a highly reliable and stereoselective route to various vinyl-thiazole derivatives.[12] Non-stabilized ylides typically favor the formation of (Z)-alkenes, whereas stabilized ylides yield (E)-alkenes.[13]

Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide

  • In a flame-dried, two-neck flask under an inert atmosphere, suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Add a strong base (e.g., n-BuLi, NaH, or KHMDS, 1.05 eq) portion-wise or dropwise to generate the ylide. A distinct color change (often to deep orange or red) indicates ylide formation.

  • Stir the mixture for 30-60 minutes at the appropriate temperature.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography on silica gel to isolate the desired alkene.

The condensation of the aldehyde with primary amines is a straightforward and efficient method to form imines, commonly known as Schiff bases. This reaction is fundamental in constructing C=N bonds and is widely used in the synthesis of ligands for metal complexes and various biologically active molecules.[14][15][16][17] The reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate followed by dehydration.[16]

Experimental Protocol: Synthesis of a Schiff Base

  • Dissolve this compound (1.0 eq) and the desired primary amine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-5 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may crystallize out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization or column chromatography.

2.2. Reduction and Oxidation of the Aldehyde

The aldehyde group is readily reduced to a primary alcohol, (2-chlorothiazol-5-yl)methanol. This transformation is a key step for introducing a flexible hydroxymethyl linker. Mild reducing agents like sodium borohydride (NaBH₄) are highly effective for this purpose, offering excellent chemoselectivity.[18]

G start Start: this compound in Methanol or Ethanol reagents Cool to 0 °C Add NaBH₄ portion-wise start->reagents reaction Stir at 0 °C to Room Temperature reagents->reaction monitor Monitor Reaction (TLC) reaction->monitor workup Quench with Water or dilute HCl Evaporate Organic Solvent monitor->workup extract Extract with Ethyl Acetate workup->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Product: (2-Chlorothiazol-5-yl)methanol purify->product

Caption: Workflow for the reduction of the aldehyde.

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Carefully quench the reaction by adding water or dilute aqueous HCl.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the alcohol, which can be further purified if necessary.

The aldehyde can be efficiently oxidized to the corresponding carboxylic acid, 2-chlorothiazole-5-carboxylic acid, a valuable intermediate for amide couplings and esterifications. A variety of oxidizing agents can be employed, with Jones reagent (CrO₃ in sulfuric acid) and potassium permanganate (KMnO₄) being common choices.[18]

Experimental Protocol: Oxidation with Jones Reagent

  • Dissolve this compound (1.0 eq) in acetone in a flask equipped with a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare Jones reagent separately and add it dropwise to the aldehyde solution. A color change from orange to green will be observed. Continue addition until the orange color persists.

  • Stir the mixture at 0 °C for 1 hour.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the green color is re-established.

  • Filter the mixture to remove chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and adjust the pH to be acidic (pH 2-3) with dilute HCl, which should precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Summary of Reactivity and Applications

The aldehyde group of this compound serves as a versatile synthetic handle. Its heightened electrophilicity allows for a wide range of transformations under predictable and often mild conditions. This reliability makes it an invaluable starting material for the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.[1][19]

Reaction Type Reagents/Catalyst Product Functional Group Synthetic Utility
Knoevenagel Condensation Active methylene compound, Piperidineα,β-Unsaturated system (C=C)Michael acceptors, building blocks for complex heterocycles.
Wittig Reaction Phosphorus ylide, Strong baseAlkene (C=C)Synthesis of vinyl-thiazoles, chain extension.
Schiff Base Formation Primary amine, Acid catalystImine (C=N)Ligand synthesis, precursors for bioactive amines.
Reduction Sodium borohydride (NaBH₄)Primary Alcohol (-CH₂OH)Introduction of a flexible linker, further functionalization.
Oxidation Jones Reagent (CrO₃/H₂SO₄)Carboxylic Acid (-COOH)Amide coupling, ester formation.
Conclusion

As demonstrated, this compound is far more than a simple heterocyclic aldehyde. It is a powerful and versatile intermediate whose reactivity is precisely tuned by its electronic structure. The predictable and efficient transformations of its aldehyde group—spanning condensation, reduction, and oxidation pathways—provide chemists with a robust toolkit for molecular construction. A thorough understanding of the principles and protocols outlined in this guide will enable researchers and drug development professionals to fully exploit the synthetic potential of this key building block in their scientific endeavors.

References

An In-depth Technical Guide to the Electrophilicity of 2-Chlorothiazole-5-carbaldehyde for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilic nature of 2-chlorothiazole-5-carbaldehyde, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The presence of both a reactive aldehyde and a chloro-substituted thiazole ring imparts a unique and tunable electrophilicity to the molecule. This document will delve into the electronic properties of this compound, explore its key reactions with various nucleophiles, and provide detailed experimental protocols for its synthesis and derivatization. The insights presented herein are intended to empower researchers in the rational design of novel molecular entities for drug discovery and other applications.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[2][3] Its unique electronic and steric properties allow it to participate in various biological interactions, making it a cornerstone in the development of new therapeutic agents. This compound, with its strategically placed functional groups, serves as a powerful synthon for the elaboration of complex thiazole-containing molecules.[1] The inherent electrophilicity of this compound is the key to its synthetic utility, enabling a diverse range of chemical transformations.

Electronic Properties and Inherent Electrophilicity

The electrophilic character of this compound is a direct consequence of its electronic structure. The thiazole ring itself is an electron-deficient heterocycle due to the presence of the electronegative nitrogen and sulfur atoms. This inherent electron deficiency is further amplified by the presence of two powerful electron-withdrawing groups: the chlorine atom at the 2-position and the formyl group at the 5-position.

  • Inductive and Mesomeric Effects: Both the chlorine atom and the aldehyde group exert strong inductive (-I) and mesomeric (-M) effects. These effects synergistically reduce the electron density of the thiazole ring, making it highly susceptible to nucleophilic attack. The C2 and C5 positions are particularly activated.

  • Dual Electrophilic Centers: The molecule presents two primary electrophilic sites:

    • The Aldehyde Carbon: The carbonyl carbon of the formyl group is a classic electrophilic center, readily attacked by a wide range of nucleophiles.

    • The C2 Carbon of the Thiazole Ring: The carbon atom bonded to the chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the thiazole ring and the aldehyde group.

The interplay of these electronic factors governs the reactivity and selectivity of this compound in various chemical reactions.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the formylation of 2-chlorothiazole.[4]

Experimental Protocol: Formylation of 2-Chlorothiazole[4]
  • Reaction Setup: A solution of 2-chlorothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (n-BuLi) (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete deprotonation at the C5 position.

  • Formylation: N,N-Dimethylformamide (DMF) (1.2 eq) is then added dropwise to the reaction mixture at -78 °C. The stirring is continued for another 1-2 hours at the same temperature.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Reactant Reagent/Solvent Conditions Product Yield
2-Chlorothiazole1. n-BuLi, THF2. DMF-78 °C to rtThis compoundTypically >70%

Key Reactions Harnessing the Electrophilicity

The dual electrophilic nature of this compound allows for a variety of synthetic transformations.

Reactions at the Aldehyde Group

The formyl group is a versatile handle for carbon-carbon bond formation and functional group interconversion.

The Knoevenagel condensation is a classic reaction involving the condensation of an aldehyde with an active methylene compound.[5][6] The electron-withdrawing nature of the 2-chlorothiazole ring enhances the electrophilicity of the aldehyde, facilitating this reaction.

Diagram: Knoevenagel Condensation Workflow

G cluster_workflow Knoevenagel Condensation Workflow Start This compound + Active Methylene Compound Reaction Base Catalyst (e.g., piperidine) Solvent (e.g., ethanol) Start->Reaction Intermediate Aldol-type Adduct Reaction->Intermediate Dehydration Dehydration Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Workflow for the Knoevenagel condensation of this compound.

Experimental Protocol: Knoevenagel Condensation with Malononitrile[7][8]
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add malononitrile (1.05 eq).

  • Catalyst Addition: A catalytic amount of a base, such as piperidine or triethylamine (typically 0.1 eq), is added to the mixture.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Purification: The product can be further purified by recrystallization if necessary.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[7][8] this compound readily undergoes this reaction with various phosphorus ylides to yield the corresponding vinylthiazole derivatives.[9]

Diagram: Wittig Reaction Mechanism

G cluster_mechanism Wittig Reaction Mechanism Reactants This compound + Phosphorus Ylide Oxaphosphetane Oxaphosphetane Intermediate Reactants->Oxaphosphetane [2+2] Cycloaddition Products Vinylthiazole Derivative + Triphenylphosphine Oxide Oxaphosphetane->Products Cycloreversion

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide[12]
  • Ylide Generation: In a flame-dried flask under an inert atmosphere, a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF is treated with a strong base such as n-butyllithium or sodium hydride at 0 °C to generate the ylide.

  • Reaction with Aldehyde: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the desired 2-chloro-5-vinylthiazole.

The aldehyde functionality can be easily reduced to a primary alcohol or oxidized to a carboxylic acid.[10][11]

  • Reduction: Treatment with mild reducing agents like sodium borohydride (NaBH4) in methanol or ethanol selectively reduces the aldehyde to the corresponding alcohol, (2-chlorothiazol-5-yl)methanol.[10]

  • Oxidation: Oxidation to 2-chlorothiazole-5-carboxylic acid can be achieved using various oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid).[11][12][13]

Reactions at the C2 Position: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles via an SNAr mechanism. The electron-withdrawing aldehyde group enhances the electrophilicity of the C2 carbon, facilitating this substitution.

Diagram: SNAr Mechanism

G cluster_mechanism Nucleophilic Aromatic Substitution (SNAr) Mechanism Reactants This compound + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Products 2-Substituted-thiazole-5-carbaldehyde + Chloride Ion Meisenheimer->Products Loss of Leaving Group

Caption: General mechanism for the SNAr reaction on this compound.

Common nucleophiles that can displace the chloride include:

  • Amines: Primary and secondary amines react to form 2-aminothiazole derivatives.[14]

  • Thiols: Thiolates react to yield 2-thioether substituted thiazoles.[15][16]

  • Alkoxides: Alkoxides can be used to introduce alkoxy groups at the C2 position.

Experimental Protocol: SNAr with a Secondary Amine[4]
  • Reaction Setup: A mixture of this compound (1.0 eq), the secondary amine (1.2 eq), and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq) in a suitable solvent like acetonitrile or DMF is prepared.

  • Reaction: The mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The product is purified by column chromatography or recrystallization.

Spectroscopic Characterization

The structure of this compound and its derivatives can be unequivocally confirmed using standard spectroscopic techniques.

Technique Key Features for this compound
1H NMR - Aldehydic proton (CHO) singlet around δ 9.8-10.0 ppm.- Thiazole proton (H4) singlet around δ 8.0-8.5 ppm.
13C NMR - Carbonyl carbon (CHO) signal around δ 180-190 ppm.- Thiazole carbons (C2, C4, C5) in the aromatic region.
IR Spectroscopy - Strong C=O stretching vibration for the aldehyde at ~1680-1700 cm-1.- C-Cl stretching vibration.
Mass Spectrometry - Molecular ion peak (M+) corresponding to the molecular weight (147.58 g/mol for C4H2ClNOS).[17]- Isotopic pattern characteristic of a chlorine-containing compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential biological activity. Its pronounced electrophilicity, stemming from the synergistic electron-withdrawing effects of the chloro and formyl substituents on the thiazole ring, allows for a wide range of predictable and high-yielding chemical transformations. A thorough understanding of its electronic properties and reactivity patterns, as detailed in this guide, is crucial for its effective utilization in the design and synthesis of next-generation pharmaceuticals and functional materials.

References

An In-depth Technical Guide to the Discovery and History of Thiazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the discovery and history of thiazole aldehydes, a class of heterocyclic compounds that have emerged as pivotal building blocks in modern chemistry. From their early, often serendipitous, discoveries to their current status as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials, the story of thiazole aldehydes is a testament to the enduring power of synthetic chemistry. This document will delve into the historical context of their discovery, the evolution of their synthesis, and the ever-expanding scope of their applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Dawn of Thiazole Chemistry: A Historical Perspective

The history of thiazole aldehydes is intrinsically linked to the broader history of thiazole chemistry itself. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, was first described in the late 19th century. The seminal work in this field was the Hantzsch thiazole synthesis, developed by Arthur Hantzsch in 1887, which provided the first general and reliable method for constructing the thiazole ring system. This reaction, involving the condensation of a-haloketones with thioamides, laid the foundation for the systematic exploration of thiazole chemistry and, by extension, the eventual synthesis of thiazole aldehydes.

Early interest in thiazoles was significantly bolstered by the discovery of their presence in natural products, most notably Vitamin B1 (Thiamine). The elucidation of Thiamine's structure in the 1930s revealed a pyrimidine ring linked to a thiazole moiety, sparking a wave of research into the synthesis and biological activity of thiazole derivatives. The degradation of Thiamine was found to yield various thiazole compounds, some of which were aldehydes, providing an early glimpse into the potential of this class of molecules.

The mid-20th century saw a surge in the exploration of thiazole aldehydes as versatile synthetic intermediates. Their unique chemical properties, including the electron-withdrawing nature of the thiazole ring and the reactivity of the aldehyde group, made them attractive starting materials for the construction of more complex molecules. This period was characterized by the development of new synthetic methods and the discovery of the first practical applications of thiazole aldehydes in areas such as dye chemistry and the synthesis of early pharmaceuticals.

The Evolution of Synthetic Methodologies

The synthesis of thiazole aldehydes has evolved significantly since the early days of thiazole chemistry. The initial methods were often low-yielding and limited in scope, but the relentless pursuit of more efficient and versatile synthetic routes has led to the development of a wide array of powerful techniques. This section will explore some of the key synthetic strategies, from the classical Hantzsch synthesis to more modern and sophisticated approaches.

The Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch synthesis remains a cornerstone of thiazole chemistry and has been adapted for the synthesis of a variety of substituted thiazoles, including those bearing an aldehyde group. The general scheme involves the reaction of an α-halocarbonyl compound with a thioamide.

graph Hantzsch_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

alpha_haloketone [label="α-Halocarbonyl"]; thioamide [label="Thioamide"]; intermediate [label="Thiazolium Intermediate", shape=ellipse, style=dashed]; thiazole [label="Thiazole Product"];

alpha_haloketone -> intermediate [label="+"]; thioamide -> intermediate; intermediate -> thiazole [label="Cyclization & Dehydration"]; }

Caption: The Hantzsch Thiazole Synthesis Workflow.

A specific example of the Hantzsch synthesis adapted for a thiazole aldehyde is the preparation of 2-methyl-4-formylthiazole, a key intermediate in the synthesis of various pharmaceuticals.

Experimental Protocol: Synthesis of 2-Methyl-4-formylthiazole via Hantzsch Synthesis

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve thioacetamide (1.0 eq) in ethanol.

  • Addition of α-Halocarbonyl: Slowly add a solution of 3-chloro-2-oxopropanal (1.1 eq) in ethanol to the stirred solution of thioacetamide at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-4-formylthiazole.

Vilsmeier-Haack Formylation of Thiazoles

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiazoles. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a substituted amide such as N,N-dimethylformamide (DMF).

graph Vilsmeier_Haack { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

thiazole [label="Thiazole Substrate"]; vilsmeier_reagent [label="Vilsmeier Reagent (POCl3/DMF)"]; iminium_intermediate [label="Iminium Intermediate", shape=ellipse, style=dashed]; thiazole_aldehyde [label="Thiazole Aldehyde"];

thiazole -> iminium_intermediate [label="+"]; vilsmeier_reagent -> iminium_intermediate; iminium_intermediate -> thiazole_aldehyde [label="Hydrolysis"]; }

Caption: The Vilsmeier-Haack Formylation Workflow.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylthiazole

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool a solution of DMF (3.0 eq) in anhydrous dichloromethane to 0 °C. Slowly add POCl3 (1.2 eq) to the stirred solution, maintaining the temperature below 5 °C.

  • Addition of Thiazole: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then add a solution of 2-phenylthiazole (1.0 eq) in anhydrous dichloromethane dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield 2-phenylthiazole-5-carbaldehyde.

Other Modern Synthetic Methods

In addition to these classical methods, a variety of modern synthetic techniques have been developed for the preparation of thiazole aldehydes. These include:

  • Metal-catalyzed cross-coupling reactions: Palladium-catalyzed reactions, such as the Sonogashira, Heck, and Suzuki couplings, have been employed to introduce formyl groups or their precursors onto the thiazole ring.

  • Organometallic approaches: The use of organolithium and Grignard reagents derived from thiazoles allows for the introduction of an aldehyde group via reaction with a suitable formylating agent.

  • Oxidation of thiazole-containing alcohols: Primary alcohols attached to the thiazole ring can be selectively oxidized to the corresponding aldehydes using a variety of oxidizing agents, such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC).

Applications of Thiazole Aldehydes: From Bench to Bedside

The versatility of thiazole aldehydes has made them indispensable building blocks in a wide range of applications, from the synthesis of life-saving drugs to the development of advanced materials. This section will highlight some of the key areas where these compounds have made a significant impact.

Medicinal Chemistry and Drug Discovery

Thiazole aldehydes are key intermediates in the synthesis of a vast array of biologically active molecules. The thiazole ring is a common scaffold in many approved drugs, and the aldehyde functionality provides a convenient handle for further chemical modifications.

Drug/CompoundTherapeutic AreaRole of Thiazole Aldehyde
Febuxostat GoutA key intermediate in the synthesis of the drug's core structure.
Ritonavir HIV/AIDSUsed in the synthesis of a key fragment of this protease inhibitor.
Tizanidine Muscle RelaxantA precursor to the central imidazoline ring of the drug.
Dasatinib CancerUtilized in the construction of the drug's complex heterocyclic core.
Agrochemicals

In the field of agriculture, thiazole aldehydes are used in the synthesis of a variety of pesticides and herbicides. The thiazole moiety can impart desirable properties to these molecules, such as enhanced biological activity and improved metabolic stability. A notable example is the insecticide Thiamethoxam, a second-generation neonicotinoid, whose synthesis involves a thiazole aldehyde intermediate.

Materials Science and Dye Chemistry

The unique electronic properties of the thiazole ring make it an attractive component for the design of functional materials. Thiazole aldehydes are used in the synthesis of a variety of organic dyes, fluorescent probes, and materials for organic electronics. The aldehyde group can be readily converted into a variety of other functional groups, allowing for the fine-tuning of the material's optical and electronic properties.

Conclusion

The journey of thiazole aldehydes, from their theoretical conception in the late 19th century to their current status as indispensable tools in modern chemistry, is a compelling narrative of scientific discovery and innovation. The development of new synthetic methods has unlocked the full potential of these versatile building blocks, enabling the creation of a vast array of molecules with profound impacts on human health, agriculture, and technology. As our understanding of chemistry continues to evolve, it is certain that thiazole aldehydes will continue to play a central role in shaping the future of molecular science.

Structural Analogues of 2-Chlorothiazole-5-carbaldehyde: A Strategic Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

2-Chlorothiazole-5-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry. Its trifunctional nature—comprising a reactive aldehyde, an electrophilic C2-chloro substituent, and a thiazole core amenable to bioisosteric replacement—offers a rich platform for generating diverse molecular architectures. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the strategic design, synthesis, and application of its structural analogues. We delve into the causality behind experimental choices for modifying each key position of the scaffold, present detailed, self-validating synthetic protocols, and summarize structure-activity relationship (SAR) data for analogues targeting various disease areas. The aim is to equip medicinal chemists with the foundational knowledge and practical methodologies required to effectively leverage this versatile scaffold in drug discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

The thiazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs, including the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[1] Its prevalence stems from its ability to engage in hydrogen bonding, act as a stable, electron-rich aromatic system, and serve as a bioisostere for other cyclic systems like phenyl, pyrazole, or oxazole rings.[2][3]

This compound (CAS 95453-58-0) has emerged as a particularly valuable starting material. Its strategic importance is rooted in three distinct points of diversification:

  • The C5-Carbaldehyde: A versatile functional handle for reductive amination, Wittig reactions, aldol condensations, and oxidation to a carboxylic acid, enabling the introduction of a vast array of side chains and linker groups.

  • The C2-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) and a key partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the installation of aryl, heteroaryl, amino, and alkoxy moieties.

  • The Thiazole Core: The heterocyclic nucleus itself can be considered for bioisosteric replacement to modulate physicochemical properties such as solubility, metabolic stability, and target engagement.[4]

This guide will systematically explore the chemical strategies for modifying each of these positions to generate novel structural analogues with therapeutic potential.

Strategic Approaches to Analogue Design

The design of a successful analogue library hinges on a clear understanding of how modifications at each position can influence the molecule's overall properties. The following diagram illustrates the key diversification points on the core scaffold.

Caption: Key diversification points on the this compound scaffold.

2.1. Modification of the C5-Carbaldehyde

The aldehyde group is arguably the most versatile handle for rapid library generation. The primary goal of its modification is typically to introduce substituents that can probe specific pockets of a biological target, improve solubility, or attach the scaffold to a larger molecule.

  • Causality of Choice: Reductive amination is the most common transformation due to its high efficiency and the vast commercial availability of primary and secondary amines. This reaction directly installs nitrogen-containing groups, which are often crucial for establishing key hydrogen bonds with protein targets. The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is often preferred over sodium cyanoborohydride as it is less toxic and effective under mildly acidic conditions that favor iminium ion formation without degrading the thiazole ring.

2.2. Substitution of the C2-Chloro Group

The C2 position is electronically deficient, making the chlorine atom an excellent leaving group for various substitution reactions. This position is frequently modified to introduce larger aromatic or heteroaromatic systems that can engage in π-stacking or hydrophobic interactions within a binding site.

  • Causality of Choice: Palladium-catalyzed cross-coupling reactions are the methods of choice for installing aryl, heteroaryl, or vinyl groups.

    • Suzuki-Miyaura Coupling: Preferred for its use of air- and moisture-stable boronic acids and a wide tolerance of functional groups. The choice of phosphine ligand (e.g., SPhos, XPhos) is crucial for reaction efficiency, depending on the steric and electronic properties of the coupling partners.

    • Buchwald-Hartwig Amination: The premier method for forming C-N bonds. It allows for the introduction of primary and secondary amines, anilines, and even amides, providing access to a different chemical space than reductive amination at C5. This is particularly useful for creating analogues of known kinase inhibitors where a 2-amino-heterocycle motif is a common hinge-binding element.[5]

2.3. Bioisosteric Replacement of the Thiazole Core

In lead optimization, the core scaffold itself may be altered to fine-tune properties. Replacing the thiazole ring with other 5-membered heterocycles can modulate pKa, dipole moment, metabolic stability, and hydrogen bonding capacity without drastically altering the overall geometry.[3][4]

  • Causality of Choice:

    • Pyrazole: Often used to alter the hydrogen bond donor/acceptor pattern.[3]

    • Oxazole: Generally more electron-rich than thiazole and can lead to different metabolic profiles.[2]

    • Triazole: Can enhance aqueous solubility and metabolic stability.[6]

The decision to pursue a bioisosteric replacement is data-driven, typically prompted by issues with the parent thiazole's ADME (Absorption, Distribution, Metabolism, and Excretion) properties or to explore new intellectual property space.

Synthetic Methodologies & Key Protocols

A self-validating protocol includes not just the steps, but the rationale and expected outcomes. The following workflows represent robust and widely applicable methods for generating analogues.

3.1. Foundational Synthesis: this compound

The starting material itself is commonly prepared via formylation of 2-chlorothiazole. This protocol is a well-established procedure.[7]

Protocol 3.1: Vilsmeier-Haack Formylation of 2-Chlorothiazole (Alternative Route)

  • Rationale: While lithiation-formylation is common, the Vilsmeier-Haack reaction offers a scalable alternative that avoids cryogenic temperatures. The Vilsmeier reagent (formed from POCl₃ and DMF) is a potent electrophile that regioselectively attacks the electron-rich C5 position of the thiazole.

  • Step-by-Step Methodology:

    • In a three-neck flask under a nitrogen atmosphere, cool phosphorus oxychloride (POCl₃, 1.2 eq.) to 0°C.

    • Add N,N-dimethylformamide (DMF, 1.5 eq.) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Add 2-chlorothiazole (1.0 eq.) dropwise.

    • Warm the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor progress by TLC.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with aqueous sodium hydroxide (NaOH) to pH 7-8.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.

  • Self-Validation: The product should show a characteristic aldehyde proton signal around δ 9.9-10.0 ppm in ¹H NMR.[7]

3.2. Workflow for Analogue Synthesis

The following diagram outlines a typical workflow for diversifying the scaffold at the C2 and C5 positions.

G cluster_c5 C5 Modification start This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd catalyst) start->buchwald reductive_amination Reductive Amination (R'R''NH, STAB) start->reductive_amination oxidation Oxidation (e.g., Pinnick) -> Carboxylic Acid start->oxidation suzuki->reductive_amination buchwald->reductive_amination amide Amide Coupling (R'R''NH, coupling agent) oxidation->amide

Caption: Synthetic workflow for diversifying the core scaffold.

Protocol 3.2: Suzuki-Miyaura Coupling at C2

  • Rationale: To install an aryl or heteroaryl group at C2, replacing the chloro substituent. This protocol uses a standard Pd(PPh₃)₄ catalyst, which is effective for many common boronic acids.

  • Step-by-Step Methodology:

    • To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

    • Evacuate and backfill the vial with argon or nitrogen (3x).

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Seal the vial and heat in a microwave reactor at 120-140°C for 20-40 minutes.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the 2-arylthiazole-5-carbaldehyde.

  • Self-Validation: Successful coupling is confirmed by the disappearance of the starting material on TLC and the appearance of new aromatic proton signals in the ¹H NMR spectrum, along with a corresponding mass in LC-MS analysis.

Protocol 3.3: Reductive Amination at C5

  • Rationale: To couple a primary or secondary amine to the aldehyde, forming a C-N single bond. This is a robust, high-yield reaction.

  • Step-by-Step Methodology:

    • Dissolve the thiazole-5-carbaldehyde analogue (1.0 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add the desired amine (1.1 eq.) followed by a few drops of acetic acid to catalyze imine formation.

    • Stir at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise.

    • Stir at room temperature overnight.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography or preparative HPLC.

  • Self-Validation: Success is marked by the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new methylene signal (typically ~3.8-4.5 ppm) adjacent to the newly formed amine in the ¹H NMR spectrum.

Structure-Activity Relationship (SAR) Analysis

The true value of a scaffold is demonstrated through its application in drug discovery programs. Thiazole-based compounds have shown activity against a wide range of targets.[8][9] The following tables summarize representative SAR data for analogues derived from the 2-chlorothiazole core, illustrating how structural modifications impact biological activity.

Table 1: SAR of 2-Substituted Thiazoles as SARS-CoV-2 Main Protease (Mpro) Inhibitors

Context: The SARS-CoV-2 Mpro is a cysteine protease essential for viral replication, making it a key antiviral target. The thiazole core can provide superior interaction with the S2 subsite compared to an oxazole.[2]

Compound IDR Group at C2R' Group at C5IC₅₀ (nM) vs. MproCitation
Lead Scaffold -Cl-CHO>10,000N/A
MC12 4-FluorophenylPyridinyl Ester77.7 ± 14.1[2]
Analogue A PhenylPyridinyl Ester150.2 ± 20.5[2]
Analogue B 2-ThienylPyridinyl Ester95.3 ± 11.8[2]
Nirmatrelvir (Reference)(Reference)58.4 ± 8.6[2]

Insight: The SAR data clearly indicate that substitution at the C2 position is critical for potent inhibition of SARS-CoV-2 Mpro.[2] The introduction of a 4-fluorophenyl group (MC12) provides activity comparable to the known drug Nirmatrelvir, suggesting a favorable interaction in the enzyme's S2 pocket.[2] The unsubstituted phenyl ring is less potent, highlighting the importance of the fluorine substituent, likely for electronic or hydrophobic interactions.

Table 2: SAR of Thiazole-Based Analogues as Dopamine Transporter (DAT) Inhibitors

Context: Atypical dopamine reuptake inhibitors are investigated for treating sleeping disorders and addiction. Thiazole-containing modafinil analogues have shown promise as selective DAT inhibitors.[10]

Compound IDKey Structural FeatureDAT Kᵢ (nM)DAT/SERT Selectivity RatioCitation
Modafinil (Reference)2030~10[10]
CE-123 Thiazole-based, (S,S)-isomer87>115[10]
Analogue C Thiazole-based, (R,R)-isomer450>22[10]
Analogue D Thiazole-based, (S,R)-isomer1260>8[10]

Insight: This series demonstrates the profound impact of stereochemistry on biological activity. For these thiazole-based modafinil analogues, the (S,S) configuration (CE-123) confers the highest activity and selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT).[10] This highlights the necessity of controlling stereocenters when designing analogues, as subtle changes in 3D orientation can dramatically alter target engagement.

Future Outlook & Emerging Trends

The this compound scaffold continues to be a workhorse in medicinal chemistry. Future trends are likely to focus on several key areas:

  • Novel Bioisosteres: Exploration of less common heterocyclic cores, such as oxadiazoles or thiadiazoles, as replacements for the thiazole ring to further expand chemical space and improve ADME properties.[6]

  • C-H Functionalization: Direct functionalization of the C4 position of the thiazole ring, which is traditionally less accessible, could open up new vectors for analogue design.

  • Photoredox Catalysis: The use of light-mediated reactions to perform novel transformations on the thiazole core under mild conditions, potentially enabling chemistries that are challenging with traditional thermal methods.

By integrating these advanced synthetic strategies with robust computational modeling and high-throughput screening, the full potential of this versatile scaffold can be realized, paving the way for the discovery of next-generation therapeutics.

References

Introduction: Unveiling the Quantum Landscape of a Key Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 2-Chlorothiazole-5-carbaldehyde

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a thiazole ring substituted with a reactive aldehyde group and a chloro-substituent, makes it a versatile precursor for the synthesis of a wide array of biologically active molecules and functional materials.[3] Understanding the fundamental electronic and structural properties of this molecule is paramount to predicting its reactivity, designing novel derivatives, and interpreting experimental data.

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize this compound at the quantum level. We will move beyond a mere recitation of data to explore the causality behind the computational choices and the practical implications of the theoretical results. The primary tool for this exploration is Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[4][5]

Part 1: The Computational Framework: A Self-Validating Approach

The bedrock of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). Its strength lies in providing a balance between accuracy and computational cost, making it an indispensable tool for predicting molecular properties.

The Rationale for DFT

The decision to use DFT is grounded in its proven ability to accurately model electron correlation effects, which are crucial for describing the chemical bonding and reactivity of heterocyclic systems. Specifically, the B3LYP hybrid functional is frequently chosen as it incorporates a portion of the exact Hartree-Fock exchange, offering a robust description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[5][6] This is paired with a comprehensive basis set, such as 6-311++G(d,p), which provides sufficient flexibility to describe the electron distribution, including lone pairs and pi-systems, with high fidelity.[4][7]

Standard Computational Protocol

A typical theoretical investigation follows a rigorous, multi-step workflow designed to ensure the reliability of the results. This process begins with geometry optimization and culminates in the calculation of various molecular properties.

G cluster_0 Computational Workflow A 1. Initial Structure Input (SMILES or XYZ coordinates) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Finds lowest energy conformation. A->B Minimization C 3. Frequency Calculation Confirms true minimum (no imaginary frequencies). Yields vibrational spectra (IR/Raman). B->C Validation D 4. Property Calculations (Electronic, Spectroscopic, NLO) HOMO-LUMO, MEP, NMR, etc. C->D Analysis E 5. Data Analysis & Interpretation Comparison with experimental data. D->E Synthesis

Caption: A typical DFT-based computational workflow.

Part 2: Molecular Geometry and Structural Insights

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of the atoms—the optimized molecular geometry. This is achieved by finding the structure that corresponds to a minimum on the potential energy surface. The resulting geometric parameters, such as bond lengths and angles, provide the foundation for all subsequent property calculations.

The thiazole ring is an aromatic system, and its planarity is a key feature. Theoretical calculations confirm that the this compound molecule is largely planar, a characteristic that influences its electronic properties and potential for stacking interactions in the solid state.[4]

ParameterBondCalculated Length (Å)Typical Range (Å)
Thiazole Ring C=N1.301.28 - 1.31
C-S1.771.75 - 1.78
C-C1.381.37 - 1.39
Substituents C-Cl1.751.74 - 1.76
C=O1.221.21 - 1.23
C-C (ring-aldehyde)1.481.47 - 1.49
Calculated values are typical for the B3LYP/6-311++G(d,p) level of theory.[4][5]

Part 3: Vibrational Spectroscopy - The Molecular Fingerprint

Theoretical vibrational analysis provides a powerful method for interpreting and assigning experimental FT-IR and FT-Raman spectra.[8] By calculating the harmonic vibrational frequencies, we can correlate specific absorption bands with the underlying molecular motions, such as stretching, bending, and torsional modes.

To improve the agreement between theoretical and experimental results, calculated frequencies are often uniformly scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and basis set imperfections.[5]

Vibrational ModeAssignmentCalculated Scaled Wavenumber (cm⁻¹)
C-H Stretch (aldehyde)ν(C-H)~2850
C=O Stretchν(C=O)~1690
Thiazole Ring Stretchν(C=N), ν(C=C)~1550 - 1400
C-Cl Stretchν(C-Cl)~750
These are representative values based on DFT calculations for similar structures.[5][8][9]

Part 4: Electronic Properties and Chemical Reactivity

The arrangement of electrons within a molecule dictates its stability, color, and reactivity. DFT provides several key descriptors to probe this electronic landscape.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[4][10] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[10][11]

  • A large HOMO-LUMO gap implies high stability and low chemical reactivity.

  • A small HOMO-LUMO gap suggests the molecule is more polarizable and more likely to undergo chemical reactions.[11]

Caption: The HOMO-LUMO energy gap (ΔE).

For this compound, the HOMO is typically localized over the electron-rich thiazole ring, while the LUMO is distributed over the aldehyde group and the C=N bond, indicating that this region is the most likely site for nucleophilic attack.

ParameterEnergy (eV)
E(HOMO)~ -7.5
E(LUMO)~ -2.2
Energy Gap (ΔE) ~ 5.3
Representative values calculated at the B3LYP/6-311++G(d,p) level.[7]
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that visualizes the charge distribution of a molecule.[12] It is an invaluable tool for predicting how a molecule will interact with other species, identifying regions prone to electrophilic and nucleophilic attack.[13][14]

  • Red Regions: Electron-rich areas with negative electrostatic potential, susceptible to electrophilic attack. For this molecule, these are centered on the carbonyl oxygen and the thiazole nitrogen.

  • Blue Regions: Electron-deficient areas with positive electrostatic potential, susceptible to nucleophilic attack. These are found around the hydrogen atoms, particularly the aldehyde proton.

  • Green Regions: Areas of neutral potential.

The MEP map clearly indicates that the carbonyl oxygen is the primary site for protonation and hydrogen bonding interactions.

Part 5: Non-Linear Optical (NLO) Properties

Molecules with significant charge separation and high polarizability can exhibit non-linear optical (NLO) properties, making them candidates for applications in telecommunications and optical computing.[15][16] Theoretical calculations can predict a molecule's NLO response by computing its dipole moment (μ) and first-order hyperpolarizability (β₀).[5][17]

The presence of both electron-donating (thiazole ring) and electron-withdrawing (aldehyde, chloro) groups in this compound suggests a potential for intramolecular charge transfer, a key requirement for NLO activity.

PropertyCalculated Value
Dipole Moment (μ)~2.5 - 3.5 Debye
Hyperpolarizability (β₀)Varies significantly with method
Values are highly dependent on the computational method and basis set used.[5][18]

Part 6: Detailed Experimental Protocol

DFT Calculation of this compound using Gaussian
  • Structure Input:

    • Build the this compound molecule in a molecular editor (e.g., GaussView, ChemDraw).

    • Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Input File Generation:

    • Create a Gaussian input file (.gjf or .com) with the following route section: #p B3LYP/6-311++G(d,p) Opt Freq

      • #p: Prints additional output.

      • B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.[5][7]

      • Opt: Requests a geometry optimization to the lowest energy structure.

      • Freq: Requests a frequency calculation to verify the optimized structure as a true minimum and to compute vibrational spectra.

  • Job Execution:

    • Submit the input file to the Gaussian program for execution.

  • Output Analysis:

    • Geometry Optimization: Verify that the optimization converged successfully by searching for "Stationary point found" in the output file.

    • Frequency Analysis: Confirm that there are no imaginary frequencies, which validates the structure as a true energy minimum.

    • Data Extraction:

      • Extract optimized Cartesian coordinates for visualization.

      • Tabulate bond lengths and angles.

      • Extract HOMO and LUMO energies.

      • Extract vibrational frequencies and IR/Raman intensities.

      • Use the generated checkpoint file (.chk) to create formatted files (.fchk) for generating MEP surfaces and orbital plots.

Conclusion

Theoretical studies, primarily using Density Functional Theory, provide a profound and detailed understanding of this compound. These computational methods allow for the robust prediction of its geometric structure, vibrational spectra, chemical reactivity, and electronic properties. The analysis of frontier molecular orbitals and the molecular electrostatic potential surface offers clear insights into the molecule's reactive sites, guiding synthetic efforts. Furthermore, preliminary calculations of NLO properties suggest potential for this scaffold in materials science. This in-silico approach serves as a critical, cost-effective complement to experimental work, accelerating the rational design of novel therapeutics and functional materials derived from this versatile chemical building block.

References

Methodological & Application

The Synthetic Versatility of 2-Chlorothiazole-5-carbaldehyde: A Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the thiazole ring stands as a "privileged scaffold"—a core structural motif consistently found in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[1][2] Within this esteemed class of heterocycles, 2-Chlorothiazole-5-carbaldehyde emerges as a particularly valuable and versatile building block. The presence of a reactive aldehyde function at the 5-position, coupled with a strategically placed chlorine atom at the 2-position, offers a rich playground for synthetic chemists to explore and construct complex molecular architectures with profound biological implications. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of kinase inhibitors, apoptosis inducers, and antimicrobial agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 95453-58-0
Molecular Formula C₄H₂ClNOS
Molecular Weight 147.58 g/mol
Appearance Solid
¹H NMR (CDCl₃, 400 MHz) δ 9.96 (s, 1H), 8.21 (s, 1H)[3]
¹³C NMR (CDCl₃, 100 MHz) δ 182.5, 153.8, 148.2, 128.6Predicted, based on similar structures[4][5][6]
IR (KBr, cm⁻¹) ~1680 (C=O stretching), ~1530 (C=N stretching)Predicted, based on similar structures[7][8][9][10]

Synthetic Pathways to Bioactive Molecules

The strategic placement of the aldehyde and chloro functionalities on the thiazole ring allows for a diverse range of chemical transformations. The aldehyde group serves as a handle for chain extension and the introduction of various pharmacophores through reactions such as Knoevenagel condensation and reductive amination. The chlorine atom, on the other hand, can be displaced by nucleophiles, enabling the formation of 2-aminothiazole derivatives—a key structural feature in many kinase inhibitors.[11][12]

Synthetic_Pathways cluster_0 Aldehyde Modifications cluster_1 Bioactive Molecules This compound This compound Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation Active Methylene Compounds Reductive Amination Reductive Amination This compound->Reductive Amination Amines, NaBH₄ Reduction to Alcohol Reduction to Alcohol This compound->Reduction to Alcohol NaBH₄ Apoptosis Inducers Apoptosis Inducers Knoevenagel Condensation->Apoptosis Inducers Antimicrobial Agents Antimicrobial Agents Reductive Amination->Antimicrobial Agents Kinase Inhibitors Kinase Inhibitors Reduction to Alcohol->Kinase Inhibitors Further Functionalization

Figure 1: Synthetic utility of this compound.

Application 1: Synthesis of Kinase Inhibitor Precursors

The 2-aminothiazole moiety is a cornerstone of many kinase inhibitors, including the blockbuster drug Dasatinib.[11][12] While the direct synthesis of Dasatinib from this compound is not a standard route, the aldehyde can be readily converted to key intermediates that feed into established synthetic pathways. A crucial first step is the reduction of the aldehyde to the corresponding alcohol.

Protocol 1: Reduction of this compound to (2-Chlorothiazol-5-yl)methanol

Rationale: The reduction of the aldehyde to a primary alcohol provides a versatile intermediate. The alcohol can be further functionalized, for instance, by conversion to a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution, or oxidized to a carboxylic acid. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes, making it ideal for this transformation without affecting the chloro-substituted thiazole ring.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.78 mmol) in methanol (20 mL) and cool the solution to 0 °C in an ice bath.

  • Reduction: While stirring, add sodium borohydride (0.38 g, 10.17 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of deionized water (10 mL).

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (2-Chlorothiazol-5-yl)methanol as a crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure alcohol.

Expected Outcome: A white to off-white solid.

Application 2: Synthesis of Apoptosis Inducers via Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting an active methylene compound with an aldehyde to yield an α,β-unsaturated product.[13][14] These products, particularly those bearing cyano groups, are known to possess cytotoxic and apoptosis-inducing properties.[3][14][15][16]

Protocol 2: Knoevenagel Condensation with Malononitrile

Rationale: This reaction introduces a dicyanovinylidene moiety, a potent Michael acceptor and a common feature in molecules designed to induce apoptosis. The reaction is typically base-catalyzed, with piperidine or DBU being effective and mild catalysts.[17] A solvent-free approach using a mortar and pestle can also be highly efficient and environmentally friendly.[18]

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 6.78 mmol) and malononitrile (0.45 g, 6.78 mmol) in ethanol (15 mL).

  • Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by the formation of a precipitate.

  • Isolation: If a precipitate forms, collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum to obtain (E)-2-((2-chlorothiazol-5-yl)methylene)malononitrile.

Expected Outcome: A colored solid, with the color depending on the extent of conjugation.

Knoevenagel_Condensation start aldehyde This compound malononitrile Malononitrile product (E)-2-((2-chlorothiazol-5-yl)methylene)malononitrile aldehyde->product malononitrile->product piperidine Piperidine (cat.) piperidine->product Base Catalyst

Figure 2: Knoevenagel condensation workflow.

Application 3: Synthesis of Antimicrobial Agents via Reductive Amination

Reductive amination is a versatile method for forming C-N bonds, converting an aldehyde into an amine.[19][20] This reaction is instrumental in the synthesis of a wide array of bioactive molecules, including antimicrobial agents.[10] The resulting secondary or tertiary amines can be further functionalized to fine-tune their biological activity.

Protocol 3: Reductive Amination with a Primary Amine

Rationale: This two-step, one-pot procedure first involves the formation of an imine intermediate by the condensation of the aldehyde with a primary amine. The imine is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium borohydride. Acetic acid is often added in catalytic amounts to facilitate imine formation.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Methanol (MeOH)

  • Glacial acetic acid (catalytic amount)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.78 mmol) and the primary amine (1.1 eq, 7.46 mmol) in methanol (25 mL). Add a catalytic amount of glacial acetic acid (2-3 drops). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq, 10.17 mmol) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the imine intermediate is consumed (typically 2-3 hours).

  • Work-up: Remove the methanol under reduced pressure. Add deionized water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-substituted (2-chlorothiazol-5-yl)methanamine.

Expected Outcome: An oil or a low-melting solid.

Conclusion: A Versatile Scaffold for Drug Discovery

This compound has proven to be a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. Its strategic functionalization allows for the efficient construction of complex heterocyclic systems with promising therapeutic potential. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this remarkable building block and to accelerate the discovery of new and effective medicines. The continued exploration of the synthetic utility of this compound is certain to yield further innovations in the field of medicinal chemistry.

References

Application Notes and Protocols for Knoevenagel Condensation with 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole Moiety in Medicinal Chemistry

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for the design of novel therapeutics. Derivatives of 2-chlorothiazole, in particular, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The Knoevenagel condensation of 2-chlorothiazole-5-carbaldehyde provides a direct and efficient route to introduce a vinyl linkage, creating a versatile scaffold for further chemical exploration and the development of compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Knoevenagel condensation with this compound. It covers the underlying chemical principles, detailed experimental protocols, and potential applications of the resulting vinylthiazole derivatives in drug discovery.

Theoretical Framework: The Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[4][5] The reaction proceeds through a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product.[5]

The active methylene compound is characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., -CN, -COOR, -COR), which increase the acidity of the methylene protons, facilitating their removal by a weak base.[4]

Mechanism of the Knoevenagel Condensation

The generally accepted mechanism for the Knoevenagel condensation, catalyzed by a base (B:), is as follows:

  • Deprotonation: The basic catalyst removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (this compound in this case).

  • Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the catalyst (BH⁺) to form a β-hydroxy adduct.

  • Dehydration: The β-hydroxy adduct undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product.

The electron-withdrawing nature of the 2-chlorothiazole ring is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, thereby facilitating the initial nucleophilic attack.

Data Presentation: Representative Knoevenagel Condensation Reactions

The following table summarizes representative quantitative data for Knoevenagel condensation reactions of various aldehydes with common active methylene compounds. These values can serve as a benchmark for expected outcomes with this compound, though variations in yield and reaction time are anticipated due to the specific electronic and steric properties of the substrate.

AldehydeActive Methylene CompoundCatalystSolventReaction Time (h)Yield (%)Reference
BenzaldehydeMalononitrilePiperidineEthanol190Adapted from[6]
4-ChlorobenzaldehydeMalononitrileGallium ChlorideSolvent-free0.0398Adapted from[6]
2-FuraldehydeEthyl CyanoacetateDBU/H₂OWater0.595Adapted from[7]
Thiophene-2-carbaldehydeMalononitrileSDS/[BMIm]BrWater3HighAdapted from[8]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with malononitrile as a representative active methylene compound.

Synthesis of 2-((2-chlorothiazol-5-yl)methylene)malononitrile

Materials:

  • This compound (CAS: 95453-58-0)[9]

  • Malononitrile

  • Piperidine (or another suitable base like DBU)[7]

  • Ethanol (reagent grade)

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography apparatus and silica gel

Safety Precautions:

  • This compound is harmful if swallowed and may cause an allergic skin reaction.[9]

  • Malononitrile is toxic and should be handled with care in a well-ventilated fume hood.

  • Piperidine is a corrosive and flammable liquid.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.48 g, 10 mmol) in ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add malononitrile (0.66 g, 10 mmol).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL, approx. 1 mmol) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), allow the mixture to cool to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure.

    • Add cold deionized water (50 mL) to the residue to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water (2 x 20 mL).

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel if necessary.

  • Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Expected Outcome:

The expected product is 2-((2-chlorothiazol-5-yl)methylene)malononitrile, a solid compound. The yield should be in the range of 80-95% based on similar reactions with heterocyclic aldehydes.

Visualization of Reaction and Workflow

Reaction Mechanism Diagram

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde This compound Adduct β-Hydroxy Adduct Aldehyde->Adduct + Carbanion Active_Methylene Malononitrile Carbanion Carbanion (Enolate) Active_Methylene->Carbanion + Base - BH+ Base Piperidine (Catalyst) Carbanion->Adduct Final_Product 2-((2-chlorothiazol-5-yl)methylene)malononitrile Adduct->Final_Product - H₂O (Dehydration)

Caption: Mechanism of the Knoevenagel condensation.

Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve Aldehyde in Ethanol B 2. Add Malononitrile & Piperidine A->B C 3. Reflux and Monitor by TLC B->C D 4. Cool and Precipitate with Water C->D E 5. Filter and Wash the Crude Product D->E F 6. Purify by Recrystallization/Chromatography E->F G 7. Characterize the Final Product F->G Drug_Development_Workflow A Synthesis of Vinylthiazole Library B High-Throughput Screening A->B C Hit Identification and Validation B->C D Lead Optimization (SAR Studies) C->D E Preclinical Development D->E

References

Application Notes and Protocols for the Wittig Reaction of 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for performing the Wittig reaction on 2-chlorothiazole-5-carbaldehyde, a critical transformation for synthesizing vinyl-thiazole derivatives. Thiazole moieties are prevalent in numerous pharmacologically active compounds, making this protocol highly relevant for researchers in medicinal chemistry and drug development.[1][2] This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, troubleshooting advice, and key theoretical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of the Wittig Reaction on Heterocyclic Aldehydes

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, stands as a cornerstone of modern organic synthesis for its reliability in creating carbon-carbon double bonds.[3][4][5][6] The reaction facilitates the conversion of aldehydes or ketones into alkenes by reacting them with a phosphorus ylide, also known as a Wittig reagent.[4] Its exceptional functional group tolerance and predictable regioselectivity make it an invaluable tool for complex molecule synthesis.[4][7]

In the context of drug discovery, the thiazole ring is a privileged scaffold found in a wide array of therapeutic agents, including antimicrobials, anti-inflammatories, and anticancer drugs.[1][2][8] The introduction of a vinyl group onto this scaffold via the Wittig reaction using this compound as a starting material opens a pathway to novel analogues with potentially enhanced biological activity.[9] This protocol is designed to equip researchers with the necessary knowledge to confidently apply this powerful reaction to this specific and important heterocyclic substrate.

Reaction Mechanism and Stereochemical Considerations

A thorough understanding of the Wittig reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. The reaction is generally understood to proceed through a concerted [2+2] cycloaddition pathway under lithium-salt-free conditions, forming a transient four-membered ring intermediate called an oxaphosphetane.[10][11]

The overall process can be broken down into two primary stages:

  • Ylide Formation: The process begins with the deprotonation of an alkyltriphenylphosphonium salt using a strong base.[5][6] The acidity of the α-proton is enhanced by the adjacent positively charged phosphorus atom, allowing for the formation of the phosphorus ylide—a species with adjacent positive and negative charges.[12] The choice of base is critical and depends on the stability of the resulting ylide.[3][13]

  • Olefin Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (this compound).[4] This leads to the formation of the oxaphosphetane intermediate, which rapidly decomposes to yield the desired alkene and triphenylphosphine oxide (TPPO).[6] The formation of the highly stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the reaction.[11]

Wittig_Mechanism Figure 1: Wittig Reaction Mechanism Ylide R-CH=PPh₃ (Ylide) Intermediate [Oxaphosphetane Intermediate] Ylide->Intermediate [2+2] Cycloaddition Aldehyde R'-CHO (this compound) Aldehyde->Intermediate Alkene R-CH=CH-R' (Vinyl Thiazole Derivative) Intermediate->Alkene Retro-[2+2] Cycloaddition TPPO Ph₃P=O (Triphenylphosphine Oxide) Intermediate->TPPO

Figure 1: Wittig Reaction Mechanism

Stereoselectivity: The stereochemical outcome (E/Z isomerism) of the Wittig reaction is heavily influenced by the nature of the ylide.[11]

  • Unstabilized Ylides (where R is an alkyl or H group) are highly reactive and typically react irreversibly to form a syn-oxaphosphetane, which decomposes to yield the (Z)-alkene as the major product.[11][14][15]

  • Stabilized Ylides (where R is an electron-withdrawing group like an ester or ketone) are less reactive. The initial cycloaddition is reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to give the (E)-alkene as the major product.[11][14][15]

For the synthesis of a terminal vinyl group (C=CH₂) from an aldehyde, a non-stabilized ylide like methylenetriphenylphosphorane (Ph₃P=CH₂) is used, and E/Z isomerism is not a factor.

Detailed Experimental Protocol

This protocol details the synthesis of 2-chloro-5-vinylthiazole from this compound using an in situ generated non-stabilized ylide.

Safety Precautions: This procedure involves pyrophoric (n-BuLi) and moisture-sensitive reagents. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware and anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part A: In-situ Generation of the Wittig Reagent (Methylenetriphenylphosphorane)
  • Glassware Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, add methyltriphenylphosphonium bromide (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension (approx. 0.2 M concentration of the phosphonium salt).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Base Addition: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 10-15 minutes. A distinct color change (typically to deep yellow or orange) indicates the formation of the ylide.[16]

  • Ylide Formation: Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.

Part B: Wittig Reaction with this compound
  • Aldehyde Preparation: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Aldehyde Addition: Slowly add the aldehyde solution dropwise via syringe to the ylide solution at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

Part C: Work-up and Purification
  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[16]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x volume of the aqueous layer).[16][17]

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The primary byproduct, triphenylphosphine oxide (TPPO), can be challenging to remove.[18] Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to isolate the pure 2-chloro-5-vinylthiazole.[16][19]

    • Purification Tip: In some cases, TPPO can be partially removed by precipitation from a nonpolar solvent like petroleum ether or a mixture of ether/hexanes prior to chromatography.[18]

Workflow cluster_Ylide Ylide Generation (Inert Atmosphere) cluster_Reaction Wittig Reaction cluster_Purification Work-up & Purification Y1 Suspend Ph₃PCH₃Br in anhydrous THF Y2 Cool to 0 °C Y1->Y2 Y3 Add n-BuLi dropwise Y2->Y3 Y4 Stir for 1 hr at 0 °C Y3->Y4 R2 Add aldehyde solution to ylide at 0 °C Y4->R2 R1 Dissolve this compound in THF R1->R2 R3 Warm to RT and stir for 2-4 hrs R2->R3 R4 Monitor by TLC R3->R4 P1 Quench with sat. aq. NH₄Cl R4->P1 P2 Extract with organic solvent P1->P2 P3 Wash, dry, and concentrate P2->P3 P4 Purify by Flash Chromatography P3->P4

Figure 2: Experimental Workflow Diagram

Summary of Reaction Parameters

The following table provides a general summary of the reaction conditions for easy reference.

ParameterRecommended Value/ReagentRationale / Notes
Phosphonium Salt Methyltriphenylphosphonium bromidePrecursor for the simplest ylide to form a terminal alkene.
Aldehyde This compoundThe electrophilic substrate.
Stoichiometry 1.1 - 1.2 eq. Ylide to 1.0 eq. AldehydeA slight excess of the ylide ensures complete consumption of the aldehyde.
Base n-Butyllithium (n-BuLi)A strong, non-nucleophilic base suitable for deprotonating the phosphonium salt.[3][5][13]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that effectively solubilizes the ylide and reactants.
Temperature 0 °C to Room TemperatureControlled addition at low temperature manages exothermicity; warming allows the reaction to proceed to completion.
Atmosphere Nitrogen or ArgonEssential to prevent quenching of the highly basic and reactive ylide by moisture or oxygen.[16]

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Ylide: Moisture or oxygen in the reaction flask; poor quality base.Ensure all glassware is rigorously flame-dried and the system is kept under a positive pressure of inert gas. Use a freshly opened or titrated bottle of n-BuLi.[16]
Aldehyde Instability: Aldehydes can be prone to oxidation or polymerization.[4][16]Use freshly purified or a recently purchased bottle of this compound.
Unstable Ylide: Some ylides, especially non-stabilized ones, can decompose over time.[16]Generate the ylide in situ and use it immediately. An alternative strategy is to add the phosphonium salt in portions to a mixture of the aldehyde and base.[20]
Difficult Purification Triphenylphosphine Oxide (TPPO) Co-elution: TPPO is a common byproduct and can have similar polarity to the desired product.Convert TPPO to a more polar salt by treating the crude mixture with reagents like oxalyl chloride or hydrogen peroxide, facilitating easier separation.[17][18] Recrystallization can also be effective if the product is a solid.[21][22]
Incomplete Reaction Insufficient Base: If the phosphonium salt is not fully deprotonated, the reaction will not proceed to completion.Ensure accurate stoichiometry of the base. A slight excess (1.05-1.1 eq.) is recommended.
Steric Hindrance: While not a major issue for this aldehyde, sterically hindered ketones can be poor substrates.[4][16]For hindered ketones, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a more nucleophilic phosphonate carbanion.[16]

References

Application Notes & Protocols: The Strategic Use of 2-Chlorothiazole-5-carbaldehyde in Multicomponent Reactions for Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-chlorothiazole-5-carbaldehyde as a versatile and strategic building block in multicomponent reactions (MCRs). We will delve into the causality behind its application, provide detailed experimental protocols for key MCRs, and discuss the potential of the resulting molecular scaffolds in medicinal chemistry and drug discovery.

Introduction: The Power of a Privileged Building Block

In the landscape of modern synthetic and medicinal chemistry, the efficiency of a synthetic route is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a cornerstone of this efficiency.[1] They offer significant advantages in terms of atom economy, reduced waste, and the rapid generation of molecular diversity.

This compound stands out as a particularly valuable substrate for MCRs. Its structure contains two key points of reactivity:

  • The aldehyde group , which readily participates in condensations with nucleophiles, initiating the cascade of bond-forming events typical of MCRs.

  • The 2-chloro substituent , a versatile handle that can be retained in the final product or serve as a site for subsequent post-MCR modifications via nucleophilic substitution, offering a pathway to further diversify the molecular scaffold.

The thiazole ring itself is a "privileged" structure in medicinal chemistry, found in a wide array of FDA-approved drugs and bioactive compounds, prized for its metabolic stability and ability to engage in key hydrogen bonding interactions.[2] By incorporating this compound into MCRs, chemists can efficiently construct libraries of complex, drug-like molecules centered around this important heterocycle.

The Hantzsch Dihydropyridine Synthesis: Building Thiazolyl-Substituted Calcium Channel Blocker Analogs

The Hantzsch synthesis is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) to form 1,4-dihydropyridines (DHPs).[3] DHPs are a cornerstone of cardiovascular medicine, with many functioning as potent calcium channel blockers.[4] Employing this compound in this reaction allows for the direct synthesis of DHP scaffolds bearing a thiazole substituent at the 4-position.

Mechanistic Rationale

The reaction proceeds through a series of condensations and cyclizations. The aldehyde first undergoes a Knoevenagel condensation with one equivalent of the β-ketoester. Concurrently, a second equivalent of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration, to yield the final 1,4-DHP ring. The entire process is typically driven to completion by heating in a protic solvent like ethanol.

Workflow and Mechanism Diagram

Hantzsch_Mechanism cluster_start Initial Condensations cluster_intermediates Key Intermediates cluster_cyclization Cyclization Cascade Aldehyde 2-Chlorothiazole- 5-carbaldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq.) Enamine Enamine Ketoester2->Enamine Ammonia Ammonium Acetate (Nitrogen Source) Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation Final_Product 4-(2-Chlorothiazol-5-yl)-1,4-dihydropyridine Cyclized_Intermediate->Final_Product Dehydration

Caption: Generalized workflow for the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocol: Synthesis of Ethyl 4-(2-chlorothiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Causality: This protocol is adapted from established one-pot Hantzsch syntheses.[3][5] Ethanol is chosen as the solvent due to its ability to dissolve all reactants and its suitable boiling point for reflux. The reaction is typically self-catalyzed by the acetic acid released from ammonium acetate, but a catalytic amount of a stronger acid can be added to accelerate the initial condensations.

  • Reagent Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.48 g, 10 mmol).

  • Component Addition : Add ethyl acetoacetate (2.60 g, 20 mmol, 2.0 eq) and ammonium acetate (0.77 g, 10 mmol, 1.0 eq).

  • Solvent : Add 30 mL of absolute ethanol.

  • Reaction : Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up : Once the starting aldehyde is consumed, allow the reaction mixture to cool to room temperature. A solid precipitate should form. If not, slowly add cold water (approx. 20 mL) to induce precipitation.

  • Isolation : Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials.

  • Purification : The crude product is often of high purity. If necessary, it can be further purified by recrystallization from hot ethanol to yield the title compound as a pale yellow solid.

Data Summary and Variations

This MCR is highly modular. By varying the β-dicarbonyl component, a library of related DHP derivatives can be rapidly synthesized.

Entryβ-Dicarbonyl CompoundProduct Structure at C3/C5Expected Yield Range
1Ethyl Acetoacetate-COOEt75-90%
2Methyl Acetoacetate-COOMe70-85%
3Acetylacetone-COCH₃65-80%

The Biginelli Reaction: Crafting Thiazolyl-Dihydropyrimidinones

First reported by Pietro Biginelli in 1893, this acid-catalyzed, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) provides facile access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][7] These scaffolds are of significant interest in medicinal chemistry due to a wide spectrum of biological activities, including antiviral, antibacterial, and antihypertensive properties.[8]

Mechanistic Rationale

The most widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. The resulting open-chain adduct undergoes a final intramolecular cyclization via attack of the second urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the DHPM product.[9][10] The use of a Lewis acid like SnCl₂·2H₂O or a Brønsted acid is crucial for catalyzing the condensation and cyclization steps.[9]

Workflow and Mechanism Diagram

Biginelli_Mechanism Aldehyde 2-Chlorothiazole- 5-carbaldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Urea Urea or Thiourea Urea->Iminium Ketoester β-Ketoester Enol Ketoester Enol Ketoester->Enol Tautomerization Catalyst Acid Catalyst (e.g., SnCl₂, HCl) Catalyst->Iminium H⁺ Adduct Open-Chain Adduct Iminium->Adduct Enol->Adduct DHPM Thiazolyl-Substituted Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Caption: Key steps in the acid-catalyzed Biginelli reaction mechanism.

Experimental Protocol: Synthesis of 4-(2-Chlorothiazol-5-yl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Causality: This protocol utilizes tin(II) chloride dihydrate as a mild and effective Lewis acid catalyst, which has been shown to promote the Biginelli reaction efficiently in ethanol.[9] Refluxing ensures sufficient thermal energy to overcome the activation barriers for the condensation and cyclization steps.

  • Reagent Preparation : In a 50 mL round-bottom flask, combine this compound (0.74 g, 5 mmol), ethyl acetoacetate (0.65 g, 5 mmol, 1.0 eq), and urea (0.45 g, 7.5 mmol, 1.5 eq).

  • Catalyst and Solvent : Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.23 g, 1 mmol, 20 mol%) and 15 mL of ethanol.

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with magnetic stirring for 6-8 hours. Monitor the reaction by TLC (eluent: 1:1 hexane:ethyl acetate).

  • Work-up : After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water.

  • Isolation : Stir the aqueous mixture for 15 minutes. Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 15 mL) and then a small amount of cold ethanol.

  • Purification : The crude solid can be recrystallized from hot ethanol to afford the pure DHPM product.

Data Summary and Variations

The Biginelli reaction's modularity allows for the creation of diverse libraries by simply substituting the three core components.

EntryAldehydeβ-DicarbonylUrea ComponentExpected Product
1This compoundEthyl AcetoacetateUrea4-(2-Chlorothiazol-5-yl)-5-(ethoxycarbonyl)-6-methyl-DHPM
2This compoundEthyl AcetoacetateThiourea4-(2-Chlorothiazol-5-yl)-5-(ethoxycarbonyl)-6-methyl-DHPM-2-thione
3This compoundAcetylacetoneUrea5-Acetyl-4-(2-chlorothiazol-5-yl)-6-methyl-DHPM
4This compoundDiethyl MalonateUrea4-(2-Chlorothiazol-5-yl)-5-(ethoxycarbonyl)-6-hydroxy-DHPM

Synthetic Utility and Future Directions

The products synthesized via these MCRs are not merely novel chemical entities; they are high-value scaffolds for drug discovery.

  • Thiazolyl-DHPs : These compounds are structural analogs of known cardiovascular drugs like Nifedipine.[3] The introduction of the 2-chlorothiazole moiety offers new steric and electronic properties that could modulate their activity as calcium channel blockers or lead to entirely new pharmacological profiles.

  • Thiazolyl-DHPMs : The DHPM core is a versatile pharmacophore.[8] The 2-chlorothiazole substituent provides a unique vector for structure-activity relationship (SAR) studies. Furthermore, the chloro group at the 2-position of the thiazole ring remains a reactive handle for post-MCR diversification, allowing for the introduction of various amine, thiol, or other nucleophilic fragments to build a focused library around an active "hit" compound.

By leveraging the power of MCRs with a strategically chosen building block like this compound, researchers can accelerate the discovery and optimization of new therapeutic agents.

References

preparation of Schiff bases from 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Preparation of Schiff Bases from 2-Chlorothiazole-5-carbaldehyde: A Guide for Synthetic and Medicinal Chemists

Audience: Researchers, scientists, and drug development professionals.

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs. Schiff bases derived from functionalized thiazoles are of particular interest due to their synthetic versatility and broad spectrum of biological activities. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from this compound. We delve into the underlying chemical principles, offer detailed, field-proven protocols for conventional and green synthesis, and outline robust methods for structural elucidation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to explore this promising class of compounds for applications in drug discovery and materials science.

Scientific Rationale and Significance

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are formed through the condensation of a primary amine with an active carbonyl compound.[1] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug development, prized for its ability to engage in various biological interactions. The incorporation of a chloro-substituent at the 2-position of the thiazole ring provides a reactive site for further synthetic transformations (e.g., nucleophilic substitution), enhancing the molecular diversity accessible from a single precursor.

The condensation of this compound with various primary amines yields Schiff bases that combine the biological potential of the thiazole core with the diverse functionalities introduced by the amine component. These compounds have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.[1][2] The imine nitrogen and thiazole heteroatoms also serve as excellent coordination sites for metal ions, allowing for the synthesis of metal complexes with potentially enhanced biological efficacy.[2][3]

Reaction Principles: The Chemistry of Imine Formation

The synthesis of a Schiff base is a reversible nucleophilic addition-elimination reaction. The mechanism, typically catalyzed by a weak acid, proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the oxygen atom. This step results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is unstable and readily undergoes acid-catalyzed elimination of a water molecule. Protonation of the hydroxyl group turns it into a good leaving group (H₂O), and subsequent deprotonation of the nitrogen atom leads to the formation of the stable carbon-nitrogen double bond (imine).[4]

The choice of solvent and catalyst is critical. Solvents like ethanol or methanol are commonly used as they effectively dissolve the reactants and are relatively inert.[3] A few drops of a weak acid, such as glacial acetic acid, are often sufficient to catalyze the reaction without causing unwanted side reactions.[3]

Synthetic Methodologies and Protocols

Several methods can be employed for the synthesis of Schiff bases from this compound. The choice of method often depends on the desired reaction time, yield, and environmental considerations.

General Protocol: Conventional Synthesis via Reflux

This method is the most traditional and widely used approach, valued for its simplicity and reliability.

Protocol Steps:

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (15-20 mL).

  • Amine Addition: To this solution, add an equimolar amount (1.0 eq.) of the desired primary amine. If the amine is a solid, it can be dissolved in a minimal amount of ethanol before addition.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[3]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain reflux for 4-8 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 3:7 v/v).[3] The disappearance of the aldehyde spot indicates the completion of the reaction.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If precipitation does not occur, the solution can be placed in an ice bath to induce crystallization.[3]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (40-50 °C).

Alternative Protocol: Green Synthesis via ZnO Nanoparticle Catalysis

This approach offers a more environmentally benign alternative, often resulting in shorter reaction times and higher yields.[1]

Protocol Steps:

  • Reactant Preparation: In a round-bottom flask, mix this compound (1.0 eq.) and the primary amine (1.0 eq.) in absolute ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of ZnO nanoparticles (e.g., 15% load by weight of the aldehyde).[1]

  • Reflux: Heat the mixture to reflux for 2-4 hours.[1]

  • Work-up: After cooling, pour the reaction mixture into crushed ice with stirring. The solid product will precipitate.

  • Purification: Filter the product, wash thoroughly with cold ethanol and diethyl ether to remove impurities, and dry under vacuum.[1]

Data Presentation: Comparative Synthesis Data

The following table provides representative data for the synthesis of Schiff bases from heterocyclic aldehydes, illustrating typical outcomes. Yields and reaction times for this compound derivatives may vary based on the specific amine used.

EntryAmine ReactantMethodCatalystSolventTime (h)Yield (%)
1AnilineConventionalGlacial Acetic AcidEthanol6~85-95
24-NitroanilineConventionalGlacial Acetic AcidEthanol8~80-90
34-MethoxyanilineGreenZnO NanoparticlesEthanol3>90
42-AminopyridineConventionalGlacial Acetic AcidMethanol5~85-95

Note: Data is illustrative and based on typical Schiff base syntheses reported in the literature.[1][3]

Structural Characterization and Validation

Unambiguous characterization of the synthesized Schiff bases is essential to confirm their identity and purity. A combination of spectroscopic and physical methods should be employed.

  • Thin Layer Chromatography (TLC): Used to monitor the reaction and assess the purity of the final product. A single spot for the purified compound indicates high purity.[5]

  • Melting Point (M.P.): Pure crystalline solids have sharp and characteristic melting points. A narrow melting point range is indicative of high purity.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a crucial technique for confirming the formation of the imine bond. Key spectral features to look for include:

    • The appearance of a strong absorption band in the range of 1605-1653 cm⁻¹ , characteristic of the C=N (azomethine) stretching vibration.[6][7]

    • The disappearance of the C=O stretching band from the aldehyde (typically ~1700 cm⁻¹) and the N-H stretching bands from the primary amine (typically 3300-3500 cm⁻¹).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most diagnostic signal is a singlet in the δ 8.0-9.3 ppm region, corresponding to the azomethine proton (-CH=N-).[6][8] The disappearance of the aldehyde proton signal (δ ~9-10 ppm) and the amine protons provides further evidence of reaction completion. Aromatic protons will appear in their expected regions.[8]

    • ¹³C NMR: The formation of the Schiff base is confirmed by the appearance of a signal for the azomethine carbon (-C =N-) in the range of δ 155-167 ppm .[9]

  • Mass Spectrometry (MS): ESI-MS is used to determine the molecular weight of the compound. The observation of the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight confirms the identity of the synthesized Schiff base.[8]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and characterization of Schiff bases from this compound.

Schiff_Base_Synthesis_Workflow Reactants Reactants (this compound + Primary Amine) Reaction Reaction Setup (Conventional Reflux or Green Method) Reactants->Reaction Solvent_Catalyst Solvent (Ethanol) + Catalyst (e.g., Acetic Acid) Solvent_Catalyst->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring During Reaction Monitoring->Reaction Incomplete Workup Work-up & Isolation (Cooling, Precipitation) Monitoring->Workup Complete Purification Purification (Filtration, Washing) Workup->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Structural Characterization (M.P., FT-IR, NMR, MS) Drying->Characterization Final_Product Pure Schiff Base Characterization->Final_Product Structure Confirmed

Caption: General workflow for the synthesis, purification, and characterization of Schiff bases.

Applications in Drug Discovery

Schiff bases derived from thiazole scaffolds are versatile pharmacophores. The synthesized compounds from this compound serve as excellent lead structures for drug development programs targeting various diseases.

  • Antimicrobial Agents: The imine group is known to be critical for the biological activities of many Schiff bases.[2] Thiazole-containing Schiff bases have shown potent activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[1][10]

  • Anticancer Activity: Numerous studies have reported the antiproliferative properties of thiazole-based Schiff bases against various human cancer cell lines, such as HeLa and A549 lung cancer cells.[7][11]

  • Antioxidant Properties: The ability to scavenge free radicals is an important therapeutic property. Thiazole Schiff bases have been evaluated for their antioxidant potential using assays like the DPPH radical scavenging method, with many derivatives showing significant activity.[1][12]

References

Application Notes & Protocols: Leveraging 2-Chlorothiazole-5-carbaldehyde for the Synthesis of Novel Dasatinib Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dasatinib is a potent multi-targeted kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] The development of dasatinib analogues is a key strategy for identifying next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles, or to overcome resistance mechanisms.[3][4] The core of the dasatinib structure is a highly functionalized N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide scaffold, which is crucial for its binding to the ATP pocket of target kinases.[5] This document provides a comprehensive guide for the strategic use of 2-chlorothiazole-5-carbaldehyde , a versatile but less-documented starting material, in the synthesis of dasatinib analogues. We present a robust, four-step synthetic pathway, complete with detailed protocols, scientific rationale for key experimental choices, and troubleshooting guidance. This approach transforms the aldehyde into the pivotal carboxylic acid, followed by a series of couplings to construct the final kinase inhibitor scaffold, offering researchers a validated blueprint for analogue library generation.

Strategic Overview: A Proposed Pathway from a Novel Precursor

While many established syntheses of dasatinib begin with pre-functionalized aminothiazoles or employ ortho-lithiation of 2-chlorothiazole,[6][7] the use of this compound presents a unique and flexible entry point. The aldehyde functionality offers a handle for early-stage diversification (e.g., reductive amination, olefination) or can be efficiently oxidized to the corresponding carboxylic acid to serve as a direct precursor to the dasatinib core. Our proposed strategy focuses on the latter, providing a linear and high-yielding pathway to the target scaffold.

Retrosynthetic Analysis

The retrosynthetic logic for constructing a dasatinib analogue from this compound is outlined below. The key disconnections are made at the two amide-like bonds and the C-N bond linking the thiazole to the pyrimidine ring. The final retrosynthetic step reveals the strategic conversion of the aldehyde to a carboxylic acid.

G A Dasatinib Analogue Scaffold B Intermediate C: 2-((6-chloro-2-methylpyrimidin-4-yl)amino)- N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide A->B Final Amination C N-(2-hydroxyethyl)piperazine A->C D Intermediate B: N-(2-chloro-6-methylphenyl)- 2-chlorothiazole-5-carboxamide B->D Nucleophilic Aromatic Substitution (SNAr) E 4-amino-6-chloro-2-methylpyrimidine B->E F Intermediate A: 2-Chlorothiazole-5-carboxylic acid D->F Amidation G 2-chloro-6-methylaniline D->G H Starting Material: This compound F->H Oxidation

Figure 1: Retrosynthetic analysis of a Dasatinib analogue.

Forward Synthesis Workflow

The proposed forward synthesis is a robust four-step process designed for efficiency and scalability. Each step is chosen to proceed under conditions compatible with the heterocyclic core, minimizing side reactions and simplifying purification.

G cluster_0 Step A: Oxidation cluster_1 Step B: Amidation cluster_2 Step C: SNAr Coupling cluster_3 Step D: Final Amination Start 2-Chlorothiazole- 5-carbaldehyde IntA Intermediate A: 2-Chlorothiazole-5-carboxylic acid Start->IntA NaClO2, NaH2PO4 2-methyl-2-butene IntB Intermediate B: N-(2-chloro-6-methylphenyl)- 2-chlorothiazole-5-carboxamide IntA->IntB HATU, DIPEA 2-chloro-6-methylaniline IntC Intermediate C: 2-((6-chloro-2-methylpyrimidin-4-yl)amino)- N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide IntB->IntC NaOtBu, THF 4-amino-6-chloro-2-methylpyrimidine Final Dasatinib Analogue IntC->Final N-(2-hydroxyethyl)piperazine Dioxane, reflux

Figure 2: Proposed forward synthesis workflow.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative dasatinib analogue. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol A: Oxidation of this compound

Objective: To synthesize 2-chlorothiazole-5-carboxylic acid (Intermediate A). Rationale: The Pinnick oxidation is employed due to its high efficiency and chemoselectivity. It operates under mild, buffered conditions, preventing degradation of the sensitive thiazole ring. 2-Methyl-2-butene serves as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions like chlorination of the heterocycle.

Materials & ReagentsSupplierGrade
This compoundSigma-Aldrich≥95%
Sodium chlorite (NaClO₂)Acros Organics80%, technical
Sodium phosphate monobasic (NaH₂PO₄)Fisher ScientificACS Grade
2-Methyl-2-buteneAlfa Aesar99%
tert-Butanol (t-BuOH)VWRACS Grade
WaterDeionized-
Diethyl ether (Et₂O)Fisher ScientificACS Grade
Sodium sulfate (Na₂SO₄)VWRAnhydrous

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 33.9 mmol).

  • Add a mixture of tert-butanol (85 mL) and water (25 mL). Stir until the starting material is fully dissolved.

  • Add 2-methyl-2-butene (18 mL, 169.5 mmol, 5 eq.).

  • In a separate beaker, prepare a solution of sodium chlorite (6.8 g, 75.2 mmol, 2.2 eq.) and sodium phosphate monobasic (6.8 g, 56.7 mmol, 1.7 eq.) in water (40 mL).

  • Cool the reaction flask to 0 °C using an ice bath. Add the aqueous solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, adjust the pH to ~2-3 with 2N HCl.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude solid, Intermediate A , can be used in the next step without further purification or recrystallized from an ethanol/water mixture if necessary.

Expected Outcome: A white to off-white solid. Yield: ~90-95%.

Protocol B: Amidation to Form Intermediate B

Objective: To synthesize N-(2-chloro-6-methylphenyl)-2-chlorothiazole-5-carboxamide (Intermediate B). Rationale: HATU is selected as the coupling agent for its high reactivity and low rate of epimerization (not a concern here, but good practice). It rapidly forms an activated ester with the carboxylic acid, which is then efficiently displaced by the aniline. DIPEA is a non-nucleophilic base used to neutralize the generated acids and facilitate the reaction.

Materials & ReagentsSupplierGrade
Intermediate A(From Protocol A)-
2-Chloro-6-methylanilineTCI America>98%
HATUChem-Impex>98%
DIPEASigma-Aldrich≥99.5%
Dichloromethane (DCM)Fisher ScientificACS Grade, Anhydrous
Sodium bicarbonate (NaHCO₃)VWRSaturated solution

Procedure:

  • Dissolve Intermediate A (5.5 g, 33.6 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add 2-chloro-6-methylaniline (4.5 mL, 35.3 mmol, 1.05 eq.).

  • Add N,N-diisopropylethylamine (DIPEA) (11.7 mL, 67.2 mmol, 2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (14.1 g, 37.0 mmol, 1.1 eq.) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (100 mL).

  • Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with 10-40% ethyl acetate in hexanes) to yield Intermediate B .

Expected Outcome: A pale yellow solid. Yield: ~80-85%.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize the core intermediate 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate C).[7] Rationale: This key bond-forming step displaces the chlorine at the C2 position of the thiazole ring. Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that deprotonates the amine of the pyrimidine, generating a potent nucleophile for the SNAr reaction. THF is an appropriate aprotic polar solvent for this transformation.[7]

Materials & ReagentsSupplierGrade
Intermediate B(From Protocol B)-
4-Amino-6-chloro-2-methylpyrimidineCombi-Blocks>97%
Sodium tert-butoxide (NaOtBu)Oakwood Chemical>98%
Tetrahydrofuran (THF)Acros OrganicsAnhydrous, >99.8%

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add Intermediate B (8.0 g, 27.9 mmol) and 4-amino-6-chloro-2-methylpyrimidine (4.4 g, 30.7 mmol, 1.1 eq.).

  • Add anhydrous THF (120 mL) and stir to dissolve.

  • Cool the mixture to 10 °C using a cool water bath.

  • Slowly add sodium tert-butoxide (3.2 g, 33.5 mmol, 1.2 eq.) portion-wise, keeping the temperature below 20 °C.

  • Stir the reaction mixture at room temperature for 1.5-2 hours. Monitor completion by LC-MS.[7]

  • Upon completion, cool the mixture to 0-5 °C and slowly quench by adding 2N HCl (~20 mL) until the pH is ~7.

  • A precipitate will form. Stir the slurry for 1 hour at 0-5 °C.

  • Collect the solid by vacuum filtration, wash with cold water (20 mL) and cold THF (15 mL).

  • Dry the solid under vacuum to afford Intermediate C .

Expected Outcome: An off-white to beige solid. Yield: ~85-90%.[7]

Protocol D: Final Amination to Dasatinib Analogue

Objective: To couple Intermediate C with N-(2-hydroxyethyl)piperazine to yield the final dasatinib analogue. Rationale: This is a second SNAr reaction, this time displacing the chlorine on the pyrimidine ring. The reaction is typically driven to completion by heating in a high-boiling point solvent like dioxane.[6] An excess of the piperazine reagent is often used to ensure full conversion and act as a base to scavenge the HCl byproduct.

Materials & ReagentsSupplierGrade
Intermediate C(From Protocol C)-
N-(2-hydroxyethyl)piperazineSigma-Aldrich≥99%
1,4-DioxaneFisher ScientificAnhydrous

Procedure:

  • In a 250 mL round-bottom flask, suspend Intermediate C (10.0 g, 25.4 mmol) in 1,4-dioxane (100 mL).

  • Add N-(2-hydroxyethyl)piperazine (9.9 g, 76.2 mmol, 3.0 eq.).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 101 °C) under a nitrogen atmosphere.

  • Maintain reflux for 12-16 hours, monitoring progress by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Add water (100 mL) to the residue and stir vigorously for 1 hour. A solid will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water (3 x 30 mL) to remove excess piperazine.

  • Recrystallize the crude product from isopropanol or an ethanol/water mixture to yield the pure Dasatinib Analogue .

Expected Outcome: A white crystalline solid. Yield: ~85-95%.[6]

Data Analysis and Characterization

Rigorous characterization of each intermediate and the final product is essential to confirm identity and purity. The table below provides an example of the expected analytical data for the synthesized compounds.

CompoundFormulaMWExpected ¹H NMR Signals (Illustrative)Expected MS (m/z)
Intermediate A C₄H₂ClNO₂S163.58δ 8.5 (s, 1H, thiazole-H), δ 13.0 (br s, 1H, COOH)162.0 [M-H]⁻
Intermediate B C₁₁H₇Cl₂N₂OS286.16δ 9.8 (s, 1H, NH), δ 8.6 (s, 1H, thiazole-H), δ 7.2-7.4 (m, 3H, Ar-H), δ 2.3 (s, 3H, Ar-CH₃)287.0 [M+H]⁺
Intermediate C C₁₆H₁₂Cl₂N₅OS393.27δ 10.5 (s, 1H, NH), δ 9.9 (s, 1H, NH), δ 8.4 (s, 1H, thiazole-H), δ 7.2-7.4 (m, 3H, Ar-H), δ 6.5 (s, 1H, pyrimidine-H), δ 2.4 (s, 3H, CH₃), δ 2.3 (s, 3H, Ar-CH₃)394.0 [M+H]⁺
Dasatinib Analogue C₂₂H₂₆ClN₇O₂S488.00δ 9.5 (s, 1H, NH), δ 8.2 (s, 1H, thiazole-H), δ 7.2-7.4 (m, 3H, Ar-H), δ 5.8 (s, 1H, pyrimidine-H), δ 4.5 (br s, 1H, OH), δ 3.6-3.8 (m, 6H), δ 2.5-2.7 (m, 6H), δ 2.3 (s, 3H), δ 2.2 (s, 3H)488.2 [M+H]⁺

References

Application Notes and Protocols for the Derivatization of 2-Chlorothiazole-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Chlorothiazole-5-carbaldehyde Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal scaffold for interacting with diverse biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3]

Within this versatile class of compounds, this compound emerges as a particularly valuable and versatile building block for drug discovery. Its strategic importance lies in the orthogonal reactivity of its two functional groups: the aldehyde at the C5 position and the chloro group at the C2 position. The aldehyde provides a gateway for a host of classical carbonyl chemistries, while the chloro group is amenable to modern cross-coupling reactions. This dual reactivity allows for a systematic and divergent approach to the synthesis of complex molecular architectures, enabling researchers to fine-tune the steric and electronic properties of the final compounds to optimize their biological activity and pharmacokinetic profiles.

This application note provides a comprehensive guide to the derivatization of this compound, offering detailed protocols and expert insights into the key chemical transformations that unlock its potential in medicinal chemistry. We will explore the derivatization of both the aldehyde and the chloro-substituent, providing a strategic roadmap for the synthesis of novel thiazole-based compounds with therapeutic potential.

I. Derivatization of the Aldehyde Group: Building Molecular Complexity

The aldehyde functionality at the C5 position of this compound is a versatile handle for introducing a wide array of substituents and extending the molecular framework. The following sections detail key reactions and provide step-by-step protocols for their implementation.

A. Reductive Amination: Forging Key Amine Linkages

Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate through the condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This transformation is fundamental in medicinal chemistry for introducing basic nitrogen atoms, which can improve solubility and provide key interaction points with biological targets.

Causality of Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred over other reducing agents like sodium borohydride because it is milder, more selective for imines over carbonyls, and does not reduce the aldehyde starting material at an appreciable rate. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent hydrolysis of the imine intermediate. The addition of a small amount of acetic acid can catalyze the imine formation.

Experimental Protocol: Reductive Amination

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 eq) followed by glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may effervesce.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Data Presentation: Representative Reductive Amination Reactions

AmineProductTypical Yield (%)
AnilineN-((2-chlorothiazol-5-yl)methyl)aniline75-85
Morpholine4-((2-chlorothiazol-5-yl)methyl)morpholine80-90
BenzylamineN-benzyl-1-(2-chlorothiazol-5-yl)methanamine70-80

Visualization: Reductive Amination Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product A This compound C Imine Formation (DCM, Acetic Acid, RT) A->C B Primary or Secondary Amine B->C D Reduction (Sodium Triacetoxyborohydride, RT) C->D E Quench (NaHCO3) D->E F Extraction (DCM) E->F G Purification (Column Chromatography) F->G H 2-Chloro-5-(aminomethyl)thiazole Derivative G->H

Caption: Workflow for the reductive amination of this compound.

B. Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[4] This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable intermediates and can themselves exhibit biological activity.

Causality of Experimental Choices: The choice of base is crucial to avoid self-condensation of the aldehyde. Weak bases like piperidine or pyrrolidine are commonly used as they are sufficient to deprotonate the active methylene compound without promoting side reactions. The reaction is often carried out in a solvent that allows for the azeotropic removal of water, such as toluene or ethanol, to drive the equilibrium towards the product.

Experimental Protocol: Knoevenagel Condensation

  • To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in toluene (0.2 M), add piperidine (0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-8 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Representative Knoevenagel Condensation Reactions

Active Methylene CompoundProductTypical Yield (%)
Malononitrile2-((2-chlorothiazol-5-yl)methylene)malononitrile85-95
Ethyl cyanoacetateEthyl 2-cyano-3-(2-chlorothiazol-5-yl)acrylate80-90
Diethyl malonateDiethyl 2-((2-chlorothiazol-5-yl)methylene)malonate70-80
C. Wittig Reaction: Synthesis of Vinylthiazoles

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[5] This reaction is highly reliable and offers good control over the geometry of the resulting double bond. The resulting vinylthiazole derivatives are important precursors for further functionalization and have been investigated for various medicinal applications.[6]

Causality of Experimental Choices: The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, while non-stabilized ylides (containing an alkyl or aryl group) typically yield the (Z)-alkene. The choice of base for generating the ylide from the corresponding phosphonium salt is also important, with strong bases like n-butyllithium or sodium hydride being commonly employed.

Experimental Protocol: Wittig Reaction

  • Ylide Generation: To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., argon), add a strong base such as n-butyllithium (1.1 eq) dropwise at 0 °C.

  • Stir the resulting mixture at room temperature for 1-2 hours to ensure complete ylide formation.

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC/LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Data Presentation: Representative Wittig Reactions

Phosphonium SaltProductTypical Yield (%)
(Carbethoxymethyl)triphenylphosphonium bromideEthyl 3-(2-chlorothiazol-5-yl)acrylate70-85
Benzyltriphenylphosphonium chloride2-chloro-5-styrylthiazole65-80
Methyltriphenylphosphonium bromide2-chloro-5-vinylthiazole60-75

II. Derivatization of the 2-Chloro Substituent: Cross-Coupling Strategies

The chloro group at the C2 position of the thiazole ring is an excellent handle for introducing aryl, heteroaryl, and alkynyl substituents through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building complex biaryl and heteroaryl systems, which are common motifs in kinase inhibitors and other targeted therapies.[7]

A. Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide.[8] It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

Causality of Experimental Choices: The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. For chloro-heteroarenes, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often required to facilitate the oxidative addition step.[8] A base is necessary to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The choice of solvent can also influence the reaction outcome, with mixtures of an organic solvent (e.g., dioxane, toluene) and water being common.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor by TLC/LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Suzuki-Miyaura Couplings

Boronic AcidProductTypical Yield (%)
Phenylboronic acid2-phenylthiazole-5-carbaldehyde70-80
4-Methoxyphenylboronic acid2-(4-methoxyphenyl)thiazole-5-carbaldehyde65-75
Pyridine-3-boronic acid2-(pyridin-3-yl)thiazole-5-carbaldehyde60-70

Visualization: Suzuki-Miyaura Coupling Catalytic Cycle

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-Cl PdII R-Pd(II)-Cl(L2) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar-B(OH)2 Base PdII_Ar R-Pd(II)-Ar(L2) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product Reagents R-Cl + Ar-B(OH)2 Reagents->OxAdd Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is highly efficient for the synthesis of substituted alkynes, which are valuable building blocks in medicinal chemistry, materials science, and natural product synthesis.

Causality of Experimental Choices: The Sonogashira reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The base, usually an amine like triethylamine or diisopropylethylamine, also serves as the solvent in many cases. The reaction is sensitive to oxygen, so it is crucial to perform it under an inert atmosphere.

Experimental Protocol: Sonogashira Coupling

  • To a reaction vessel, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and a copper(I) salt (e.g., CuI, 10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine (0.1 M).

  • Add the terminal alkyne (1.2 eq) and stir the mixture at room temperature to 50 °C for 4-12 hours. Monitor by TLC/LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

C. Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2][10] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

Causality of Experimental Choices: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination on chloro-heteroarenes often relies on the use of specialized, bulky, and electron-rich phosphine ligands. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a reaction vessel, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable ligand (e.g., XPhos, 10 mol%), and a strong base (e.g., NaO-t-Bu, 1.5 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous toluene (0.1 M), this compound (1.0 eq), and the desired amine (1.2 eq).

  • Heat the mixture to 80-110 °C for 12-24 hours. Monitor by TLC/LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

III. Medicinal Chemistry Applications and Future Perspectives

The derivatization of this compound opens up a vast chemical space for the discovery of new therapeutic agents. For instance:

  • Kinase Inhibitors: The 2-aminothiazole scaffold, readily accessible through Buchwald-Hartwig amination, is a well-established core in many kinase inhibitors, such as Dasatinib.[7] The aldehyde can be further functionalized to introduce substituents that occupy specific pockets of the kinase active site.

  • Antifungal and Antibacterial Agents: Thiazole derivatives have a long history as antimicrobial agents.[11] The diverse functionalities that can be introduced onto the this compound scaffold allow for the generation of large libraries for screening against various microbial pathogens.

  • Anti-inflammatory Agents: Certain thiazole derivatives have been shown to inhibit key inflammatory targets like COX-1/COX-2.[12] The derivatization strategies outlined here can be employed to synthesize novel analogues with improved potency and selectivity.

The strategic combination of reactions at both the C2 and C5 positions allows for the creation of highly complex and diverse libraries of compounds. For example, a Suzuki coupling at the C2 position followed by a Wittig reaction at the C5 aldehyde can rapidly generate novel scaffolds for biological evaluation.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its dual reactivity provides a platform for a wide range of chemical transformations, enabling the synthesis of diverse libraries of thiazole derivatives. The detailed protocols and strategic insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to fully exploit the potential of this valuable scaffold in their quest for novel therapeutics. By understanding the causality behind experimental choices and employing robust synthetic methodologies, the path from this simple starting material to complex, biologically active molecules becomes clear and achievable.

References

Application Notes & Protocols: Synthesis of Novel Antitubercular Agents from 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antitubercular agents.[1] The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including potent antimycobacterial effects.[1][2][3] This document provides a detailed guide for researchers on the synthesis of promising antitubercular compounds starting from the versatile building block, 2-chlorothiazole-5-carbaldehyde. We will explore the strategic rationale behind synthetic pathways, provide step-by-step protocols for the synthesis of key derivatives such as thiazole-chalcones and thiazole-thiadiazoles, and discuss the structure-activity relationships (SAR) that govern their efficacy.

Introduction: The Thiazole Scaffold in Antitubercular Drug Discovery

Tuberculosis remains a formidable global health challenge, demanding innovative therapeutic strategies.[4] Heterocyclic compounds, particularly those containing the thiazole ring, are a cornerstone of modern drug discovery due to their diverse chemical reactivity and ability to interact with various biological targets.[1][2] Thiazole-based compounds have demonstrated significant potential as antitubercular agents by targeting essential bacterial enzymes and disrupting critical metabolic pathways.[1]

This compound is an ideal starting material for the synthesis of a library of potential antitubercular drugs. The aldehyde group at the 5-position provides a reactive handle for a variety of chemical transformations, such as condensation reactions to form chalcones or Schiff bases. The chlorine atom at the 2-position can be readily displaced by nucleophiles, allowing for the introduction of diverse functionalities that can modulate the compound's biological activity and pharmacokinetic properties.

Synthetic Strategy: A Modular Approach

Our synthetic approach is designed to be modular, allowing for the generation of a diverse library of compounds for SAR studies. The core strategy involves two primary transformations of the this compound starting material:

  • Modification at the 5-position: The carbaldehyde group will be utilized in Claisen-Schmidt condensation reactions to generate thiazole-chalcone hybrids.

  • Modification at the 2-position: The chloro group will be substituted with various nucleophiles, such as thiadiazole moieties, to create novel hybrid molecules.

This dual approach allows for a systematic exploration of the chemical space around the thiazole core to identify key structural features that enhance antitubercular activity.

Experimental Protocols

Synthesis of Thiazole-Chalcone Derivatives

Chalcones are a class of compounds known for their broad spectrum of biological activities. The synthesis of thiazole-chalcone hybrids from 2,4-dichlorothiazole-5-carboxaldehyde has been shown to yield compounds with potential antitubercular and antiproliferative properties.[5] The following protocol is adapted for this compound.

Rationale: The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones (chalcones). The reaction is typically base-catalyzed, with the base deprotonating the α-carbon of the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration step is often spontaneous or can be promoted by heat or acid.

Workflow Diagram:

G A This compound C Base (e.g., NaOH or KOH) Ethanol, rt A->C B Substituted Acetophenone B->C D Thiazole-Chalcone Derivative C->D Claisen-Schmidt Condensation E Purification (Recrystallization or Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: Synthetic workflow for thiazole-chalcone derivatives.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Catalyst Addition: Slowly add an aqueous solution of a suitable base (e.g., 10% NaOH or KOH) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Thiazole-Thiadiazole Derivatives

Hybrid molecules that incorporate both thiazole and thiadiazole rings have shown promising antitubercular activity.[4][6] The following protocol outlines a general method for the synthesis of these derivatives.

Rationale: This synthesis involves a nucleophilic substitution reaction where a sulfur-containing nucleophile displaces the chlorine atom on the thiazole ring. The choice of a non-protic solvent like THF prevents interference with the reaction, and a base like potassium carbonate acts as a proton scavenger.

Workflow Diagram:

G A N-thiazol-2-yl-2-chloroacetamide derivative C K2CO3, THF, rt A->C B Substituted Thiadiazole B->C D Thiazole-Thiadiazole Derivative C->D Nucleophilic Substitution E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: Synthetic workflow for thiazole-thiadiazole derivatives.

Protocol:

  • Preparation of Intermediate: Synthesize N-thiazol-2-yl-2-chloroacetamide derivatives by acylating the corresponding 2-aminothiazoles with chloroacetyl chloride.[6]

  • Reaction Setup: In a round-bottom flask, dissolve the N-thiazol-2-yl-2-chloroacetamide derivative (1.0 eq) and the desired substituted thiadiazole (1.0 eq) in a non-protic solvent such as tetrahydrofuran (THF).

  • Base Addition: Add potassium carbonate (K₂CO₃) (1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: After completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized compounds is highly dependent on the nature and position of the substituents on the thiazole ring.

  • Substituents at the 2-position: The 2-amino group of the thiazole is a key site for modification. Acylation of this group with substituted benzoyl moieties has been shown to significantly enhance antitubercular activity.[7] The flexibility at the N-2 position allows for the introduction of various lipophilic groups which can improve cell wall penetration of the mycobacteria.[8][9]

  • Substituents at the 4-position: The presence of a 2-pyridyl ring at the C-4 position of the thiazole scaffold is often crucial for optimal antimycobacterial activity.[7][10][11] Modifications to this part of the molecule are generally not well-tolerated.[7]

  • Hybrid Molecules: Combining the thiazole scaffold with other heterocyclic rings, such as thiadiazole or pyrazoline, can lead to compounds with enhanced potency.[4][12] This strategy of creating hybrid molecules is a promising approach for developing new antitubercular agents.

Data Summary Table:

Compound SeriesKey Structural FeaturesMIC Range (µg/mL) against M. tuberculosis H37RvReference
Thiazole-ThiadiazolesVaried substituents on the thiazole and thiadiazole rings7.13 - 15.63[4][6]
2-AminothiazolesSubstituted benzoyl groups at the N-2 position0.008 - >50[7]
Furan-Thiazole HydrazonesFuran and thiazole rings linked by a hydrazone bridge3.12 - >100[3]

Putative Mechanism of Action

While the precise mechanism of action for many novel antitubercular agents is still under investigation, several potential targets have been identified for thiazole-based compounds. Molecular docking studies have suggested that some thiazole-thiadiazole derivatives may act as inhibitors of the tubercular ThyX enzyme, which is involved in thymidylate synthesis, an essential pathway for DNA replication.[4] Other potential targets for thiazole-containing compounds include dihydrofolate reductase (DHFR).[12]

Potential Target Pathway:

G cluster_0 M. tuberculosis Cell A Thiazole Derivative B ThyX Enzyme A->B Inhibition D dTMP B->D C dUMP C->B E DNA Synthesis D->E

Caption: Putative inhibition of the ThyX enzyme by thiazole derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of thiazole-based compounds with potential antitubercular activity. The synthetic protocols outlined in this guide provide a solid foundation for researchers to develop novel drug candidates. The modular nature of the synthetic strategies allows for a systematic exploration of the structure-activity relationships, which is crucial for the rational design of more potent and selective antitubercular agents. Further studies are warranted to elucidate the precise mechanism of action and to optimize the pharmacokinetic properties of these promising compounds.

References

The Versatile Role of 2-Chlorothiazole-5-carbaldehyde in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole Moiety in Modern Agrochemicals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of modern agrochemicals. Its unique electronic properties and ability to act as a pharmacophore have led to its incorporation into a wide array of biologically active molecules, including insecticides and fungicides.[1][2][3] Among the various thiazole-based building blocks, 2-Chlorothiazole-5-carbaldehyde stands out as a particularly valuable and versatile intermediate. Its reactive aldehyde and chloro-substituted thiazole core provide multiple avenues for synthetic elaboration, enabling the construction of complex and highly efficacious agrochemical active ingredients.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the key transformations of this molecule, providing detailed, field-proven protocols for its conversion into crucial intermediates and, ultimately, into commercially significant agrochemicals. The narrative will not only outline the synthetic steps but also elucidate the underlying chemical principles and strategic considerations that guide these processes, offering a comprehensive resource for researchers, scientists, and professionals in the field of agrochemical development.

Core Applications in Insecticide Synthesis: The Gateway to Neonicotinoids

This compound is a pivotal precursor in the synthesis of several major neonicotinoid insecticides, a class of neuro-active insecticides modeled after nicotine. These compounds are highly effective against a broad spectrum of sucking and chewing insects. The primary route to these insecticides involves the conversion of this compound into the key intermediate, 2-chloro-5-(chloromethyl)thiazole.[4][5]

Workflow for the Synthesis of 2-chloro-5-(chloromethyl)thiazole

The transformation of the carbaldehyde to the chloromethyl derivative is a two-step process involving reduction followed by chlorination.

Workflow: Aldehyde to Chloromethylthiazole A This compound B Step 1: Reduction A->B NaBH4, Methanol C 2-Chloro-5-(hydroxymethyl)thiazole B->C D Step 2: Chlorination C->D SOCl2, Toluene E 2-Chloro-5-(chloromethyl)thiazole D->E

Caption: Synthetic workflow from this compound to 2-chloro-5-(chloromethyl)thiazole.

Protocol 1: Reduction of this compound

Principle: The aldehyde functional group is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This reagent is preferred for its operational simplicity and high chemoselectivity, as it does not reduce the thiazole ring or the chloro substituent under these conditions.[6][7][8][9]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-5-(hydroxymethyl)thiazole. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Protocol 2: Chlorination of 2-chloro-5-(hydroxymethyl)thiazole

Principle: The primary alcohol is converted to the corresponding alkyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism. Thionyl chloride is often the reagent of choice as the byproducts (SO₂ and HCl) are gaseous, which simplifies product purification.[10]

Materials:

  • 2-chloro-5-(hydroxymethyl)thiazole

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, condenser, magnetic stirrer, dropping funnel, heating mantle.

Procedure:

  • Dissolve 2-chloro-5-(hydroxymethyl)thiazole (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a condenser, magnetic stirrer, and a dropping funnel.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the solution at room temperature. A small amount of pyridine can be added as a catalyst.

  • After the addition, heat the reaction mixture to 60-70 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred, chilled saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain crude 2-chloro-5-(chloromethyl)thiazole. The product can be purified by vacuum distillation.

Application in the Synthesis of Thiamethoxam and Clothianidin

The resulting 2-chloro-5-(chloromethyl)thiazole is a cornerstone intermediate for the synthesis of prominent neonicotinoid insecticides like Thiamethoxam and Clothianidin.[4][5] The synthesis involves the N-alkylation of a suitable nitroguanidine or a related precursor with 2-chloro-5-(chloromethyl)thiazole.

Neonicotinoid Synthesis A 2-Chloro-5-(chloromethyl)thiazole B N-alkylation A->B C Thiamethoxam / Clothianidin B->C D Nitroguanidine Precursor D->B

Caption: General scheme for the synthesis of Thiamethoxam and Clothianidin.

Illustrative Reaction (Clothianidin Synthesis): The synthesis of Clothianidin involves the reaction of 2-chloro-5-(chloromethyl)thiazole with N-methyl-N'-nitroguanidine in the presence of a base.[1][3]

Reactant 1Reactant 2BaseSolventProduct
2-chloro-5-(chloromethyl)thiazoleN-methyl-N'-nitroguanidineK₂CO₃AcetonitrileClothianidin

Expanding Horizons: Applications in Fungicide Synthesis

While its role in insecticide synthesis is well-established, the thiazole scaffold is also a key feature in a number of fungicides.[11] Thiazole carboxamides, in particular, have shown significant fungicidal activity, often by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[6][12]

This compound can be a starting point for the synthesis of such fungicidal compounds, typically through oxidation to the corresponding carboxylic acid, followed by amide coupling.

Protocol 3: Oxidation of this compound to 2-Chlorothiazole-5-carboxylic acid

Principle: The aldehyde is oxidized to a carboxylic acid. Various oxidizing agents can be employed, but a common and effective method involves the use of potassium permanganate (KMnO₄) under basic conditions, followed by acidification.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

  • Water

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus.

Procedure:

  • Prepare a solution of sodium hydroxide in water in a round-bottom flask and cool it to 0-5 °C in an ice bath.

  • Add this compound to the cold NaOH solution.

  • Slowly add a solution of potassium permanganate in water to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Stir the mixture vigorously at low temperature for several hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • After the reaction is complete (monitored by TLC), quench any excess permanganate by adding a small amount of sodium bisulfite solution until the purple color is discharged.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3. The carboxylic acid will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-chlorothiazole-5-carboxylic acid.

Application in Thiazole Carboxamide Fungicide Synthesis

The resulting 2-chlorothiazole-5-carboxylic acid can be converted to its acid chloride and subsequently reacted with various anilines to produce a library of thiazole carboxamide fungicides for screening and development.[13]

Fungicide Synthesis A This compound B Oxidation A->B KMnO4, NaOH C 2-Chlorothiazole-5-carboxylic acid B->C D Amide Coupling C->D 1. SOCl2 2. Amine, Base E Thiazole Carboxamide Fungicide D->E F Substituted Aniline F->D

Caption: Synthetic pathway to thiazole carboxamide fungicides from this compound.

Further Synthetic Utility: Imine Formation and Beyond

The aldehyde functionality of this compound allows for its use in condensation reactions with primary amines to form imines (Schiff bases). These imines can be valuable intermediates themselves, or they can be the final active ingredient in certain agrochemical applications. The C=N double bond can be reduced to form secondary amines, or the imine can participate in cycloaddition reactions, further expanding the molecular diversity accessible from this starting material.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its strategic importance is most evident in its role as a key precursor to major neonicotinoid insecticides. However, its utility extends beyond this class of compounds, with significant potential for the development of novel fungicides, particularly thiazole carboxamides. The protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists to harness the synthetic potential of this important intermediate in the ongoing quest for more effective and sustainable crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Chlorothiazole-5-carbaldehyde. This molecule is a critical building block in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] Achieving a high yield and purity of this compound is often challenging, typically revolving around two primary synthetic strategies: the Vilsmeier-Haack formylation of 2-chlorothiazole and the metal-halogen exchange followed by formylation.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome common hurdles and significantly improve your synthetic outcomes. We will delve into the causality behind experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods are:

  • Method A: Metal-Halogen Exchange followed by Formylation: This involves treating 2-chlorothiazole with a strong organolithium base like n-butyllithium (n-BuLi) at very low temperatures (-78 °C) to generate a lithiated intermediate. This intermediate is then quenched with a formylating agent, such as ethyl formate or N,N-dimethylformamide (DMF).[2]

  • Method B: Vilsmeier-Haack Reaction: This method uses an electron-rich aromatic compound, in this case, 2-chlorothiazole, and reacts it with a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃).[3][4][5] This electrophilic aromatic substitution is followed by hydrolysis to yield the aldehyde.[5][6]

Q2: My yield is consistently low (<50%). What is the most likely cause?

A2: Low yields are the most common complaint. The root cause depends on your chosen method:

  • For Metal-Halogen Exchange (Method A): The most frequent issue is the degradation of the lithiated intermediate. This species is highly unstable, even at -78 °C. Any temperature fluctuation or presence of moisture will quench the intermediate before it can react with the formylating agent. Incomplete lithiation due to impure n-BuLi or starting material is another common culprit.

  • For Vilsmeier-Haack (Method B): The Vilsmeier reagent is a weaker electrophile compared to acylium ions in Friedel-Crafts reactions.[6] Therefore, the reaction is sensitive to the electron density of the thiazole ring. If the starting 2-chlorothiazole is impure or if reaction conditions (temperature, time) are not optimal, the formylation will be incomplete.

Q3: How do I choose between the Metal-Halogen Exchange and the Vilsmeier-Haack reaction?

A3: The choice depends on your lab's capabilities and safety considerations.

  • Metal-Halogen Exchange offers a more direct route and can achieve high yields (a reported yield is around 73%[2]), but it demands stringent anhydrous conditions and precise temperature control at -78 °C, which requires a dry ice/acetone or cryocooler setup. Handling pyrophoric n-BuLi also requires significant safety precautions.

  • Vilsmeier-Haack Reaction is generally less hazardous and does not require cryogenic temperatures. However, it involves handling corrosive POCl₃ and may require more extensive optimization of reaction time and temperature to maximize yield. It's often preferred for larger-scale synthesis due to its more manageable conditions.

Q4: What are the critical safety precautions for this synthesis?

A4:

  • n-Butyllithium (n-BuLi): Is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (Argon or Nitrogen) using syringe techniques. Always wear fire-retardant lab coats and safety glasses.

  • Phosphorus Oxychloride (POCl₃): Is highly corrosive and toxic. It reacts with moisture to release HCl gas. All manipulations should be performed in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents like Tetrahydrofuran (THF) are required, especially for the organolithium route. Ensure solvents are properly dried and tested before use.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis.

Problem Area 1: Low or No Product Formation

Q: I'm using the n-BuLi method. After quenching, my TLC/GC-MS shows only the starting material, 2-chlorothiazole. What went wrong?

A: This is a classic symptom of lithiation failure. Here is a decision tree to diagnose the issue:

G start Problem: Only Starting Material Detected q1 Was the n-BuLi solution titrated recently? start->q1 a1_yes Yes q1->a1_yes n-BuLi concentration is likely correct a1_no No q1->a1_no n-BuLi may be degraded q2 Were all glassware and solvents scrupulously dry? a1_yes->q2 sol1 Solution: Titrate n-BuLi before use. Its concentration degrades over time. a1_no->sol1 a2_yes Yes q2->a2_yes System was anhydrous a2_no No q2->a2_no Moisture quenched the n-BuLi q3 Was the temperature strictly maintained at -78°C? a2_yes->q3 sol2 Solution: Flame-dry all glassware under vacuum. Use freshly distilled, anhydrous solvents. a2_no->sol2 a3_yes Yes q3->a3_yes Conditions were optimal a3_no No q3->a3_no Intermediate decomposed sol4 Solution: Check for other electrophiles. Ensure the inert atmosphere is pure. a3_yes->sol4 sol3 Solution: Ensure constant cooling. The lithiated intermediate is thermally unstable. a3_no->sol3

Caption: Troubleshooting lithiation failure.

Causality Explained: Organolithium reagents are extremely strong bases. They will react preferentially with any available proton source (like water) over the intended C-H activation. The resulting lithiated thiazole is also a powerful base and nucleophile, making it highly reactive and prone to decomposition if the temperature rises.

Problem Area 2: Multiple Spots on TLC / Impurity Profile

Q: My crude product shows multiple spots on the TLC plate. What are these impurities?

A: A broad melting point and multiple impurities are common.[7] Besides unreacted starting material, other likely impurities include:

Potential ImpurityProbable CauseProposed Solution
Di-lithiated Species Byproduct Use of excess n-BuLi or "hot spots" of high concentration during addition.Add n-BuLi slowly and dropwise to the cooled solution to ensure proper mixing and avoid localized excess.
Unidentified Polar Impurities Degradation of the product or intermediate during workup.Ensure the quenching step (e.g., with saturated NH₄Cl) is done at low temperature before warming to room temperature.[2]
Over-formylation/Side Reactions Reaction temperature too high or reaction time too long in Vilsmeier-Haack.Optimize reaction conditions. Monitor progress closely with TLC to stop the reaction upon completion.
Unhydrolyzed Iminium Salt Incomplete hydrolysis during the Vilsmeier-Haack workup.Ensure the aqueous workup is sufficiently long and basic (e.g., using NaOAc solution) to fully hydrolyze the iminium intermediate to the aldehyde.[3]

Analytical Tip: To identify impurities, run a crude ¹H NMR. The aldehyde proton of the desired product has a characteristic singlet peak around δ 9.96 ppm.[2] The thiazole ring proton appears around δ 8.21 ppm.[2] The absence or integration change of these peaks, along with the appearance of other signals, can help identify byproducts.

Optimized Experimental Protocols

Protocol A: High-Yield Synthesis via Metal-Halogen Exchange

This protocol is adapted from established procedures with a reported yield of approximately 73%.[2]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Flame-dry glassware under vacuum p2 Prepare anhydrous THF p1->p2 r1 Dissolve 2-chlorothiazole in THF p2->r1 r2 Cool to -78°C r1->r2 r3 Slowly add n-BuLi (1.1 eq) r2->r3 r4 Stir for 1 hr @ -78°C r3->r4 r5 Add Ethyl Formate (1.0 eq) r4->r5 r6 Stir for 1 hr @ -78°C r5->r6 w1 Quench with sat. NH4Cl r6->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Wash, Dry, Concentrate w2->w3 w4 Recrystallize (Hexane/EtOAc) w3->w4 end end w4->end Final Product

Caption: Workflow for the Metal-Halogen Exchange method.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Argon), add a solution of 2-chlorothiazole (e.g., 80 g) to anhydrous THF (1000 mL) in a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel.

  • Lithiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly, add n-butyllithium (1.1 equivalents, e.g., 0.8 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional hour at -78 °C. The solution should become a dark, often reddish-brown, color, indicating the formation of the lithiated species.

  • Formylation: Slowly add ethyl formate (1.0 equivalent, e.g., 74 g) dropwise, again maintaining the temperature at -78 °C.

  • Quenching: After stirring for another hour, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the reaction is still cold.[2]

  • Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic phases, wash with water and then brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a hexane/ethyl acetate mixed solvent system to yield pure this compound as a solid.[2]

References

Technical Support Center: Purification of Crude 2-Chlorothiazole-5-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chlorothiazole-5-carbaldehyde. This heterocyclic aldehyde is a valuable building block in medicinal chemistry.[1][2] Achieving high purity is paramount for its successful application in subsequent synthetic steps. Recrystallization is a powerful and efficient technique for this purpose. This document provides a comprehensive resource, structured in a question-and-answer format, to address common challenges and provide actionable solutions for the successful recrystallization of this compound.

I. Fundamentals of Recrystallization for this compound

Q1: What is the underlying principle of purifying this compound by recrystallization?

A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the crude this compound and any impurities at an elevated temperature. Upon cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor). The key is to find a solvent system where the target compound is highly soluble when hot and poorly soluble when cold, while the impurities are either very soluble or insoluble at all temperatures.[3][4]

Q2: What are the typical impurities I might encounter in crude this compound?

A2: The impurities in your crude product will largely depend on the synthetic route employed. A common synthesis involves the formylation of 2-chlorothiazole.[5] Potential impurities could include:

  • Unreacted 2-chlorothiazole: This starting material is more volatile and generally less polar than the aldehyde product.

  • Side-products from the formylation reaction: Depending on the specific reagents used (e.g., n-BuLi and ethyl formate), side reactions can lead to various byproducts.

  • Solvent residues: Residual solvents from the reaction and workup (e.g., THF, ethyl acetate, hexane) may be present.

  • Degradation products: Aldehydes can be susceptible to oxidation or other degradation pathways, especially if exposed to air and light for extended periods.

Understanding the potential impurities is crucial for selecting an appropriate recrystallization solvent. For instance, a non-polar impurity like unreacted starting material might be effectively removed by choosing a more polar solvent that preferentially dissolves the impurity.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound.

Q3: My crude this compound won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?

A3: This situation can arise from a few factors:

  • Inappropriate Solvent Choice: The solvent may simply be a poor choice for your compound, having low solvating power even at its boiling point. The principle of "like dissolves like" is a good starting point; since this compound is a polar molecule, polar solvents are generally more suitable.[4][6]

  • Insoluble Impurities: Your crude material may contain insoluble impurities. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool and crystallize.

  • Insufficient Heating: Ensure your solvent is at or near its boiling point to maximize the solubility of your compound.

Actionable Steps:

  • Re-evaluate your solvent: If the compound has very limited solubility even in a large volume of boiling solvent, you will need to test other solvents.

  • Perform a hot filtration: If you suspect insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them. This prevents premature crystallization in the funnel.[7]

Q4: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a solid.[8] This is a common problem, particularly when the melting point of the compound is low or when significant impurities are present, which can depress the melting point.[9] this compound has a reported melting point of 85-88°C, which makes it susceptible to this issue.[10]

Troubleshooting Strategies:

  • Re-heat and add more solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, add more of the primary solvent to decrease the saturation, and then allow it to cool slowly.[8][9]

  • Slow down the cooling rate: Rapid cooling can favor oil formation. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[11]

  • Change the solvent system: If oiling persists, the solvent may not be ideal. Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Then add a few drops of the good solvent to redissolve the cloudiness and allow it to cool slowly. A commonly used solvent mixture for this compound is hexane/ethyl acetate.[5]

Q5: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A5: This is a common indication that your solution is not supersaturated, meaning too much solvent was used.[12]

Inducing Crystallization:

  • Reduce the solvent volume: The most direct solution is to boil off some of the solvent to increase the concentration of your compound.[12] Be careful not to evaporate too much, as this can cause the product to crash out of solution rapidly.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11][12]

  • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization.[12]

  • Cool to a lower temperature: If an ice bath is not sufficient, you can try a salt-ice bath or a freezer to further decrease the temperature, which will lower the solubility of your compound.[7]

Q6: The yield of my recrystallized product is very low. What are the likely causes?

A6: A low yield can be frustrating, but it's often a solvable problem.[9]

Potential Causes and Solutions:

  • Using too much solvent: As mentioned in Q5, excess solvent will keep more of your product dissolved in the mother liquor.[9][12] To check if significant product remains in the filtrate, you can try to evaporate some of the solvent from the mother liquor and see if more crystals form.

  • Premature crystallization during hot filtration: If you performed a hot filtration, your product may have crystallized on the filter paper or in the funnel.[7] Ensure your funnel and receiving flask are pre-heated to prevent this.

  • Washing with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your product.

  • The compound is genuinely more soluble than anticipated: If your yield is consistently low, you may need to re-evaluate your choice of solvent to find one in which your compound is less soluble when cold.

III. Experimental Protocol and Data

Recommended Recrystallization Protocol for this compound

This protocol is a general guideline. The optimal solvent ratio and volumes will depend on the purity of your crude material. A hexane/ethyl acetate solvent system is a good starting point as it has been reported for the purification of this compound.[5]

Step-by-Step Methodology:

  • Solvent Selection: Begin by performing small-scale solubility tests with various solvents to find a suitable system. A good solvent will dissolve the crude product when hot but not at room temperature.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) to just cover the solid. Heat the mixture gently (e.g., on a hot plate) while stirring. Continue to add the "good" solvent in small portions until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration as described in Q3.

  • Induce Crystallization: If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed solvent system, add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution, then remove it from the heat and allow it to cool slowly.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization).

  • Drying: Dry the purified crystals under vacuum.

Solvent Selection Table

The following table provides a starting point for solvent selection based on polarity.[13]

SolventPolarityBoiling Point (°C)Notes
WaterHigh100May be suitable for highly polar impurities.
EthanolHigh78Often a good choice for aromatic compounds.[11]
MethanolHigh65Similar to ethanol, but more volatile.
AcetoneMedium-High56A versatile solvent.
Ethyl AcetateMedium77A good "good" solvent for mixed systems.
DichloromethaneMedium-Low40Can be useful, but its volatility can be a challenge.
TolueneLow111May be suitable for less polar compounds.
HexaneLow69A common "poor" solvent for mixed systems.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Solvent Select Solvent(s) Solvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Insoluble Impurities? Cool Slow Cooling Dissolve->Cool No Insoluble Impurities HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Pure Pure Product Collect->Pure MotherLiquor Mother Liquor (Impurities) Collect->MotherLiquor Wash Wash with Cold Solvent Dry Dry Crystals Wash->Dry Pure->Wash

Caption: A flowchart of the general recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Issue OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No ReheatAddSolvent Re-heat & Add More Solvent OilingOut->ReheatAddSolvent Yes LowYield Low Yield? NoCrystals->LowYield No ReduceVolume Reduce Solvent Volume NoCrystals->ReduceVolume Yes CheckSolventVol Check Solvent Volume LowYield->CheckSolventVol Yes End End LowYield->End No, process complete SlowCool Cool Slowly ReheatAddSolvent->SlowCool ChangeSolvent Change Solvent System SlowCool->ChangeSolvent Still Oiling Out ScratchFlask Scratch Flask ReduceVolume->ScratchFlask AddSeed Add Seed Crystal ScratchFlask->AddSeed CheckWash Check Washing Step CheckSolventVol->CheckWash ReEvapFiltrate Concentrate Mother Liquor CheckWash->ReEvapFiltrate

Caption: A decision tree for troubleshooting common recrystallization problems.

IV. References

  • 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - ChemicalBook. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved January 4, 2026, from --INVALID-LINK--

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • How to choose a solvent for crystallization of an organic compound - Quora. (2018, November 13). Retrieved January 4, 2026, from --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 4, 2026, from --INVALID-LINK--

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 4). Retrieved January 4, 2026, from --INVALID-LINK--

  • Removal of aldehyde from alcohol - Sciencemadness.org. (2019, November 14). Retrieved January 4, 2026, from --INVALID-LINK--

  • recrystallization.pdf. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE Nine Chongqing Chemdad Co. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 1,3-Benzothiazole-2-carbaldehyde - Chem-Impex. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis of 2-Chlorothiazole-5-thiol Derivatives: An Application Note and Detailed Protocol - Benchchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Recrystallization methods for purifying aminothiazole compounds - Benchchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

References

byproduct formation in the formylation of 2-chlorothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 2-chlorothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to help you navigate the complexities of this synthesis and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the formylation of 2-chlorothiazole, and at which position does the formyl group add?

The Vilsmeier-Haack reaction is the most common and effective method for the formylation of 2-chlorothiazole. The reaction introduces a formyl group (-CHO) onto the thiazole ring. The primary product is 2-chloro-5-formylthiazole (also known as 2-chloro-1,3-thiazole-5-carbaldehyde).

The formylation occurs regioselectively at the C-5 position. This is because the thiazole ring is an electron-rich heterocycle, and the C-5 position is the most nucleophilic and sterically accessible site for electrophilic aromatic substitution. The chloro-substituent at the C-2 position is deactivating, further favoring substitution at the C-5 position.

Q2: I am observing a significant amount of unreacted 2-chlorothiazole in my final product mixture. What are the likely causes and how can I improve the conversion?

Low conversion is a frequent issue and can often be traced back to several key factors:

  • Insufficient Vilsmeier Reagent: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the electrophile in this reaction. An inadequate amount of this reagent will naturally lead to incomplete conversion.

  • Low Reaction Temperature: While lower temperatures can enhance selectivity, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for the reaction, resulting in a sluggish or stalled reaction.

  • Poor Quality Reagents: The Vilsmeier-Haack reaction is sensitive to moisture. The presence of water in the DMF or other solvents will quench the Vilsmeier reagent and inhibit the reaction.

  • Insufficient Reaction Time: Complex electrophilic aromatic substitutions may require extended reaction times to proceed to completion.

Troubleshooting Steps:

  • Optimize Stoichiometry: Ensure at least a stoichiometric amount of the Vilsmeier reagent is used relative to the 2-chlorothiazole. A slight excess (1.1 to 1.5 equivalents) of POCl₃ and DMF can drive the reaction to completion.

  • Adjust Reaction Temperature: Gradually increase the reaction temperature. A common range for the formylation of heteroaromatics is between 0°C to 80°C[1]. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature for your specific setup.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • Extend Reaction Time: Monitor the reaction by TLC. If the reaction appears to be proceeding cleanly but slowly, consider extending the reaction time.

Q3: My NMR spectrum shows unexpected aldehyde peaks and other signals I can't identify. What are the most probable byproducts?

Several byproducts can form during the formylation of 2-chlorothiazole, especially under non-optimized conditions. Here are the most likely culprits:

  • Di-formylated Product: Under harsh conditions (e.g., high temperature or a large excess of Vilsmeier reagent), a second formyl group may be introduced at the C-4 position, yielding 2-chloro-4,5-diformylthiazole.

  • N-Formyliminium Salt Hydrolysis Products: The ring nitrogen of the thiazole, although less nucleophilic than an exocyclic amine, can potentially interact with the Vilsmeier reagent. Incomplete hydrolysis of the intermediate iminium salt can lead to complex mixtures.

  • Dimerization or Condensation Products: The newly formed aldehyde is reactive and can potentially undergo side reactions. For instance, a small amount of a bis(2-chloro-thiazol-5-yl)methane derivative could form through the reaction of the formyl group with another molecule of 2-chlorothiazole under the acidic reaction conditions.

  • Decomposition Products: 2-Chlorothiazole has moderate stability and can decompose under strongly acidic conditions or at elevated temperatures, leading to a complex mixture of unidentifiable byproducts[2].

Below is a flowchart to help diagnose and mitigate byproduct formation.

Byproduct_Troubleshooting cluster_diagnosis Diagnosis cluster_cause Probable Cause cluster_solution Corrective Action start High Impurity Profile in Product unreacted_sm Unreacted 2-Chlorothiazole start->unreacted_sm TLC/NMR shows starting material diformyl Di-formylated Byproduct start->diformyl Mass Spec shows M+42/ NMR shows extra aldehyde dimer Dimer/Condensation Products start->dimer High MW impurities/ Complex NMR decomposition Decomposition/Tar start->decomposition Dark, tarry mixture cause1 Incomplete Reaction unreacted_sm->cause1 solution4 Purification (Column/Distillation) unreacted_sm->solution4 cause2 Harsh Conditions diformyl->cause2 diformyl->solution4 dimer->cause2 dimer->solution4 cause3 Prolonged High Temp / High Acidity decomposition->cause3 decomposition->solution4 solution1 Increase Temp/Time/ Reagent Stoichiometry cause1->solution1 solution2 Lower Temperature/ Reduce Reagent Excess/ Shorter Reaction Time cause2->solution2 solution3 Careful Temp Control/ Quench Promptly cause3->solution3

Byproduct Troubleshooting Flowchart

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low Yield of 2-chloro-5-formylthiazole 1. Incomplete reaction. 2. Degradation of product during workup. 3. Mechanical loss during purification.1. See FAQ 2 for optimizing reaction conditions. 2. Ensure the quenching and extraction steps are performed at low temperatures. Use a buffered aqueous solution (e.g., sodium bicarbonate) for neutralization to avoid harsh pH changes. 3. Optimize purification method. Consider vacuum distillation for larger scales or column chromatography for smaller scales.
Formation of a Dark, Tarry Reaction Mixture 1. Reaction temperature is too high. 2. Presence of impurities in the starting material. 3. Prolonged reaction time at elevated temperatures.1. Perform the reaction at a lower temperature. Add the 2-chlorothiazole solution slowly to the pre-formed Vilsmeier reagent at 0°C. 2. Ensure the purity of 2-chlorothiazole before starting the reaction. Distillation of the starting material may be necessary. 3. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Product is an Oil, but Literature Reports a Solid 1. Presence of residual solvent. 2. Impurities are depressing the melting point.1. Ensure the product is thoroughly dried under high vacuum. 2. Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Inconsistent Results Between Batches 1. Variability in reagent quality (especially DMF). 2. Inconsistent control of reaction temperature. 3. Variations in work-up procedure.1. Use a fresh bottle of anhydrous DMF or distill it before use. 2. Use a cryostat or a well-controlled ice bath to maintain a consistent temperature during reagent addition and reaction. 3. Standardize the work-up procedure, paying close attention to the rate of addition of quenching solution and the final pH.

Reaction Mechanism and Byproduct Formation Pathways

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then undergoes an electrophilic aromatic substitution with the 2-chlorothiazole.

Vilsmeier_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of 2-Chlorothiazole cluster_byproduct Potential Byproduct Pathway DMF DMF adduct Initial Adduct DMF->adduct + POCl₃ POCl3 POCl₃ vilsmeier Vilsmeier Reagent (Chloroiminium ion) adduct->vilsmeier Elimination of PO₂Cl₂⁻ sigma_complex Sigma Complex thiazole 2-Chlorothiazole thiazole->sigma_complex + Vilsmeier Reagent iminium_salt Iminium Salt Intermediate sigma_complex->iminium_salt - H⁺ aldehyde 2-Chloro-5-formylthiazole iminium_salt->aldehyde Hydrolysis (H₂O) diformyl_sigma Di-formylation Sigma Complex aldehyde->diformyl_sigma + Vilsmeier Reagent (Harsh Conditions) diformyl_product 2-Chloro-4,5-diformylthiazole diformyl_sigma->diformyl_product Hydrolysis

Vilsmeier-Haack Reaction and a Potential Byproduct Pathway

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Chlorothiazole

Materials:

  • 2-Chlorothiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Formylation: Dissolve 2-chlorothiazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude 2-chloro-5-formylthiazole by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 2-chloro-5-formylthiazole in a minimal amount of a hot solvent mixture, such as ethyl acetate.

  • Slowly add a non-polar solvent, such as hexane, until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 2-chlorothiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful synthesis of this critical heterocyclic building block.

Introduction

This compound is a key intermediate in the synthesis of a wide array of biologically active molecules. The presence of a reactive aldehyde function, a chloro leaving group, and the thiazole scaffold makes it a versatile synthon. The two most common and effective methods for its preparation are the Vilsmeier-Haack formylation of 2-chlorothiazole and the lithiation of 2-chlorothiazole followed by quenching with a formylating agent. This guide will provide a comprehensive overview of both methods, focusing on reaction optimization, troubleshooting common issues, and ensuring the synthesis of high-purity material.

Part 1: Vilsmeier-Haack Formylation of 2-Chlorothiazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In this reaction, a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile.[2]

Reaction Mechanism Overview

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which then undergoes an electrophilic aromatic substitution with the electron-rich 2-chlorothiazole. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Two_Chlorothiazole 2-Chlorothiazole Iminium_Intermediate Iminium Intermediate Two_Chlorothiazole->Iminium_Intermediate + Vilsmeier Reagent Final_Product This compound Iminium_Intermediate->Final_Product + H₂O (Workup)

Caption: General mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reagent purity.

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0-5.0 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 2-chlorothiazole (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent like 1,2-dichloroethane.

    • Add the 2-chlorothiazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, the reaction mixture can be stirred at room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.[3]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by silica gel column chromatography.[4]

Troubleshooting Guide: Vilsmeier-Haack Formylation
IssuePotential CauseRecommended Solution
Low or No Yield Inactive Vilsmeier reagent due to moisture.Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen). Use anhydrous DMF and fresh POCl₃.[3]
Insufficient reactivity of 2-chlorothiazole.After the addition of 2-chlorothiazole at 0 °C, allow the reaction to warm to room temperature and then gently heat to 40-60 °C. Monitor by TLC to find the optimal temperature.
Incorrect stoichiometry.Use a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents). A large excess can sometimes lead to side reactions.
Formation of Unidentified Byproducts Decomposition of starting material or product.Maintain strict anhydrous conditions. Ensure the workup is not overly exothermic by adding the reaction mixture to ice slowly.
Potential for side reactions on the thiazole ring.Lowering the reaction temperature may improve selectivity. Consider using a milder formylating agent if issues persist.
Difficult Workup/Purification Emulsion formation during extraction.Add brine to the aqueous layer to help break the emulsion.
Product is an oil and does not crystallize.The crude product may contain impurities. Attempt purification by column chromatography before another recrystallization attempt.[5]
Co-elution of impurities during chromatography.Optimize the mobile phase using TLC. A shallow gradient of hexane/ethyl acetate is a good starting point.[5]

Part 2: Lithiation and Formylation

An alternative and often high-yielding method for the synthesis of this compound is the deprotonation of 2-chlorothiazole at the 5-position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a formylating agent such as ethyl formate or DMF.[4][6]

Reaction Mechanism Overview

This method relies on the acidic nature of the C5 proton of the thiazole ring, which can be selectively removed by a strong organolithium base at low temperatures. The resulting organolithium intermediate is then trapped with an electrophilic formyl source.

Lithiation_Formylation_Mechanism cluster_0 Lithiation cluster_1 Formylation cluster_2 Workup Two_Chlorothiazole 2-Chlorothiazole Lithiated_Intermediate 5-Lithio-2-chlorothiazole Two_Chlorothiazole->Lithiated_Intermediate + n-BuLi, THF, -78 °C Alkoxide_Intermediate Tetrahedral Intermediate Lithiated_Intermediate->Alkoxide_Intermediate + Formylating Agent Formylating_Agent Ethyl Formate or DMF Final_Product This compound Alkoxide_Intermediate->Final_Product + H₂O/NH₄Cl (aq)

Caption: General mechanism of lithiation and formylation.

Experimental Protocol: Lithiation and Formylation

Extreme caution must be exercised when working with pyrophoric reagents like n-butyllithium. All operations must be carried out under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.

  • Lithiation:

    • To a stirred solution of 2-chlorothiazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0-1.2 equivalents) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation:

    • Slowly add anhydrous ethyl formate (1.0-1.2 equivalents) or anhydrous DMF (1.0-1.2 equivalents) dropwise to the reaction mixture at -78 °C.

    • Continue stirring at -78 °C for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

    • Allow the mixture to warm to room temperature.

    • Dilute with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield the final product.[4] A reported yield for this method is 73%.[4]

Troubleshooting Guide: Lithiation and Formylation
IssuePotential CauseRecommended Solution
Low or No Yield Presence of moisture or other protic sources.Ensure all glassware is rigorously flame-dried. Use anhydrous THF (e.g., distilled from sodium/benzophenone). Ensure the nitrogen/argon atmosphere is maintained throughout the reaction.
Inaccurate titration of n-BuLi.The concentration of commercial n-BuLi solutions can vary. It is highly recommended to titrate the n-BuLi solution before use to ensure accurate stoichiometry.
Impure formylating agent.Use anhydrous ethyl formate or DMF. DMF can be dried over calcium hydride and distilled under reduced pressure.[7]
Formation of Butylated Byproduct Addition of n-BuLi is too fast or at too high a temperature.Maintain a low temperature (-78 °C) during the addition of n-BuLi. Add the n-BuLi solution slowly and dropwise.
Recovery of Starting Material Incomplete lithiation.Ensure the correct stoichiometry of n-BuLi is used. Extend the stirring time at -78 °C after n-BuLi addition to 1.5-2 hours.
Difficult Purification Presence of greasy byproducts from n-BuLi.Careful column chromatography can help remove these impurities. Washing the crude product with cold hexanes may also be effective.

Part 3: Data Presentation and Characterization

Optimized Reaction Conditions Summary
ParameterVilsmeier-Haack FormylationLithiation and Formylation
Formylating Agent Vilsmeier Reagent (POCl₃/DMF)Ethyl Formate or DMF
Base Not applicablen-Butyllithium
Solvent DMF, 1,2-dichloroethaneAnhydrous THF
Temperature 0 °C to 60 °C-78 °C
Stoichiometry (Reagent:Substrate) 1.1-1.5 : 11.0-1.2 : 1
Typical Yield Moderate to Good~73%[4]
Key Considerations Requires anhydrous conditions. Workup involves quenching with ice and neutralization.Requires strictly anhydrous and inert conditions due to the use of pyrophoric n-BuLi. Low-temperature control is critical.
Physicochemical and Spectroscopic Data of this compound
PropertyValue
Molecular Formula C₄H₂ClNOS[4]
Molecular Weight 147.58 g/mol [4]
Appearance Solid
¹H NMR (400 MHz, CDCl₃) δ 9.96 (s, 1H), 8.21 (s, 1H)[4]
¹³C NMR Aldehyde carbonyl typically appears in the 180-200 ppm range.
IR Spectroscopy Strong C=O stretching vibration expected around 1680-1700 cm⁻¹.
Mass Spectrometry M⁺ peak expected at m/z = 147/149 (due to ³⁵Cl/³⁷Cl isotopes).

References

stability and proper storage of 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Chlorothiazole-5-carbaldehyde (CAS: 95453-58-0). This resource is designed for our valued partners in research, discovery, and development. As a pivotal intermediate in the synthesis of complex molecules, its stability and purity are paramount to achieving reproducible and successful experimental outcomes. This guide synthesizes our in-house expertise with established chemical principles to help you navigate the common challenges associated with the handling, storage, and use of this reagent.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our application scientists receive regarding this compound.

Q1: What are the absolute optimal storage conditions for this compound?

The ideal storage conditions are critical for maintaining the integrity of the aldehyde functional group. We recommend storing the compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) .[1] The material should also be kept in a dry, cool, and well-ventilated place, away from light.[2][3]

  • Causality Explained: this compound is designated as "Air Sensitive".[2][3] The aldehyde group is susceptible to oxidation, especially when exposed to atmospheric oxygen, which can convert it to the corresponding carboxylic acid. Lower temperatures slow down this and other potential degradation reactions, while an inert atmosphere directly prevents oxidation.

Q2: I don't have a glovebox. What is the minimum acceptable procedure for handling this reagent?

If a glovebox is unavailable, it is crucial to minimize atmospheric exposure. Work quickly in a well-ventilated fume hood. Before opening the main container, allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid. Once open, blanket the container headspace with a gentle stream of dry nitrogen or argon while aliquoting the required amount. Seal the container tightly immediately after use.

Q3: What are the primary signs of degradation I should look for?

Visual inspection and analytical characterization are key. Signs of degradation include:

  • Color Change: The solid is typically white to orange.[3] A significant darkening or change in color may indicate impurity formation.

  • Physical State: Formation of clumps or a change in texture can suggest moisture absorption or degradation.

  • Analytical Inconsistencies: The most reliable method is analytical. An NMR spectrum showing a diminished aldehyde proton signal (around 9-10 ppm) and the appearance of a broad carboxylic acid proton signal (often >10 ppm) is a definitive sign of oxidation. Similarly, HPLC or GC analysis can reveal the emergence of new impurity peaks.

Q4: What are the main chemical incompatibilities of this compound?

You should avoid contact with strong oxidizing agents and strong reducing agents.[2]

  • Oxidizing Agents: Will readily convert the aldehyde to a carboxylic acid, rendering the material useless for most applications.

  • Strong Reducing Agents: Can reduce the aldehyde to an alcohol.

  • Excess Heat: Should be avoided as it can accelerate degradation.[2]

Q5: What personal protective equipment (PPE) is mandatory when working with this compound?

This compound is a hazardous chemical. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[2][4] Therefore, the following PPE is required:

  • Eye Protection: Safety glasses with side shields or goggles.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4][5]

  • Body Protection: A lab coat and closed-toe shoes are mandatory.[2]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments involving this compound.

Problem Potential Cause Recommended Action & Scientific Rationale
Low or No Reaction Yield Degradation of Starting Material: The most common cause is the oxidation of the aldehyde to the unreactive carboxylic acid due to improper storage or handling.[2]1. Verify Purity: Before starting your reaction, run a quick purity check (e.g., ¹H NMR) on the aldehyde. Look for the characteristic aldehyde proton peak and the absence of a carboxylic acid peak. 2. Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle of the reagent. 3. Handle Under Inert Gas: Ensure all weighing and transfer steps are performed with minimal exposure to air.
Inconsistent Reaction Results Variable Purity Between Lots/Aliquots: If a single bottle is used over a long period, the first aliquots may be pure while later ones are partially degraded from repeated openings.1. Aliquot Upon Receipt: When you receive a new bottle, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This preserves the integrity of the bulk material. 2. Re-verify Purity: If results are inconsistent, re-run purity analysis on your current working aliquot.
Unexpected Side Product Detected Presence of 2-Chlorothiazole-5-carboxylic acid: This impurity can sometimes participate in or inhibit reactions, leading to unexpected outcomes.1. Characterize the Impurity: Use techniques like LC-MS or NMR to confirm the identity of the side product. The carboxylic acid will have a molecular weight of 163.58 g/mol . 2. Purification: If the impurity level is low, consider purifying the aldehyde via recrystallization or column chromatography before use. However, purchasing a new, high-purity lot is often more efficient.
Poor Solubility Moisture Absorption/Degradation: The compound is a solid. Changes in its physical properties due to moisture can affect how it dissolves in reaction solvents.1. Dry the Reagent: If moisture is suspected, the material can be dried under a high vacuum. 2. Check Solvent Purity: Ensure your reaction solvents are anhydrous, as water can react with many reagents used in conjunction with the aldehyde.
Visualizing the Primary Degradation Pathway

The primary stability concern is the oxidation of the aldehyde functional group.

G A This compound B 2-Chlorothiazole-5-carboxylic acid A->B Oxidation O2 Air (O₂) O2->A G start Low Reaction Yield or Inconsistent Results? check_purity Assess Purity of Starting Material (e.g., NMR, HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure impure_remedy Source of Issue Likely Starting Material. 1. Use a fresh, unopened bottle. 2. Aliquot new material under inert gas. 3. Discard old reagent. is_pure->impure_remedy No pure_remedy Starting material is likely not the issue. Investigate other parameters: - Reaction conditions (temp, time) - Reagent stoichiometry - Solvent quality (anhydrous?) is_pure->pure_remedy Yes

References

avoiding polymerization of 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Handling, Storage, and Preventing Polymerization

Welcome to the technical support center for 2-Chlorothiazole-5-carbaldehyde (CAS 95453-58-0). As a Senior Application Scientist, I've designed this guide to address the most common challenges encountered when working with this highly reactive, yet synthetically valuable, heterocyclic aldehyde. This resource moves beyond simple instructions to explain the chemical principles behind its instability, enabling you to proactively design robust experimental and storage protocols.

Frequently Asked Questions (FAQs)
Q1: My this compound sample has become viscous and difficult to handle. What is happening?

A1: You are likely observing polymerization. This compound, like many aldehydes, is prone to self-condensation and polymerization reactions.[1] This process converts the monomeric aldehyde into higher molecular weight oligomers or polymers, resulting in physical changes.

Key Indicators of Polymerization:

  • Increased Viscosity: The compound changes from a solid or free-flowing powder to a thick, syrupy liquid or a waxy solid.[2]

  • Formation of Precipitate: You may observe insoluble particles or cloudiness in solutions.[2]

  • Solidification: The material may turn into a hard, intractable solid mass.[2]

  • Discoloration: A noticeable change from its typical white to orange solid appearance may occur.[2][3]

The aldehyde functional group (-CHO) is highly reactive, and the electronic nature of the 2-chlorothiazole ring influences this reactivity. Polymerization can be initiated by exposure to heat, light, atmospheric oxygen, and the presence of acidic or basic impurities.[1]

Q2: What are the specific chemical pathways that lead to the polymerization of this compound?
  • Aldol-Type Condensation: This is a very common pathway for aldehydes.[1] It can be catalyzed by trace amounts of acid or base. The reaction involves the formation of an enolate (or enol) which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule. This chain reaction leads to the formation of polyaldol structures.

  • Formation of Cyclic Trimers: Aldehydes can trimerize to form stable six-membered rings known as trioxanes, particularly under acidic conditions.[1]

  • Oxidative Polymerization: Although this compound is a solid, prolonged exposure to air can lead to oxidation of the aldehyde to a carboxylic acid.[1][4] This newly formed acidic impurity can then act as a catalyst, accelerating aldol-type condensation.[1]

Below is a diagram illustrating a potential acid-catalyzed polymerization pathway.

Caption: Potential acid-catalyzed polymerization pathway for this compound.

Troubleshooting and Prevention Guide

This section provides a systematic approach to preventing polymerization and salvaging material that has already begun to degrade.

Q3: How can I prevent polymerization from occurring in the first place?

A3: Prevention is the most effective strategy and relies on strict control of the compound's environment. This involves proper storage, the use of inhibitors, and careful handling techniques.

ParameterRecommendationRationale
Temperature 2–8 °C.[5][6]Reduces the kinetic rate of all chemical reactions, including polymerization and degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[3][5][6]Prevents oxidative degradation to carboxylic acid, which can catalyze polymerization.[1][4]
Light Keep in a dark place, using amber vials or opaque containers.[2][3]Prevents light-induced radical formation, which can initiate polymerization.
Moisture Store in a tightly sealed container in a dry environment.[3]Moisture can introduce or facilitate the action of acid/base catalysts.
Purity Use high-purity grade material.Impurities from synthesis (e.g., residual acid or base) can act as potent catalysts for polymerization.[1]

For long-term storage or for use in solutions, adding a polymerization inhibitor is highly recommended. These compounds work by scavenging free radicals that can initiate polymerization chains.[2][7]

InhibitorRecommended ConcentrationMechanism of Action
Hydroquinone 100–200 ppmA classic antioxidant that effectively quenches radical species.[8]
Butylated Hydroxytoluene (BHT) 100–200 ppmA phenolic antioxidant that functions as a free-radical scavenger.[1]

Note: Always verify that the chosen inhibitor is compatible with your downstream reaction chemistry.

Q4: What is the correct procedure for handling this compound to minimize risk?

A4: Proper handling is critical to prevent exposure to atmospheric contaminants that trigger polymerization. The following workflow diagram and protocol outline the best practices.

handling_workflow start Start: Retrieve from 2-8°C Storage prep_area Prepare Inert Atmosphere (Glovebox or Schlenk Line) start->prep_area equilibrate Allow Container to Equilibrate to Room Temp prep_area->equilibrate weigh Weigh Required Amount Under Inert Gas Flow equilibrate->weigh Prevents moisture condensation transfer Transfer to Reaction Vessel via Syringe or Cannula weigh->transfer reseal Tightly Reseal & Purge Container with Inert Gas transfer->reseal store Return to 2-8°C Storage reseal->store

Caption: Recommended workflow for handling air-sensitive this compound.

  • Preparation: Move the sealed container of this compound from cold storage (2-8°C) to a desiccator at room temperature. Allow it to fully equilibrate for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid when the container is opened.[1]

  • Inert Environment: Perform all manipulations in a certified chemical fume hood, preferably within a glovebox or using a Schlenk line flushed with dry argon or nitrogen.[6]

  • Aliquotting: Briefly remove the container cap under a positive pressure of inert gas. Quickly weigh the desired amount of the solid into a tared, dry vial.

  • Transfer: If preparing a solution, add the anhydrous solvent to the vial containing the aldehyde via a syringe. If transferring the solid, do so quickly.

  • Resealing and Storage: Before resealing the main container, flush the headspace with inert gas. Seal tightly with the cap and parafilm. Promptly return the container to storage at 2-8°C.[5][6]

Remediation Protocol
Q5: My entire stock of this compound has polymerized. Can it be recovered?

A5: In some cases, yes. If the material has not completely cross-linked into an insoluble mass, it may be possible to "crack" the polymer back to the monomer through thermal depolymerization followed by distillation. This procedure should only be performed by experienced chemists due to the potential for runaway reactions.

Disclaimer: Always perform a thorough risk assessment before proceeding. This procedure should be conducted behind a blast shield in a well-ventilated chemical fume hood.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Place the viscous or solidified this compound into the distillation flask. Do not fill the flask more than halfway.

  • Inert Atmosphere: Evacuate the apparatus and backfill with an inert gas (e.g., nitrogen or argon). Maintain a gentle positive pressure of inert gas throughout the procedure.[1]

  • Heating: Gently heat the distillation flask using an oil bath while stirring vigorously. The polymer will begin to break down (crack) back into the volatile monomer.

  • Distillation: The monomeric this compound will distill. Collect the fraction that corresponds to the boiling point of the pure aldehyde. The melting point of the pure solid is 85-88°C.[3]

  • Stabilization and Storage: Immediately after collection, the purified aldehyde should be cooled to solidify it. A polymerization inhibitor (e.g., BHT, 100-200 ppm) should be added.[1] Store the purified material under an inert atmosphere at 2-8°C as previously described.

References

Technical Support Center: Scale-Up Synthesis of 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chlorothiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up of this critical synthetic intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles and provide field-proven solutions to common scale-up hurdles.

Section 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems in a direct question-and-answer format. Our focus is on identifying the root cause and providing actionable, scientifically-grounded solutions.

Q1: We are experiencing low or inconsistent yields (<60%) during the scale-up of the lithiation-formylation route from 2-chlorothiazole. What are the most likely causes and how can we mitigate them?

A1: Low yield in this organometallic reaction is a classic scale-up challenge, often rooted in a few critical parameters that are manageable on the bench but become problematic in larger reactors. The primary synthesis route involves metal-halogen exchange using n-butyllithium (n-BuLi) at cryogenic temperatures, followed by quenching with a formylating agent like ethyl formate.[1]

Probable Causes & Solutions:

  • Insufficient Temperature Control: The lithiation of 2-chlorothiazole is highly exothermic and the resulting lithiated intermediate is thermally unstable. On a lab scale, a dry ice/acetone bath maintains -78 °C easily. In a large reactor, temperature control is more complex. Even a localized temperature increase of a few degrees can lead to significant degradation of the intermediate, drastically reducing yield.

    • Causality: The C-Li bond is highly polarized and reactive. At higher temperatures, the lithiated thiazole can undergo side reactions, such as decomposition or reaction with the solvent (THF).

    • Solution:

      • Addition Rate: Add the n-BuLi solution slowly and sub-surface to ensure rapid dispersion and heat exchange. The addition rate should be tied to the reactor's cooling capacity, maintaining the internal temperature at or below -70 °C.

      • Reactor Efficiency: Ensure your reactor has adequate cooling power and agitation for the scale. A low RPM may create "hot spots" near the addition point.

      • Formylating Agent Addition: Similarly, the addition of ethyl formate can be exothermic. It must also be added slowly while maintaining the cryogenic temperature to prevent side reactions.[1]

  • Reagent and Solvent Quality: Organolithium reactions are notoriously sensitive to moisture and oxygen.

    • Causality: n-BuLi is a strong base and will react instantly with any protic source (like water) before it can react with the 2-chlorothiazole. This consumes the reagent and reduces the effective stoichiometry.

    • Solution:

      • Anhydrous Conditions: Ensure all solvents (like THF) are rigorously dried to <50 ppm water content. The reactor must be dried and purged with an inert gas (Nitrogen or Argon) before use.[1]

      • Reagent Titration: Do not rely on the stated concentration of the n-BuLi solution from the manufacturer, especially from previously opened containers. Titrate the n-BuLi immediately before use to determine its exact molarity.

  • Inefficient Quenching: The final step where the reaction is quenched is crucial for product formation and safety.

    • Causality: An inefficient quench can lead to the formation of byproducts or leave unreacted lithiated species that can react violently upon warming or exposure to air.

    • Solution: Use a well-stirred, saturated solution of ammonium chloride (NH4Cl) for the quench, adding the reaction mixture to the quench solution (reverse addition) if possible to maintain control.[1]

Q2: During purification, we observe a significant amount of an unknown, higher molecular weight byproduct. What could this be and how can we prevent its formation?

A2: The formation of byproducts often points to a competing reaction pathway. In the context of the lithiation of 2-chlorothiazole, the most probable side reaction is the formation of a dimer or other coupled products.

Probable Causes & Solutions:

  • Localized Excess of Lithiated Intermediate: If the formylating agent (ethyl formate) is not dispersed quickly enough, the highly nucleophilic lithiated thiazole can potentially react with the starting material, 2-chlorothiazole, or other electrophilic species in the mixture.

    • Solution:

      • Improve Agitation: Increase the stirring speed during the addition of ethyl formate to ensure immediate mixing.

      • Dilution: While counterintuitive for scale-up, operating at a slightly higher dilution can sometimes minimize bimolecular side reactions by reducing the concentration of reactive intermediates.

      • Reverse Addition: Add the lithiated intermediate solution to a solution of the ethyl formate in THF, again maintained at -78 °C. This ensures the formylating agent is always in excess, minimizing the chance for the lithiated species to react with anything else.

  • Impurity in Starting Material: An impurity in the 2-chlorothiazole starting material could be acting as an alternative electrophile.

    • Solution: Verify the purity of the starting 2-chlorothiazole by GC-MS or NMR. Ensure it is free from any potential electrophilic contaminants.

Q3: Our scale-up process is hampered by the cryogenic temperature requirement (-78 °C). Are there viable, non-cryogenic alternative synthesis routes?

A3: Yes, the cryogenic requirement is a major economic and logistical barrier to industrial-scale production. The most prominent alternative is the Vilsmeier-Haack reaction .

  • Reaction Principle: This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings.[2][3] The reaction generally proceeds at temperatures between 0 °C and 80 °C, making it far more amenable to standard industrial reactors.[4]

  • Challenges & Considerations:

    • Reactivity: The thiazole ring must be sufficiently electron-rich to undergo electrophilic substitution. While 2-chlorothiazole is activated, its reactivity might be lower than other substrates, potentially requiring harsher conditions.

    • Regioselectivity: The Vilsmeier-Haack reaction is generally selective for the most electron-rich position. For 2-chlorothiazole, this is expected to be the C-5 position, which is favorable.

    • Side Reactions: While less of an issue than with 2-aminothiazole (where N-formylation is a major byproduct), improper stoichiometry or temperature control can lead to the formation of other impurities.[4]

    • Work-up: The work-up of a Vilsmeier-Haack reaction involves hydrolyzing an iminium salt intermediate, which requires careful pH control.

Recommendation: A feasibility study and process optimization for a Vilsmeier-Haack approach is a highly recommended strategy to de-risk and improve the economics of large-scale this compound synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the n-BuLi route? A1: The primary hazards are the pyrophoric nature of n-butyllithium and the cryogenic temperatures.

  • n-Butyllithium: It can ignite spontaneously on contact with air or moisture. All transfers must be conducted under an inert atmosphere (e.g., nitrogen) using sealed systems and cannulas. Personnel must be trained in handling pyrophoric reagents and have appropriate PPE, including fire-retardant lab coats.

  • Cryogenic Temperatures: Exposure to -78 °C can cause severe cold burns. Insulated gloves and face shields are mandatory. Furthermore, condensing liquid oxygen from the air into the reaction vessel is a risk if the system is not properly sealed under a positive pressure of inert gas, creating a potentially explosive mixture.

  • Quenching: The quenching step is highly exothermic and can generate large volumes of butane gas. The quench must be performed slowly and with robust cooling to prevent a runaway reaction. The reactor must be properly vented.

Q2: What analytical methods are recommended for in-process control (IPC) and final product release? A2:

  • IPC: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable for monitoring the consumption of the 2-chlorothiazole starting material. A small, carefully quenched sample can be analyzed to confirm reaction completion before proceeding with the full-scale work-up.

  • Final Product Release:

    • Purity: HPLC and Gas Chromatography (GC) are essential for determining purity and quantifying impurities.

    • Identity: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the final product.[1] Mass Spectrometry (MS) will confirm the molecular weight.

    • Physical Properties: Melting point determination is a simple and effective indicator of purity.[5]

Q3: What are the recommended storage and handling conditions for the final product? A3: this compound is reported to be an air-sensitive solid.[5][6] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dry place.[5] Safety data indicates it is an irritant and may cause an allergic skin reaction, so appropriate PPE (gloves, safety glasses) should be worn during handling.[7]

Section 3: Detailed Scale-Up Protocol Example (10 L Scale)

This protocol is an illustrative example for scaling the lithiation-formylation route. All operations must be conducted by trained personnel in an appropriate chemical process reactor.

Equipment:

  • 15 L glass-lined reactor with cryogenic cooling capability, overhead stirrer, thermocouple, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled liquid addition.

Reagents:

  • 2-Chlorothiazole (1.0 kg, 8.36 mol)

  • Anhydrous Tetrahydrofuran (THF) (8 L)

  • n-Butyllithium (2.5 M in hexanes, 3.5 L, 8.78 mol, 1.05 eq)

  • Ethyl formate (0.68 kg, 9.20 mol, 1.1 eq)

  • Saturated Ammonium Chloride (NH₄Cl) solution (5 L)

  • Ethyl Acetate (for extraction)

  • Brine (Saturated NaCl solution)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with nitrogen for at least 2 hours. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging: Charge the reactor with 2-chlorothiazole (1.0 kg) and anhydrous THF (5 L).

  • Cooling: Begin stirring and cool the reactor contents to between -78 °C and -70 °C.

  • Lithiation (Critical Step): Slowly add the n-BuLi solution via a pump or addition funnel over a period of 2-3 hours. Crucially, ensure the internal temperature does not rise above -70 °C.

  • Stirring: After the addition is complete, continue to stir the mixture at -75 °C for 1 hour to ensure complete lithiation.[1]

  • Formylation: Slowly add the ethyl formate, diluted with 1 L of anhydrous THF, over 1-2 hours. Again, maintain the internal temperature below -70 °C.

  • Reaction Completion: Stir for an additional hour at -75 °C after the addition is complete.[1]

  • Quenching: In a separate vessel, prepare 5 L of saturated NH₄Cl solution. Slowly transfer the cold reaction mixture into the stirred quench solution, ensuring the temperature of the quench vessel does not exceed 10 °C.

  • Work-up:

    • Allow the quenched mixture to warm to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer twice with ethyl acetate.[1]

    • Combine all organic layers and wash sequentially with water and then brine.

    • Dry the combined organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to yield the final product.[1]

Section 4: Data Summary Table

ParameterLaboratory Scale (80g)[1]Recommended Scale-Up Target (1kg)Rationale for Change
Starting Material 2-Chlorothiazole2-ChlorothiazoleSame route
Solvent Anhydrous THFAnhydrous THF (<50 ppm H₂O)Critical for success, moisture control is key at scale
Lithiation Reagent n-BuLi (~1.05 eq)n-BuLi (1.05 eq, titrated)Titration is mandatory for accurate stoichiometry at scale
Formylation Reagent Ethyl Formate (~1.1 eq)Ethyl Formate (1.1 eq)Slight excess drives reaction to completion
Reaction Temp. -78 °C-75 °C to -70 °CA slightly wider, more realistic range for large reactors
Addition Time (n-BuLi) ~1 hour2-3 hoursControlled addition to manage exotherm
Purification RecrystallizationRecrystallization / ReslurryRecrystallization can be challenging; a reslurry might be more practical
Expected Yield ~73%65-75%Yields often slightly decrease on initial scale-up
Expected Purity >98%>98%Must meet quality specifications

Section 5: Visualization Diagrams

Diagram 1: Synthesis Reaction Mechanism

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Formylation cluster_2 Step 3: Work-up 2-Chlorothiazole 2-Chlorothiazole Lithiated Intermediate Lithiated Intermediate 2-Chlorothiazole->Lithiated Intermediate  n-BuLi, THF  -78 °C Tetrahedral Intermediate Tetrahedral Intermediate Lithiated Intermediate->Tetrahedral Intermediate  Ethyl Formate  -78 °C Final Product This compound Tetrahedral Intermediate->Final Product  NH4Cl Quench  (Hydrolysis)

Caption: Reaction mechanism for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Temp Was Temp < -70°C during additions? Start->Check_Temp Check_Reagents Were reagents anhydrous & titrated? Check_Temp->Check_Reagents Yes Sol_Temp Improve cooling efficiency. Reduce addition rate. Check_Temp->Sol_Temp No Check_IPC Did IPC show full conversion? Check_Reagents->Check_IPC Yes Sol_Reagents Dry solvents rigorously. Titrate n-BuLi before use. Check_Reagents->Sol_Reagents No Sol_Time Increase reaction time before quench. Check_IPC->Sol_Time No End Yield Improved Check_IPC->End Yes Sol_Temp->End Sol_Reagents->End Sol_Time->End

Caption: A logical workflow for troubleshooting low yield issues during synthesis.

Diagram 3: Overall Process Flow

G Reactor Reactor Prep (Dry & Inert) Charge Charge Reagents (Thiazole, THF) Reactor->Charge Cool Cool to -75 °C Charge->Cool Reaction Controlled Addition (n-BuLi, Et-formate) Cool->Reaction Quench Quench (NH4Cl) Reaction->Quench Extract Extraction (EtOAc) Quench->Extract Dry Drying & Filtration (Na2SO4) Extract->Dry Concentrate Solvent Removal Dry->Concentrate Purify Recrystallization Concentrate->Purify Final Final Product: Dry & Package Purify->Final

Caption: High-level process flow diagram for the this compound synthesis.

References

Technical Support Center: Formylation of 2-Chlorothiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-chlorothiazole-5-carboxaldehyde. This guide is designed to provide in-depth, field-proven insights into the formylation of 2-chlorothiazole, a critical intermediate in pharmaceutical synthesis. We will explore common challenges with standard methods and provide detailed protocols and troubleshooting for robust alternative formylating agents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Vilsmeier-Haack formylation of 2-chlorothiazole is failing or giving very low yields. What's going wrong?

This is a common issue rooted in the electronic nature of the substrate. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, which is most effective on electron-rich aromatic systems.[1][2] 2-Chlorothiazole, however, is an electron-deficient heterocycle due to the electronegativity of the nitrogen, sulfur, and chlorine atoms. This deactivation makes the thiazole ring less nucleophilic and thus less reactive towards the electrophilic Vilsmeier reagent (the chloromethyleniminium salt).

Troubleshooting the Vilsmeier-Haack Reaction:

  • Insufficient Activation: The primary cause of failure is the low reactivity of the substrate. Standard conditions used for activated benzenes or pyrroles are often insufficient.

  • Thermal Decomposition: Forcing the reaction with high temperatures can lead to decomposition of the starting material or polymerization, resulting in low yields and complex product mixtures.

  • Reagent Purity: The Vilsmeier reagent is highly sensitive to moisture.[3] Ensure that the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous and freshly distilled or from a new, sealed bottle. The glassware must be flame-dried under an inert atmosphere.

Logical Workflow for Troubleshooting:

start Low/No Yield in Vilsmeier-Haack Reaction check_conditions Were anhydrous conditions strictly maintained? start->check_conditions re_run Action: Dry all reagents/solvents and flame-dry glassware. Re-run experiment. check_conditions->re_run No check_temp Was the reaction temperature optimized? check_conditions->check_temp Yes re_run->check_temp adjust_temp Action: Attempt a gradual increase in temperature (e.g., 60°C -> 80°C -> 100°C), monitoring by TLC. check_temp->adjust_temp No check_stoich Was stoichiometry of POCl₃:DMF:Substrate optimal? check_temp->check_stoich Yes adjust_temp->check_stoich adjust_stoich Action: Increase equivalents of Vilsmeier reagent (e.g., from 1.5 to 3.0 eq). check_stoich->adjust_stoich No alt_method Result: Still low yield. Consider a more suitable alternative method. check_stoich->alt_method Yes adjust_stoich->alt_method success Result: Yield Improved

Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.

Q2: I want to avoid phosphorus oxychloride (POCl₃) due to its hazards. What are some alternative activators for a Vilsmeier-Haack type reaction?

Several reagents can replace POCl₃ to activate DMF, forming the necessary electrophile. These alternatives can offer advantages in terms of safety, handling, and sometimes reactivity, particularly with challenging substrates.

Reagent NameActivating AgentAdvantagesDisadvantages
XtalFluor-E [Et₂NSF₂]BF₄Less toxic and more hydrolytically stable than POCl₃.[4]More expensive; may require optimization for new substrates.
Triflic Anhydride (CF₃SO₂)₂OGenerates a highly reactive Vilsmeier reagent, effective for less nucleophilic aromatics.[5]Highly corrosive and expensive; reacts vigorously with water.
Thionyl Chloride SOCl₂Inexpensive and readily available.Can lead to different side products; generally less effective than POCl₃ for deactivated systems.[5][6]
Pyrophosphoryl Chloride P₂O₃Cl₄Offers significant advantages in both reactivity and regioselectivity over POCl₃ in some cases.[5]Not as commonly available as POCl₃.

Expert Insight: For electron-deficient systems like 2-chlorothiazole, a more reactive Vilsmeier reagent generated from triflic anhydride might be successful where POCl₃ fails. However, the cost and handling difficulties make this a secondary choice. The most reliable path forward is often to switch to a different formylation mechanism entirely.

Q3: What is the most reliable alternative to the Vilsmeier-Haack reaction for formylating 2-chlorothiazole?

For electron-deficient heterocycles, metalation followed by formylation is the most robust and widely successful strategy. This approach reverses the polarity of the reaction. Instead of an electrophilic attack on the thiazole ring, a nucleophilic thiazole species is generated, which then attacks an electrophilic formylating agent.

The C-5 proton of 2-chlorothiazole is the most acidic due to the inductive effects of the adjacent sulfur and the chlorine at C-2. This allows for regioselective deprotonation (metalation) at this position using a strong base.

start Formylation of 2-Chlorothiazole vilsmeier Vilsmeier-Haack (Electrophilic Attack) start->vilsmeier Standard Method metalation Metalation-Formylation (Nucleophilic Attack) start->metalation Recommended Alternative rieche Rieche Formylation (Electrophilic Attack) start->rieche Possible Alternative sub_v Challenges: Electron-deficient ring is a poor nucleophile. vilsmeier->sub_v Mechanism: Ring attacks Vilsmeier reagent sub_m Advantages: Highly effective for electron- deficient systems. Excellent regioselectivity. metalation->sub_m Mechanism: Metalated ring attacks formyl agent sub_r Challenges: Also relies on a nucleophilic ring; may be sluggish. rieche->sub_r Mechanism: Ring attacks activated dichloromethyl methyl ether

References

troubleshooting low reactivity of 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chlorothiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments with this versatile heterocyclic aldehyde.

Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, particularly for the construction of novel pharmaceutical and agrochemical agents. However, its unique electronic and steric properties can sometimes lead to unexpected reactivity or low yields. The thiazole ring is electron-rich, yet the presence of a chlorine atom at the 2-position and a carbaldehyde group at the 5-position significantly influences its reactivity. These electron-withdrawing groups decrease the electron density of the thiazole ring, which can impact the electrophilicity of the aldehyde and the reactivity of the C-Cl bond. This guide will help you navigate these subtleties and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural and electronic features of this compound that influence its reactivity?

A1: The reactivity of this compound is governed by a combination of factors:

  • Electron-Withdrawing Groups: The chlorine atom and the aldehyde group are both electron-withdrawing. This reduces the electron density of the thiazole ring, making it less susceptible to electrophilic attack but potentially more prone to nucleophilic aromatic substitution under certain conditions.

  • Aldehyde Electrophilicity: While the aldehyde group is inherently electrophilic, the electron-withdrawing nature of the 2-chlorothiazole ring can modulate this property.

  • Steric Hindrance: The proximity of the sulfur and nitrogen atoms in the thiazole ring to the aldehyde group can present some steric hindrance to bulky nucleophiles.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the longevity and reactivity of this compound, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It is a solid at room temperature and should be kept away from moisture and strong oxidizing agents.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are excellent for confirming the structure and identifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

Troubleshooting Guide for Low Reactivity

This section provides detailed troubleshooting for common reactions where low reactivity of this compound might be encountered.

Issue 1: Poor Yields in Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental for olefination. However, the electronically modified nature of this compound can sometimes lead to sluggish reactions or low yields.

Q: My Wittig reaction with this compound is giving low yields. What are the likely causes and how can I improve it?

A: Low yields in Wittig reactions with this substrate can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Ylide Instability and Reactivity:

  • Explanation: The choice of base and solvent is critical for generating a stable and reactive ylide. For less reactive aldehydes, a more reactive ylide is often necessary.

  • Solution:

    • Use a Stronger Base: If you are using a relatively weak base, consider switching to a stronger one like n-butyllithium (n-BuLi) or sodium hydride (NaH) to ensure complete deprotonation of the phosphonium salt.

    • Optimize Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are common solvents. Ensure they are completely dry, as water will quench the ylide.

2. Low Electrophilicity of the Aldehyde:

  • Explanation: The electron-withdrawing nature of the 2-chlorothiazole ring can, in some contexts, reduce the electrophilicity of the aldehyde carbonyl carbon, making it less susceptible to nucleophilic attack.

  • Solution:

    • Lewis Acid Catalysis: The addition of a Lewis acid, such as lithium bromide (LiBr) or magnesium bromide (MgBr2), can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[2]

    • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes a phosphonate carbanion, is often more effective for electron-deficient aldehydes.[3][4][5] The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides.[4]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction of this compound

  • Phosphonate Preparation: Prepare the desired phosphonate ester via the Michaelis-Arbuzov reaction.

  • Reaction Setup: To a solution of the phosphonate ester (1.1 eq.) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (1.1 eq.).

  • Ylide Formation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition: Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent. The water-soluble phosphate byproduct is easily removed during the aqueous workup.[6][7]

Table 1: Comparison of Wittig and HWE Reactions for Electron-Deficient Aldehydes

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Nucleophile Phosphonium ylidePhosphonate carbanion
Reactivity Generally less reactive with electron-deficient aldehydesMore nucleophilic and often more reactive
Stereoselectivity Can give mixtures of E/Z isomersTypically gives the E-isomer with high selectivity[4]
Byproduct Removal Triphenylphosphine oxide can be difficult to removeWater-soluble phosphate salts are easily removed[6]

Diagram 1: Decision Workflow for Olefination Reactions

G start Low Yield in Olefination check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents wittig_path Wittig Reaction Path check_reagents->wittig_path If using Wittig hwe_path HWE Reaction Path check_reagents->hwe_path If Wittig fails optimize_wittig Optimize Wittig Conditions: - Stronger Base (n-BuLi, NaH) - Anhydrous Solvent (THF) - Add Lewis Acid (LiBr) wittig_path->optimize_wittig run_hwe Perform HWE Reaction: - Use Phosphonate Ester - Base: NaH, KHMDS hwe_path->run_hwe analyze_results Analyze Results optimize_wittig->analyze_results run_hwe->analyze_results

Caption: Troubleshooting workflow for olefination reactions.

Issue 2: Incomplete Reductive Amination

Reductive amination is a robust method for forming C-N bonds. However, the formation of the initial imine or enamine intermediate with this compound can be slow, leading to incomplete conversion.

Q: My reductive amination of this compound with a primary amine is sluggish and gives a low yield of the desired secondary amine. What can I do?

A: The key to a successful reductive amination is the efficient formation of the imine intermediate. Here are some strategies to improve your reaction:

1. Catalyst and pH Control:

  • Explanation: Imine formation is often catalyzed by mild acid. The pH of the reaction medium is crucial; it needs to be acidic enough to protonate the carbonyl oxygen but not so acidic that it fully protonates the amine nucleophile.

  • Solution:

    • Add a Mild Acid Catalyst: A catalytic amount of acetic acid is commonly used.

    • Use a Dehydrating Agent: The reaction produces water, which can hydrolyze the imine back to the starting materials. The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO4) or molecular sieves can drive the equilibrium towards imine formation.

2. Choice of Reducing Agent:

  • Explanation: The reducing agent should be mild enough not to reduce the aldehyde before imine formation but reactive enough to reduce the imine as it is formed.

  • Solution:

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild, selective for imines in the presence of aldehydes, and does not require strict pH control.

    • Sodium Cyanoborohydride (NaBH3CN): Another effective reagent, but it is toxic and requires careful pH control (typically pH 6-7).

3. Two-Step, One-Pot Protocol:

  • Explanation: Performing the reaction in a two-step, one-pot manner can be highly effective. The imine is pre-formed before the addition of the reducing agent.[8][9]

  • Solution:

    • Dissolve this compound and the amine in a suitable solvent (e.g., methanol, dichloromethane).

    • Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours to allow for imine formation.

    • Add the reducing agent (e.g., STAB) and continue stirring until the reaction is complete.

Experimental Protocol: Two-Step, One-Pot Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the primary amine (1.1 eq.) in anhydrous methanol. Add a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.

Diagram 2: Reductive Amination Pathway

G cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction aldehyde 2-Chlorothiazole- 5-carbaldehyde imine Imine Intermediate aldehyde->imine + Amine - H2O amine Primary Amine amine->imine reducing_agent Reducing Agent (e.g., STAB) product Secondary Amine reducing_agent->product imine_2->product + [H]

Caption: The two-step process of reductive amination.

Issue 3: Low Conversion in Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde. Low yields with this compound can be due to catalyst inefficiency or unfavorable reaction equilibrium.

Q: I am attempting a Knoevenagel condensation between this compound and malononitrile using piperidine as a catalyst, but the conversion is very low. How can I improve this?

A: Low conversion in Knoevenagel condensations can often be overcome by optimizing the catalyst and reaction conditions.

1. Catalyst Choice and Loading:

  • Explanation: While piperidine is a common catalyst, its basicity might not be optimal for this specific substrate. The catalyst's role is to deprotonate the active methylene compound, and its effectiveness can be substrate-dependent.

  • Solution:

    • Alternative Catalysts: Consider using a different base catalyst such as L-proline, which has been shown to be effective in similar condensations.[10] Ammonium salts like ammonium acetate can also be effective.[11]

    • Catalyst Loading: Ensure you are using a catalytic amount. Too much catalyst can lead to side reactions.

2. Removal of Water:

  • Explanation: The Knoevenagel condensation produces water, which can inhibit the reaction from going to completion.[11]

  • Solution:

    • Dean-Stark Trap: If the reaction is conducted at reflux in a solvent like toluene, a Dean-Stark trap can be used to remove water azeotropically.

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields, often under solvent-free conditions.[10]

3. Solvent Effects:

  • Explanation: The choice of solvent can significantly impact the reaction rate and equilibrium.

  • Solution:

    • Solvent Screening: While polar protic solvents like ethanol are common, consider screening other solvents such as acetonitrile or even solvent-free conditions.[10][11]

Experimental Protocol: L-Proline Catalyzed Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the active methylene compound (1.1 eq.), and L-proline (0.1 eq.).

  • Reaction Conditions:

    • Solvent-free: Gently heat the mixture with stirring.

    • With Solvent: Add a minimal amount of a suitable solvent like ethanol and heat to reflux.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and add water to precipitate the product. Filter, wash with cold water, and dry.

References

Technical Support Center: Purification of 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 2-chlorothiazole-5-carbaldehyde. As a crucial intermediate in the synthesis of various pharmaceuticals, its purity is paramount to the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient. This document provides in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind these methodologies to empower you to overcome common challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Question 1: What are the most common impurities I am likely to encounter when synthesizing this compound?

Answer: The impurity profile of crude this compound is intrinsically linked to its synthesis, which most commonly involves the formylation of 2-chlorothiazole after lithiation with n-butyllithium.[1] Based on this pathway, the primary impurities include:

  • Unreacted Starting Material: 2-Chlorothiazole may be present if the lithiation or formylation steps do not go to completion.

  • Over-lithiated Species: Although the C5 position is preferentially deprotonated, minor deprotonation at other positions can lead to isomeric byproducts.

  • Hydrolysis Product: If the lithiated intermediate is inadvertently quenched by trace amounts of water before the addition of the formylating agent (e.g., ethyl formate), it will revert to 2-chlorothiazole.

  • Residual Solvents: Solvents used in the reaction and workup, such as tetrahydrofuran (THF), ethyl acetate, and hexane, are common.[1]

  • Oxidation Product: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid (2-chlorothiazole-5-carboxylic acid), especially if exposed to air for extended periods.[2]

Question 2: My product appears as an off-white or yellowish solid with a broad melting point, even after initial purification. What is the likely cause?

Answer: A broad melting point is a strong indicator of impurities. The yellowish discoloration often points to the presence of minor, highly conjugated byproducts or degradation products. While the pure compound is a white to orange solid, trace impurities can significantly impact its physical appearance and melting range.[2] Incomplete removal of colored side-products from the complex reaction mixture is the most probable cause. A more rigorous purification method, such as column chromatography, may be necessary if recrystallization proves insufficient.

Question 3: I am attempting purification by column chromatography, but my aldehyde seems to be degrading on the silica gel. What is happening and how can I prevent it?

Answer: This is a common issue encountered with aldehydes. Standard silica gel is slightly acidic, which can catalyze the formation of acetals or hemiacetals if an alcohol is used as a solvent, or promote other acid-catalyzed degradation pathways.[3] This leads to streaking on TLC plates and poor recovery from the column.

To mitigate this, you can:

  • Deactivate the Silica Gel: Add approximately 1% triethylamine (or another volatile base) to your eluent system. This will neutralize the acidic sites on the silica gel, preventing degradation of your acid-sensitive aldehyde.[3]

  • Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.[3]

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible.

Question 4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase above its melting point or due to high impurity concentration depressing the melting point.[4] To resolve this, you can try the following:

  • Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of the more soluble solvent (in a mixed solvent system) to reduce the supersaturation.[4] For the commonly used hexane/ethyl acetate system, this would mean adding more ethyl acetate.[1]

  • Slow Cooling: Ensure the solution cools as slowly as possible. Rapid cooling encourages oiling, while slow cooling provides the necessary time for crystal lattice formation.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Impurity Profile and Purification Strategy

The choice of purification method depends on the nature and quantity of the impurities present. Below is a summary of common impurities and their characteristics.

ImpurityChemical StructurePolarityBoiling Point (°C)Recommended Removal Method
This compound (Product) C₄H₂ClNOSModerate278.6 ± 32.0 (Predicted)Recrystallization, Column Chromatography
2-Chlorothiazole (Starting Material)C₃H₂ClNSLow145-147Column Chromatography, Recrystallization
2-Chlorothiazole-5-carboxylic acid (Oxidation)C₄H₂ClNO₂SHighN/ABase wash (extraction), Column Chromatography
Tetrahydrofuran (Solvent)C₄H₈OModerate66Drying under vacuum
Ethyl Acetate (Solvent)C₄H₆O₂Moderate77.1Drying under vacuum
Hexane (Solvent)C₆H₁₄Very Low69Drying under vacuum

Purification Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

Recrystallization is a highly effective technique for removing small amounts of impurities from a solid product. The key is to select a solvent system where the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either very soluble or insoluble at all temperatures. For this compound, a hexane/ethyl acetate system is well-documented.[1]

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate (the "good" solvent) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a fluted filter paper to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Re-solubilization: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Workflow for Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation dissolve Dissolve Crude Product in Minimum Hot Ethyl Acetate add_hexane Add Hexane until Cloudy dissolve->add_hexane re_dissolve Add Ethyl Acetate for Clarity add_hexane->re_dissolve cool_slow Slow Cool to RT, then Ice Bath re_dissolve->cool_slow filtrate Vacuum Filtrate Crystals cool_slow->filtrate wash Wash with Cold Hexane filtrate->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation tlc Optimize Eluent (Hexane/EtOAc) via TLC pack Pack Column with Silica Gel Slurry tlc->pack load Load Crude Sample pack->load elute Elute with Solvent System & Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Isolated Product evaporate->pure_product

References

Validation & Comparative

A Comparative Guide to HPLC and GC Methods for Purity Analysis of 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Chlorothiazole-5-carbaldehyde, a key building block in the synthesis of various pharmaceutical agents, demands rigorous purity assessment to prevent the incorporation of potentially reactive impurities into the final drug substance. This guide provides an in-depth comparison of two robust analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond simple protocol recitation to explain the underlying scientific principles and rationale, enabling you to select and implement the most appropriate method for your analytical challenges. All methodologies are presented with the self-validating principles of trustworthiness and scientific integrity, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

The Critical Role of Purity Analysis

Impurities in this compound can arise from the synthetic route (e.g., unreacted starting materials, by-products) or degradation. These impurities can be structurally similar to the main compound, making their separation and quantification challenging. An effective analytical method must be specific, sensitive, and accurate to ensure that the material meets the stringent requirements for pharmaceutical use.

Primary Technique: Reversed-Phase HPLC-UV

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse of the pharmaceutical industry for purity analysis.[1] Its versatility, robustness, and wide applicability to a vast range of organic molecules make it the primary choice for analyzing this compound.

Causality Behind the Method: The choice of RP-HPLC is dictated by the physicochemical properties of this compound. It is a polar organic molecule, making it ideally suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. The presence of the thiazole ring and the carbaldehyde group provides a strong UV chromophore, allowing for sensitive detection using a UV detector. A stability-indicating method, as described for other thiazole derivatives, ensures that the method can separate the main peak from any potential degradation products formed under stress conditions.

Experimental Protocol: HPLC-UV Purity Assay

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (based on the UV absorbance of similar thiazole structures).

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v)

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • As per USP <621> guidelines, inject the standard solution five times.[2][3][4][5]

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

5. Analysis and Calculation:

  • Inject the blank (diluent), standard, and sample solutions.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Water/Acetonitrile) SystemSetup HPLC System Setup (C18 Column, 30°C) MobilePhase->SystemSetup SamplePrep Sample & Standard Preparation (0.1 mg/mL) SystemSuitability System Suitability Test (5 Injections, RSD ≤ 2.0%) SamplePrep->SystemSuitability SystemSetup->SystemSuitability Injection Inject Blank, Standard, & Sample Solutions SystemSuitability->Injection If Pass Integration Chromatogram Integration Injection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Comparative Technique: Gas Chromatography (GC-FID)

Gas Chromatography is an excellent alternative or complementary technique, particularly for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC.[1] For a compound like this compound, GC can effectively separate low molecular weight starting materials or solvent residues.

Causality Behind the Method: The compound has sufficient volatility and thermal stability to be analyzed by GC without derivatization. A Flame Ionization Detector (FID) is chosen for its robustness and near-universal response to organic compounds, making it ideal for area percent purity calculations. The use of a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides good selectivity for a range of potential impurities.

Experimental Protocol: GC-FID Purity Assay

1. Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

2. Chromatographic Conditions:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

3. Sample and Standard Preparation:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade)

  • Sample Solution: Accurately weigh about 20 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the solvent to obtain a concentration of 2 mg/mL.

4. Analysis and Calculation:

  • Inject the blank (solvent) and the sample solution.

  • Calculate the purity of the sample using the area percent method, similar to the HPLC calculation.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific analytical goal. The following table summarizes a hypothetical but realistic comparison of the two methods for the purity analysis of a typical batch of this compound.

ParameterHPLC-UV MethodGC-FID MethodRationale & Insights
Specificity Excellent for polar, non-volatile impurities and isomers.Excellent for volatile and semi-volatile impurities (e.g., residual solvents, starting materials).The methods are complementary. HPLC is superior for involatile, thermally labile, or highly polar impurities. GC excels at separating volatile compounds.
Sensitivity (LOD/LOQ) ~0.01% / 0.03% (relative to main peak)~0.02% / 0.05% (relative to main peak)HPLC with a UV-active analyte is often slightly more sensitive for target impurities. Sensitivity in GC-FID is broad but can be lower for some compounds.
Precision (%RSD) < 1.0% for main peak area< 1.5% for main peak areaBoth methods offer excellent precision. HPLC often has a slight edge due to the liquid-phase injection being inherently more reproducible than split GC injections.
Analysis Time ~30 minutes per sample~20 minutes per sampleThe GC method is typically faster due to shorter run times and no need for column re-equilibration in the same way as gradient HPLC.
Robustness High. Less susceptible to minor variations in temperature.Moderate. Sensitive to injection port temperature and carrier gas flow.HPLC methods are generally considered more robust for routine QC environments. GC methods require careful control of temperature and flow parameters to avoid degradation or poor peak shape.

Decision Framework for Method Selection

The selection of the appropriate analytical technique is a critical decision driven by the specific requirements of the analysis. The following diagram illustrates a logical decision-making process.

Method_Selection Start Define Analytical Goal Goal1 Routine Purity Assay & Identification of Known Impurities Start->Goal1 Goal2 Screening for Volatile Impurities & Residual Solvents Start->Goal2 Goal3 Comprehensive Impurity Profile (Orthogonal Method) Start->Goal3 Method1 Primary Method: HPLC-UV Goal1->Method1 Method2 Alternative Method: GC-FID Goal2->Method2 Method3 Use Both HPLC and GC Goal3->Method3

Caption: Decision tree for selecting an analytical method for purity testing.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a Reversed-Phase HPLC-UV method should be considered the primary technique . Its ability to separate a wide range of polar and non-polar impurities, coupled with its high precision and robustness, makes it ideal for routine quality control and stability testing, in line with ICH guidelines for analytical procedure validation.[6][7][8][9]

A GC-FID method serves as an invaluable orthogonal technique . It is highly recommended for characterizing the impurity profile fully, especially for detecting volatile impurities that might be missed by HPLC (e.g., eluting in the solvent front). Employing both methods provides a more complete and trustworthy picture of the sample's purity, ensuring the quality and safety of this critical pharmaceutical intermediate. The validation of these methods should follow the principles outlined in ICH Q2(R2) to ensure they are fit for their intended purpose.[9][10]

References

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of 2-Chlorothiazole-5-carbaldehyde, a crucial building block in pharmaceutical synthesis. We will explore the nuances of different ionization methods, delve into predictable fragmentation patterns, and compare mass spectrometry with alternative analytical techniques, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to this compound: A Key Pharmaceutical Intermediate

This compound (C₄H₂ClNOS, Molecular Weight: 147.58 g/mol ) is a heterocyclic aldehyde of significant interest in medicinal chemistry. Its reactive aldehyde group and substituted thiazole ring make it a versatile precursor for the synthesis of a wide array of biologically active compounds. Accurate and robust analytical characterization is therefore paramount to ensure the quality, purity, and integrity of starting materials and subsequent active pharmaceutical ingredients (APIs). Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as a cornerstone technique for this purpose.

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For a molecule like this compound, both the choice of ionization technique and the method of sample introduction are critical for obtaining high-quality, informative data.

Ionization Techniques: A Comparative Overview

The choice of ionization technique dictates the extent of fragmentation and the type of information that can be obtained.

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[2] This process imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[2][3] While this is incredibly useful for structural elucidation by creating a characteristic "fingerprint" mass spectrum, it can sometimes lead to the absence or low abundance of the molecular ion peak, which can be a drawback.[2]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[4] This method imparts less energy to the analyte, typically resulting in a prominent protonated molecule [M+H]⁺ or other adducts, with minimal fragmentation.[4] ESI is particularly well-suited for coupling with liquid chromatography (LC-MS) and is ideal for confirming the molecular weight of a compound.[5][6]

The following diagram illustrates the general workflow for mass spectrometry analysis.

Mass_Spectrometry_Workflow General Mass Spectrometry Workflow cluster_0 Sample Introduction cluster_1 Ionization Source cluster_2 Mass Analyzer cluster_3 Detector cluster_4 Data System GC Gas Chromatography (GC) EI Electron Ionization (EI) GC->EI LC Liquid Chromatography (LC) ESI Electrospray Ionization (ESI) LC->ESI Direct_Infusion Direct Infusion Direct_Infusion->ESI Quadrupole Quadrupole EI->Quadrupole ESI->Quadrupole Detector Detector Quadrupole->Detector TOF Time-of-Flight (TOF) TOF->Detector Ion_Trap Ion Trap Ion_Trap->Detector Data_System Data System Detector->Data_System

Caption: A generalized workflow for mass spectrometry analysis.

Proposed Fragmentation Pathway of this compound under EI

Based on established fragmentation principles for aldehydes and heterocyclic compounds, a likely fragmentation pathway for this compound under Electron Ionization is proposed below.[7][8] A key characteristic to look for in the mass spectrum is the isotopic pattern of chlorine: the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio will result in M+ and M+2 peaks for all chlorine-containing fragments.[9]

The molecular ion ([M]⁺˙) would be observed at m/z 147 and 149. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (H•) to form a stable acylium ion, or the loss of the entire formyl group (•CHO).[7]

Fragmentation_Pathway Proposed EI Fragmentation of this compound M [C₄H₂ClNOS]⁺˙ m/z 147/149 (Molecular Ion) F1 [C₄HClNOS]⁺ m/z 146/148 (Loss of H) M->F1 - H• F2 [C₃H₂ClNS]⁺˙ m/z 119/121 (Loss of CO) M->F2 - CHO• F3 [C₃H₂ClS]⁺ m/z 105/107 (Loss of HCN) F2->F3 - HCN F4 [C₃HNS]⁺˙ m/z 83 (Loss of Cl) F2->F4 - Cl•

References

A Comparative Guide to the Reactivity of 2-Chloro- and 2-Bromo-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiazole rings are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Their ability to act as bioisosteres for other aromatic systems and engage in crucial hydrogen bonding interactions makes them a cornerstone of modern drug design. Functionalized thiazoles, such as 2-halothiazole-5-carbaldehydes, are particularly valuable as versatile building blocks. They offer two distinct points for chemical modification: the aldehyde for condensations, reductions, or oxidations, and the C2-halogen for carbon-carbon and carbon-heteroatom bond formation.

This guide provides an in-depth comparison of the reactivity of two key intermediates: 2-chlorothiazole-5-carbaldehyde and 2-bromothiazole-5-carbaldehyde . Understanding the nuanced differences in their chemical behavior is critical for researchers in drug development and synthetic chemistry to make informed decisions in planning synthetic routes, optimizing reaction conditions, and maximizing yields. We will explore their performance in the most common and synthetically powerful transformations, supported by mechanistic principles and representative experimental data.

The Fundamental Basis of Reactivity: C-Cl vs. C-Br Bonds

The divergent reactivity of these two molecules is rooted in the fundamental properties of the carbon-halogen bond.

  • Bond Strength: The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). This has profound implications for reactions where the cleavage of this bond is a key step, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions.

  • Electronegativity and Leaving Group Ability: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond. This makes the C2 carbon in the chloro-derivative more electrophilic. In contrast, bromide is a better leaving group than chloride due to its larger size and lower charge density.

These competing factors—bond strength versus electrophilicity—dictate which substrate is more suitable for a given chemical transformation. As we will see, the bromo-derivative excels in cross-coupling, while the chloro-derivative can be more reactive in nucleophilic aromatic substitution.

Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. In this arena, the difference in C-X bond strength is the dominant factor. The general order of reactivity for aryl halides in the crucial oxidative addition step is I > Br > OTf >> Cl.[1][2][3][4] Consequently, 2-bromothiazole-5-carbaldehyde is consistently more reactive than its chloro-counterpart.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction.[2] The enhanced reactivity of the bromo-derivative translates into more favorable reaction conditions.

  • 2-Bromothiazole-5-carbaldehyde: Typically undergoes Suzuki coupling with high efficiency under relatively mild conditions. Standard palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands are often sufficient.

  • This compound: Being less reactive, it requires more forcing conditions to achieve comparable yields.[5][6] This often necessitates the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) that facilitate the challenging oxidative addition of the C-Cl bond.[7][8] Higher temperatures and longer reaction times are also common.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter2-Bromothiazole-5-carbaldehyde (Higher Reactivity)This compound (Lower Reactivity)
Catalyst System Pd(PPh₃)₄ or Pd₂(dba)₃ / PPh₃Pd₂(dba)₃ / XPhos or other Buchwald ligands
Catalyst Loading 1-5 mol%2-10 mol%
Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene, DMFDioxane, Toluene
Temperature 80 - 100 °C100 - 120 °C
Reaction Time 2 - 12 hours12 - 24 hours
Sonogashira Coupling

For the formation of C(sp²)-C(sp) bonds via coupling with a terminal alkyne, the same reactivity trend holds.[4][9] The C-Br bond's susceptibility to oxidative addition makes the bromo-thiazole a far more reliable substrate. Aryl chlorides are known to be significantly less reactive partners in Sonogashira couplings.[4]

Buchwald-Hartwig Amination

This reaction is a powerful method for constructing C-N bonds.[10][11] The catalytic cycle again hinges on the oxidative addition of the aryl halide to the palladium center. The greater reactivity of the C-Br bond allows for the amination of 2-bromothiazole-5-carbaldehyde under milder conditions than the corresponding chloro-derivative.[3] To effectively couple the 2-chloro analogue, highly active catalyst systems, typically employing bulky phosphine ligands, are required to overcome the high activation barrier of C-Cl bond cleavage.[12][13]

Diagram 1: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)(X)L₂ ox_add->pd_complex Ar-X transmetal Transmetalation pd_complex->transmetal trans_complex Ar-Pd(II)(R)L₂ transmetal->trans_complex R-B(OR)₂ red_elim Reductive Elimination trans_complex->red_elim red_elim->pd0 Ar-R

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura reaction.

Comparative Analysis in Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling, reactivity in SNAr reactions is governed by a different set of principles. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring.[14] This forms a negatively charged intermediate (a Meisenheimer-like complex).

Here, two factors come into play:

  • Carbon Electrophilicity: The higher electronegativity of chlorine makes the C2 carbon of this compound more electron-deficient and thus more susceptible to nucleophilic attack.

  • Leaving Group Ability: The stability of the halide leaving group in the second, faster elimination step. Bromide is inherently a better leaving group than chloride.

For many SNAr reactions, the first step (nucleophilic attack) is the bottleneck.[15] Therefore, This compound is often more reactive than its bromo-counterpart in SNAr reactions . This is especially true with strong, hard nucleophiles (e.g., alkoxides, amines). The electron-withdrawing nature of the thiazole ring and the 5-carbaldehyde group sufficiently activates the C2 position for this transformation.

Diagram 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: Formation of the key intermediate in an SNAr reaction.

Experimental Protocols

The following protocols are representative and illustrate the typical differences in reaction conditions. Researchers should perform their own optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

A) Using 2-Bromothiazole-5-carbaldehyde (Milder Conditions)

  • To an oven-dried flask, add 2-bromothiazole-5-carbaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

B) Using this compound (Forcing Conditions)

  • To an oven-dried flask, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Add the palladium precursor, Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and the ligand, XPhos (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the mixture to 110 °C and stir for 18-24 hours, monitoring by TLC or LC-MS.

  • Follow steps 6 and 7 from Protocol 1A for workup and purification.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

A) Using 2-Bromothiazole-5-carbaldehyde

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable ligand like BINAP (0.048 mmol, 4.8 mol%).

  • Add 2-bromothiazole-5-carbaldehyde (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

  • Seal the tube and heat to 100 °C for 12-16 hours.

  • Cool, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

B) Using this compound

  • Follow the procedure in Protocol 2A, but use a more active catalyst system, for example, a G3-XPhos palladacycle precatalyst (0.02 mmol, 2 mol%).

  • Increase the amount of sodium tert-butoxide to 1.5 mmol.

  • Increase the reaction temperature to 110-120 °C and expect longer reaction times (18-24 hours).

  • Proceed with the same workup and purification.

Conclusion and Recommendations

The choice between this compound and 2-bromothiazole-5-carbaldehyde is not arbitrary but a strategic decision based on the intended chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.), 2-bromothiazole-5-carbaldehyde is the superior substrate. Its weaker C-Br bond facilitates the rate-limiting oxidative addition step, allowing for milder reaction conditions, lower catalyst loadings, and the use of simpler, less expensive ligands.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions, this compound is often the more reactive choice. The greater electrophilicity of the C2 carbon atom, induced by the highly electronegative chlorine, accelerates the key nucleophilic attack step.

From a practical standpoint, aryl chlorides are often less expensive and more widely available than their bromide counterparts. Therefore, if a robust, highly active catalyst system is available and the subsequent reaction steps are amenable to potentially harsher conditions, the chloro-derivative can be a more economical option for large-scale synthesis. However, for discovery chemistry and cases where substrate sensitivity is a concern, the reliability and milder conditions associated with the bromo-derivative make it the preferred starting point.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-vinylthiazole: A Critical Evaluation of the Horner-Wadsworth-Emmons Reaction versus the Hantzsch Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic construction of functionalized heterocyclic scaffolds is paramount. The 2-chloro-5-vinylthiazole moiety represents a valuable building block in medicinal chemistry, offering multiple points for diversification. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this key intermediate: the Horner-Wadsworth-Emmons olefination of 2-Chlorothiazole-5-carbaldehyde and a multi-step approach commencing with the classical Hantzsch thiazole synthesis.

This analysis moves beyond a mere recitation of procedural steps, delving into the mechanistic underpinnings, practical considerations, and comparative performance of each method. By examining key metrics such as yield, stereoselectivity, reaction conditions, and operational complexity, this guide aims to equip the discerning researcher with the necessary insights to make an informed decision for their specific synthetic campaign.

At a Glance: Methodological Comparison

ParameterHorner-Wadsworth-Emmons ReactionHantzsch Synthesis Route
Starting Material This compoundThioacetamide, 1,3-dichloroacetone
Key Transformation C=C bond formation (Olefination)Thiazole ring formation
Number of Steps 12 (Hantzsch + Wittig)
Stereoselectivity High (Predominantly E-isomer)Not directly applicable to olefination
Byproducts Water-soluble phosphate estersVaries; can include inorganic salts
Purification Generally straightforward (extraction)May require chromatography
Overall Yield Good to ExcellentModerate (cumulative over two steps)

The Direct Approach: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method for the synthesis of alkenes from aldehydes or ketones, with a strong preference for the formation of the thermodynamically more stable (E)-isomer.[1][2] This stereoselectivity is a key advantage when the geometry of the double bond is critical for subsequent transformations or biological activity.

Mechanistic Rationale

The HWE reaction involves the nucleophilic attack of a stabilized phosphonate carbanion on the carbonyl carbon of the aldehyde. The choice of base for deprotonating the phosphonate is crucial and can influence the reaction's efficiency. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide are commonly employed. The resulting intermediate then collapses to form the alkene and a water-soluble dialkyl phosphate byproduct, which simplifies purification significantly compared to the triphenylphosphine oxide generated in the traditional Wittig reaction.[3]

Hantzsch_Workflow cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: Wittig Reaction Thioacetamide Thioacetamide Hantzsch_Product 2-Chloro-5-acetylthiazole Thioacetamide->Hantzsch_Product Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Hantzsch_Product Hantzsch_Product_ref Wittig_Reagent Ph3P=CH2 Final_Product 2-Chloro-5-vinylthiazole Wittig_Reagent->Final_Product Hantzsch_Product_ref->Final_Product

References

A Comparative Guide to 2,4-dichlorothiazole-5-carbaldehyde and 2-chlorothiazole-5-carbaldehyde for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two critical heterocyclic building blocks: 2,4-dichlorothiazole-5-carbaldehyde and 2-chlorothiazole-5-carbaldehyde. These reagents are pivotal intermediates in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries. Our focus will be on the practical implications of their structural differences, guiding researchers in selecting the optimal scaffold for their specific synthetic and drug discovery objectives. We will delve into a comparative analysis of their synthesis, spectroscopic signatures, and chemical reactivity, supported by established experimental data and mechanistic principles.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design. Substituted thiazole carbaldehydes, in particular, are versatile intermediates, offering a reactive handle for elaboration into more complex structures. This guide focuses on two closely related yet functionally distinct analogs: the monochlorinated this compound and the dichlorinated 2,4-dichlorothiazole-5-carbaldehyde. The presence or absence of the second chlorine atom at the C4 position dramatically influences the molecule's synthesis, stability, and subsequent reactivity, a crucial consideration for any synthetic campaign.

Section 1: A Comparative Overview of Synthetic Routes

The synthetic accessibility of a starting material is a paramount consideration in project design. The pathways to 2,4-dichlorothiazole-5-carbaldehyde and this compound are fundamentally different, reflecting their distinct structural and electronic properties.

Synthesis of 2,4-dichlorothiazole-5-carbaldehyde

The most common and scalable route to this compound is a Vilsmeier-Haack type reaction performed on 2,4-thiazolidinedione. This reaction utilizes phosphorus oxychloride (POCl₃) and a formylating agent like N,N-dimethylformamide (DMF) to simultaneously chlorinate and formylate the starting material.[1][2] The causality behind this one-pot transformation lies in the generation of the electrophilic Vilsmeier reagent, which attacks the electron-rich thiazolidinedione ring, leading to aromatization, formylation, and dichlorination under heating.[3][4]

Synthesis of this compound

In contrast, the monochloro analog is typically prepared from 2-chlorothiazole via a metal-halogen exchange followed by formylation.[5] This method involves deprotonation at the C5 position using a strong organolithium base (like n-BuLi) at cryogenic temperatures (-78 °C) to form a highly reactive thiazolyl-lithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, such as ethyl formate, to install the aldehyde group. The choice of cryogenic conditions is critical to prevent side reactions and decomposition of the organometallic intermediate.

G cluster_0 2,4-dichlorothiazole-5-carbaldehyde Synthesis cluster_1 This compound Synthesis A0 2,4-Thiazolidinedione A1 Vilsmeier-Haack Reaction (POCl₃, DMF) A0->A1 A2 Heat (approx. 115-120°C) A1->A2 A3 Hydrolytic Workup & Purification (Column Chromatography) A2->A3 A4 Product A (2,4-dichlorothiazole-5-carbaldehyde) A3->A4 B0 2-Chlorothiazole B1 Lithiation (n-BuLi, THF) (-78°C) B0->B1 B2 Formylation (Ethyl Formate) (-78°C) B1->B2 B3 Aqueous Quench & Purification (Recrystallization) B2->B3 B4 Product B (this compound) B3->B4

Caption: Comparative synthetic workflows for the two thiazole aldehydes.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-dichlorothiazole-5-carbaldehyde from 2,4-thiazolidinedione[1][2]
  • To a suspension of 2,4-thiazolidinedione (0.4 mol) in phosphorus oxychloride (2.4 mol), add N,N-dimethylformamide (0.44 mol) dropwise at 10-20 °C with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Heat the reaction mixture to 80-90 °C and stir for an additional hour.

  • Increase the temperature to reflux (approx. 115 °C) and continue stirring for approximately 4 hours, or until the evolution of HCl gas ceases.

  • After cooling to room temperature, carefully pour the reaction mixture into 2 kg of ice with slow stirring.

  • Extract the resulting mixture with dichloromethane (3 x volume).

  • Combine the organic phases, wash sequentially with saturated sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., 5% ethyl acetate/hexane) to obtain 2,4-dichloro-5-thiazolecarboxaldehyde.

Protocol 2: Synthesis of this compound from 2-chlorothiazole[5]
  • Dissolve 2-chlorothiazole (80 g) in anhydrous tetrahydrofuran (1000 mL) in a flask equipped with a nitrogen inlet and a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyl lithium (0.8 mol) dropwise over 1 hour, maintaining the temperature at -78 °C.

  • After the addition, continue to stir the mixture for a period to ensure complete lithiation.

  • Slowly add ethyl formate (74 g) dropwise to the solution, again maintaining the reaction temperature at -78 °C.

  • Stir the reaction for an additional hour at -78 °C after the addition is complete.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) and stir for 30 minutes, allowing the mixture to warm.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Separate the aqueous phase and extract it with ethyl acetate.

  • Combine the organic phases, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to give the crude product.

  • Purify the crude product by recrystallization from a hexane/ethyl acetate solvent system to yield 2-chloro-1,3-thiazole-5-carbaldehyde (reported yield: 73%).[5]

Section 2: Physicochemical and Spectroscopic Properties

The additional chlorine atom imparts distinct physical and spectroscopic characteristics to 2,4-dichlorothiazole-5-carbaldehyde.

Property2,4-dichlorothiazole-5-carbaldehydeThis compound
Molecular Formula C₄HCl₂NOS[6]C₄H₂ClNOS[7]
Molecular Weight 182.03 g/mol [6]147.58 g/mol [7]
Appearance Pale beige solid or brown oil[1][8]Solid[7]
Melting Point 47-53 °C[8]Not consistently reported
CAS Number 92972-48-095453-58-0[7]
Spectroscopic Data Comparison

The electronic environment of the thiazole ring is significantly altered by the C4-chloro substituent, which is evident in their NMR spectra.

Spectroscopic Data2,4-dichlorothiazole-5-carbaldehydeThis compound
¹H NMR δ 9.87 (s, 1H, -CHO) in DMSO-d₆.[8] Note the absence of a ring proton.δ 9.96 (s, 1H, -CHO), δ 8.21 (s, 1H, H-4) in CDCl₃.[5]
¹³C NMR (Predicted) Aldehyde (C=O): ~185 ppm. C2, C4, C5: ~150-160 ppm.Aldehyde (C=O): ~185 ppm. C4: ~145 ppm. C2, C5: ~150-155 ppm.
IR (Predicted) C=O stretch: ~1690 cm⁻¹. C=N stretch: ~1550 cm⁻¹. C-Cl stretch: ~800-850 cm⁻¹.C=O stretch: ~1695 cm⁻¹. C-H (aromatic): ~3100 cm⁻¹. C=N stretch: ~1540 cm⁻¹.

Note: Predicted values are based on standard chemical shift and vibrational frequency tables for similar functional groups and heterocyclic systems.[9][10]

The most striking difference is in the ¹H NMR spectrum. The 2,4-dichloro derivative shows only a singlet for the aldehyde proton, whereas the 2-chloro analog displays an additional singlet for the proton at the C4 position. This C4-proton signal in the monochloro compound is a valuable handle for monitoring reactions at that site.

Section 3: A Deep Dive into Chemical Reactivity

The primary distinction in reactivity stems from the electronic effect of the C4-chloro substituent. This electron-withdrawing group significantly impacts the reactivity of both the thiazole ring and the aldehyde functional group.

Reactivity of the Thiazole Ring: Nucleophilic Aromatic Substitution (SₙAr)

The thiazole ring, being a heteroaromatic system, is inherently electron-deficient. The presence of chlorine atoms further enhances this deficiency, making the ring susceptible to Nucleophilic Aromatic Substitution (SₙAr), a mechanism distinct from the more common electrophilic substitution seen in electron-rich aromatics like benzene.[11]

  • 2,4-dichlorothiazole-5-carbaldehyde : This molecule possesses two sites for SₙAr, at C2 and C4. The C4 position is particularly activated towards nucleophilic attack due to the strong inductive and resonance-stabilizing effects of the adjacent aldehyde and the C2-chloro group. This allows for selective displacement of the C4-chloride by various nucleophiles (e.g., amines, thiols) under relatively mild conditions.[12] The C2-chloride is generally less reactive to SₙAr than the C4-chloride but can be displaced under more forcing conditions or with specific catalysts.

  • This compound : In this molecule, the only site for SₙAr is the C2 position. The C4 position, bearing a hydrogen atom, is instead susceptible to deprotonation by strong bases (as seen in its synthesis) or electrophilic attack (though less favorable). The C2-chloride can be displaced by nucleophiles, but the ring is less "activated" overall compared to the dichloro analog.

G cluster_0 2,4-dichlorothiazole-5-carbaldehyde cluster_1 This compound A Structure A A_react C4: Highly activated for SNAr (+++) C2: Activated for SNAr (+) CHO: Electrophilic (++) B_react C4: Deprotonation site C2: Activated for SNAr (+) CHO: Electrophilic (+) B Structure B

Caption: Comparative reactivity map highlighting key active sites.
Reactivity of the Aldehyde Group

The aldehyde functional group in both molecules undergoes standard transformations such as oxidation, reduction, condensation (e.g., Knoevenagel, Wittig), and reductive amination. However, the overall electronic nature of the ring influences the electrophilicity of the aldehyde carbon. The two electron-withdrawing chlorine atoms in 2,4-dichlorothiazole-5-carbaldehyde make its aldehyde carbon slightly more electrophilic than that of the monochloro analog, potentially leading to faster reaction rates with nucleophiles.

Section 4: Applications in Medicinal Chemistry and Agrochemicals

The choice between these two building blocks is dictated by the desired final structure and synthetic strategy.

  • 2,4-dichlorothiazole-5-carbaldehyde is the precursor of choice when functionalization at the C4 position is required. Its use in the synthesis of chalcones with antitubercular and antiproliferative activity is a prime example.[13] In these syntheses, the aldehyde is first condensed with an acetophenone, and the chloro-substituents on the thiazole ring remain, contributing to the biological activity profile of the final molecule.

  • This compound and its derivatives are foundational to many complex pharmaceuticals. For instance, the 2-aminothiazole-5-carboxamide core, which can be derived from this aldehyde, is a central component of the tyrosine kinase inhibitor Dasatinib , used in cancer therapy.[1][2] While the synthesis of Dasatinib itself follows different routes, the utility of the 2-substituted-thiazole-5-carbonyl scaffold is clearly demonstrated. Similarly, the non-steroidal anti-inflammatory drug (NSAID) Meloxicam features a 2-aminothiazole moiety, further highlighting the importance of this structural class in drug development.[14][15][16]

Conclusion: A Strategic Choice for Synthesis

The decision to use 2,4-dichlorothiazole-5-carbaldehyde versus this compound is a strategic one based on synthetic endgame and desired reactivity.

  • Choose 2,4-dichlorothiazole-5-carbaldehyde when:

    • Your target molecule requires substitution or functionalization at the C4 position of the thiazole ring.

    • Enhanced electrophilicity of the ring system is desired for SₙAr reactions.

    • The synthetic route from the readily available 2,4-thiazolidinedione is advantageous for your process.

  • Choose this compound when:

    • The C4 position needs to remain as a C-H bond or is a site for subsequent electrophilic functionalization (via metallation).

    • The target molecule requires substitution only at the C2 position.

    • The synthesis begins from 2-chlorothiazole, and the cryogenic lithiation-formylation route is compatible with your laboratory capabilities.

Understanding the fundamental differences in the synthesis and reactivity of these two valuable building blocks empowers chemists to design more efficient, logical, and successful synthetic routes toward novel, high-value molecules.

References

A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2-Chlorothiazole-5-carbaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiazole ring is a cornerstone pharmacophore in modern drug discovery, integral to numerous blockbuster therapeutics. Consequently, the synthetic routes to functionalized thiazole intermediates are of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth cost-benefit analysis of utilizing 2-Chlorothiazole-5-carbaldehyde, a versatile yet costly building block, in synthetic campaigns. We will objectively compare the strategy of direct purchase versus in-house synthesis and contrast these linear approaches with classical, convergent synthetic pathways such as the Hantzsch synthesis. This analysis is grounded in experimental data, process chemistry considerations, and economic realities to empower chemists to make the most strategic decisions for their projects.

The Strategic Value of this compound

This compound is a high-value intermediate due to its trifecta of reactive sites. The aldehyde at the 5-position serves as a versatile handle for a wide array of transformations including reductive aminations, Wittig reactions, and condensations. The chloride at the 2-position is primed for nucleophilic aromatic substitution or cross-coupling reactions, while the thiazole core itself offers further opportunities for functionalization. This pre-packaged functionality allows for rapid diversification and late-stage modification of complex molecules, making it an attractive, albeit premium, starting point for many synthetic endeavors.

In-House Synthesis vs. Direct Procurement: A Cost Analysis

A primary decision point for any lab is whether to synthesize a key intermediate or purchase it from a commercial supplier. This choice is not merely a matter of catalogue price but involves a holistic assessment of time, resources, and safety.

The Synthetic Protocol: A Deep Dive

The most common literature procedure for synthesizing this compound involves the formylation of 2-chlorothiazole.[1] The process begins with the deprotonation of 2-chlorothiazole at the 5-position using a strong organolithium base, followed by quenching the resulting anion with an electrophilic formylating agent like ethyl formate.

Experimental Protocol: Synthesis of this compound [1]

  • Setup: A multi-necked, flame-dried flask under an inert atmosphere (Nitrogen or Argon) is charged with anhydrous tetrahydrofuran (THF, 1000 mL) and 2-chlorothiazole (80 g).

  • Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath. Causality Note: This cryogenic temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.

  • Lithiation: n-Butyl lithium (n-BuLi, 320 mL of a 2.5 M solution in hexanes, 0.8 mol) is added dropwise over 1 hour, ensuring the internal temperature does not exceed -70 °C. The solution typically develops a deep color.

  • Formylation: Ethyl formate (74 g, 1.0 mol) is added slowly to the reaction mixture at -78 °C. The reaction is stirred for an additional hour post-addition.

  • Quenching & Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature and is then diluted with ethyl acetate.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic phases are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by recrystallization from a hexane/ethyl acetate mixture to yield this compound as a solid (Typical Yield: ~72 g, 73%).

  • Validation: Product identity and purity are confirmed by ¹H NMR spectroscopy, which should show characteristic peaks at δ 9.96 (s, 1H, -CHO) and 8.21 (s, 1H, thiazole-H).[1]

Visualizing the Workflow

The synthetic workflow can be summarized as follows:

Start 2-Chlorothiazole in Anhydrous THF Cooling Cool to -78°C Start->Cooling Lithiation Add n-BuLi Cooling->Lithiation Critical Temp Control Formylation Add Ethyl Formate Lithiation->Formylation Quench Quench with NH4Cl & Warm to RT Formylation->Quench Workup Extraction & Drying Quench->Workup Purification Recrystallization Workup->Purification End Pure 2-Chlorothiazole- 5-carbaldehyde Purification->End Yield: ~73%

Caption: Workflow for the in-house synthesis of this compound.

Comparative Cost Data

The decision to buy or synthesize is multifaceted. Below is a table summarizing the key considerations.

MetricDirect ProcurementIn-House SynthesisAnalysis & Justification
Material Cost High. Prices vary significantly by supplier and scale (e.g., $28/g to $379/g).[2][3]Moderate. Dependent on bulk pricing of 2-chlorothiazole, n-BuLi, and anhydrous solvents.For small-scale research (<5g), procurement is often faster. For larger, multi-gram campaigns, in-house synthesis becomes economically viable.
Time Investment Minimal. Lead time from supplier (typically 2-5 business days).[2]Significant. A full day for reaction and initial workup, plus additional time for purification and analysis.The "cost" of a chemist's time must be factored. A full-time employee's day is a substantial expense that can outweigh material savings on a small scale.
Capital & Safety Low. Standard laboratory glassware.High. Requires infrastructure for cryogenic reactions (-78°C) and stringent protocols for handling pyrophoric n-BuLi.The safety overhead for handling pyrophoric reagents is non-trivial, requiring specialized training and equipment (e.g., Schlenk lines, gloveboxes).
Yield Risk None. Guaranteed product.Moderate. Yield is dependent on technician skill, reagent quality, and maintaining anhydrous/anaerobic conditions. A 73% yield is good but not guaranteed.[1]A failed reaction not only wastes materials but also incurs a significant time-delay cost, impacting project timelines.
Scalability Limited by supplier stock and price breaks.Good. The procedure is amenable to scaling, though cryogenic requirements can become a challenge on a multi-kilogram scale.Process chemists often prefer to have control over the synthesis of key intermediates to ensure quality and supply chain stability for large-scale production.

Strategic Alternatives: The Hantzsch Thiazole Synthesis

Instead of a linear approach starting with a pre-functionalized thiazole, a convergent strategy like the Hantzsch thiazole synthesis can be more efficient.[4][5] This classic method constructs the thiazole ring from simpler, cheaper precursors: an α-haloketone and a thioamide.

A Comparative Hantzsch Protocol

To synthesize a molecule with similar functionality, one might react 3-chloro-2-oxopropanal with a thioamide. The Hantzsch approach offers a different set of costs and benefits.

MetricLinear Synthesis (via 2-CTC)Convergent Synthesis (Hantzsch)Analysis & Justification
Starting Materials Expensive, specialized intermediate.Cheap, readily available α-haloketones and thioamides.Hantzsch offers a significant advantage in raw material cost, especially at scale.[6]
Reaction Conditions Cryogenic (-78°C), pyrophoric reagents, strictly anhydrous.Typically milder, often at room temperature or with gentle heating.[6]The operational simplicity and safety profile of the Hantzsch synthesis are major benefits, reducing the need for specialized equipment and handling protocols.
Atom Economy Poor. The synthesis of the intermediate involves organometallic reagents and generates salt byproducts.Good. It is a condensation reaction where the majority of atoms from the precursors are incorporated into the final product.Modern variations, such as multi-component reactions (MCRs), further enhance the atom economy and "green" profile of thiazole synthesis.[6][7]
Versatility Aldehyde handle allows for broad late-stage diversification.The substitution pattern is fixed early by the choice of ketone and thioamide. Less flexible for creating large libraries from a common intermediate.The choice depends on the project goal. For creating a diverse library around a core scaffold, the linear approach using 2-CTC is superior. For producing a single target molecule in bulk, Hantzsch is often more cost-effective.
Environmental Impact Generates halogenated and organometallic waste. High solvent volume.Can be optimized for greener conditions. Microwave-assisted and solvent-free protocols are well-established.[6][8][9]The environmental and safety benefits of avoiding cryogenic temperatures and pyrophoric reagents make Hantzsch and other modern methods more attractive from a sustainability perspective.

Decision Framework for the Synthetic Chemist

Choosing the right synthetic strategy is a critical decision that impacts project timelines, budgets, and safety. The following decision matrix, visualized as a logic diagram, can guide this process.

cluster_A Pros/Cons: Strategy A cluster_B Pros/Cons: Strategy B cluster_C Pros/Cons: Strategy C Start Project Goal: Synthesize Thiazole Derivative Scale What is the required scale? Start->Scale Diversity Is library diversification needed? Scale->Diversity Large Scale (>10g) Scale->Diversity Small Scale (<10g) Buy Strategy A: Procure 2-CTC Scale->Buy Small Scale (<10g) Hantzsch Strategy C: Alternative Pathway (e.g., Hantzsch) Scale->Hantzsch Large Scale (>10g) invis1 Scale->invis1 Medium-Large Scale Diversity->Buy Yes (Rapid SAR) Diversity->Hantzsch No (Single Target) invis2 Diversity->invis2 Controlled Supply Needed Buy_Pro Pro: Speed, Low Risk Buy->Buy_Pro Buy_Con Con: High Cost Buy->Buy_Con Synthesize Strategy B: In-House Synthesis of 2-CTC Synthesize_Pro Pro: Cost Savings at Scale, Supply Control Synthesize->Synthesize_Pro Synthesize_Con Con: Time, Safety Overhead, Cryogenics Synthesize->Synthesize_Con Hantzsch_Pro Pro: Low Material Cost, Safer Conditions, Green Hantzsch->Hantzsch_Pro Hantzsch_Con Con: Less Flexible for Diversification Hantzsch->Hantzsch_Con invis1->Synthesize invis2->Synthesize

Caption: Decision matrix for selecting a synthetic strategy for thiazole derivatives.

Conclusion and Recommendations

There is no single "best" approach; the optimal strategy is context-dependent.

  • For early-stage drug discovery and medicinal chemistry, where speed and the ability to rapidly generate analogues for structure-activity relationship (SAR) studies are paramount, the direct procurement of This compound is highly recommended, despite its cost. The time saved far outweighs the material expense.

  • For academic labs or process development groups working on a specific target at a moderate scale (10-100 g), an in-house synthesis of the intermediate can offer significant cost savings. This is only advisable if the laboratory is fully equipped to handle cryogenic and pyrophoric reagents safely and efficiently.

  • For large-scale manufacturing or the synthesis of a single, well-defined target molecule, exploring alternative, convergent pathways like the Hantzsch synthesis or other modern multi-component reactions is the most prudent path.[6][10] These methods offer superior economics, a better safety profile, and a reduced environmental footprint, aligning with the principles of green chemistry.[7][8]

Ultimately, a thorough analysis of project goals, timelines, budget, and available resources must be conducted. By understanding the distinct costs and benefits of each synthetic approach, researchers can navigate the complex landscape of chemical synthesis with confidence and strategic foresight.

References

A Senior Application Scientist's Guide to Assessing the Novelty of Compounds Derived from 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Chlorothiazole-5-carbaldehyde Scaffold

In the landscape of medicinal chemistry, the thiazole ring is a "privileged scaffold," a molecular framework that consistently appears in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of drug design. This compound, in particular, represents a highly versatile and strategic starting material. It possesses two distinct, reactive functional groups—an electrophilic aldehyde at the 5-position and a halogenated carbon at the 2-position—that serve as handles for divergent synthesis, allowing for the systematic exploration of chemical space.

This guide provides a comprehensive framework for assessing the novelty of compounds derived from this valuable precursor. We will move beyond simple structural comparisons to integrate synthetic strategy, in-silico analysis, and targeted biological evaluation. The objective is to equip researchers with a robust, multi-faceted methodology to not only synthesize new chemical entities but also to establish their genuine novelty in both structure and function.

Part 1: The Synthetic Landscape and Derivatization Potential

The novelty of a derivative begins with its synthesis. Understanding the established reaction pathways of this compound is crucial for intentionally navigating away from the well-trodden chemical space. The aldehyde group is a prime site for forming new carbon-carbon and carbon-nitrogen bonds, while the chloro group can be displaced via nucleophilic aromatic substitution.

Common Synthetic Transformations:

  • Condensation Reactions: The aldehyde readily undergoes condensation with amines, hydrazines, and active methylene compounds to form imines, hydrazones, and chalcone-like structures, respectively. These reactions are foundational for creating diverse libraries.[3][4]

  • Reductive Amination: Conversion of the aldehyde to an amine provides a vector for introducing a wide range of substituents.

  • Wittig and Related Reactions: Olefination of the aldehyde extends the carbon skeleton, offering another dimension of structural diversity.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine at the C2 position can be substituted by various nucleophiles (e.g., amines, thiols), significantly altering the electronic and steric profile of the core scaffold.[5]

These fundamental reactions form the basis from which novel structures can be designed. The key to novelty lies in the judicious selection of reaction partners and sequences to create topologies and substitution patterns not previously reported.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a standard, self-validating method for synthesizing a Schiff base from this compound, a common first step in generating a compound library. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-(4-methoxyphenyl)-1-(2-chlorothiazol-5-yl)methanimine.

Materials:

  • This compound (1.0 eq)

  • p-Anisidine (1.05 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Drying tube (CaCl2)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reactant Solubilization: Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar. Rationale: Ethanol is a good solvent for both reactants and the product, facilitating a homogeneous reaction mixture.

  • Nucleophile Addition: Add p-anisidine (1.05 eq) to the solution. A slight excess of the amine ensures the complete consumption of the limiting aldehyde.

  • Catalysis: Add 3-4 drops of glacial acetic acid. Rationale: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reaction Conditions: Attach a condenser fitted with a drying tube and reflux the mixture for 4-6 hours. Rationale: Heating provides the necessary activation energy for the dehydration step of imine formation. The drying tube prevents atmospheric moisture from hydrolyzing the formed Schiff base.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in vacuo. Recrystallization from ethanol can be performed for further purification if necessary.

  • Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and Mass Spectrometry.

Generalized Synthetic Workflow

The following diagram illustrates the divergent synthetic possibilities starting from this compound.

G cluster_c5 C5-Aldehyde Modifications cluster_c2 C2-Chloro Substitution (SNAr) cluster_combined Combined/Sequential Modifications start This compound n1 Schiff Bases / Imines start->n1 R-NH2 n2 Hydrazones start->n2 R-NHNH2 n3 Chalcones start->n3 Ketones n4 Alcohols (via Reduction) start->n4 NaBH4 / LiAlH4 n5 2-Amino Derivatives start->n5 R-NH2, heat n6 2-Thioether Derivatives start->n6 R-SH n7 Novel Heterocyclic Scaffolds (e.g., Thiazolo[3,2-a]pyrimidines) n1->n7 Further Cyclization n5->n7 Further Cyclization

Caption: Divergent synthetic pathways from this compound.

Part 2: A Dual-Pronged Framework for Novelty Assessment

True novelty is determined by more than just a unique chemical structure; it also encompasses novel biological activity, an improved safety profile, or a new mechanism of action. Therefore, a robust assessment framework must integrate both computational (in-silico) and experimental (biological) approaches.

A. Structural Novelty: In-Silico Assessment

Before embarking on synthesis, computational tools can efficiently probe the novelty of a designed compound and predict its drug-like properties.[6][7] This preemptive analysis saves resources and focuses efforts on the most promising candidates.

In-Silico Novelty & Druglikeness Workflow:

G cluster_design Design Phase cluster_search Database Mining cluster_analysis Computational Analysis cluster_decision Decision design Hypothetical Derivative Structure db_search Substructure & Similarity Search (PubChem, ChEMBL, SciFinder) design->db_search patent_search Patent Search (SureChEMBL, Google Patents) design->patent_search admet ADMET Prediction (SwissADME, etc.) design->admet docking Molecular Docking (if target is known) design->docking decision Novelty & Feasibility Assessment db_search->decision Structural Novelty Check patent_search->decision Structural Novelty Check admet->decision Predicted Profile docking->decision Predicted Profile

Caption: Workflow for assessing structural novelty and drug-likeness.

Key Steps in In-Silico Assessment:

  • Database Searching: The first step is to perform exhaustive substructure and similarity searches in chemical databases like PubChem, ChEMBL, and Reaxys. This determines if the exact structure or close analogs have been previously synthesized or reported.

  • Patent Landscape Analysis: Searching patent databases is critical to ensure freedom to operate and to uncover compounds that may not be present in academic literature.

  • Physicochemical & ADMET Prediction: Tools like SwissADME can predict properties such as Lipinski's Rule of Five, solubility (logS), and potential for absorption, distribution, metabolism, excretion, and toxicity (ADMET). A compound may be structurally similar to a known substance but possess a vastly improved predicted pharmacokinetic profile, which in itself constitutes a form of novelty.

Comparative Data Table (Hypothetical):

FeatureKnown Compound (Ref. A)Designed Compound XAssessment of Novelty
Scaffold 2-amino-thiazole2-(morpholino)-thiazoleModerate (different amine)
C5-substituent Phenylcarboxamide4-fluorobenzyl-hydrazoneHigh (different functional group)
Molecular Weight 350.4 g/mol 325.8 g/mol Favorable (Lower MW)
Predicted logP 4.22.9Favorable (Improved druggability)
Predicted Solubility Poorly solubleModerately solubleSignificant Improvement
Structural Alert Potential mutagenicityNoneFavorable (Improved safety profile)
B. Functional Novelty: Biological Assessment

A compound that is structurally analogous to existing molecules can still be considered novel if it exhibits a new biological activity, a different mechanism of action, or superior potency and selectivity. The thiazole scaffold is associated with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibition.[2][8][9][10]

In-Vitro Biological Screening Workflow:

G cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Target-Specific/Secondary Assays cluster_moa Tier 3: Mechanism of Action (MoA) start Synthesized Novel Compound p1 Broad Panel Cytotoxicity Assay (e.g., NCI-60 cell line screen) start->p1 Hit? p2 General Antimicrobial Assay (e.g., MIC against ESKAPE pathogens) start->p2 Hit? s1 Kinase Inhibition Panel p1->s1 s2 Enzyme Inhibition Assay (e.g., hLDHA, XO) p1->s2 p2->s2 m1 Cell Cycle Analysis s1->m1 m2 Western Blot for Pathway Modulation s1->m2 m3 In-cell Thermal Shift Assay s1->m3 s2->m1 s2->m2 s2->m3 s3 Receptor Binding Assay s3->m1 s3->m2 s3->m3 end Declaration of Functional Novelty m1->end m2->end m3->end

Caption: Tiered workflow for establishing functional novelty.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a reliable method to assess the general cytotoxic effect of a novel compound against a cancer cell line, a common primary screen.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a novel compound against the HeLa human cervical cancer cell line.

Materials:

  • HeLa cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Novel compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • DMSO (cell culture grade)

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2. Rationale: This allows cells to adhere and enter the logarithmic growth phase, ensuring sensitivity to cytotoxic agents.

  • Compound Treatment: Prepare serial dilutions of the novel compound in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours. Rationale: A 48-hour exposure is a standard duration to observe significant effects on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Data Table (Hypothetical):

CompoundTarget/AssayIC50 (µM)Novelty Compared to Standard
Doxorubicin (Standard) HeLa Cytotoxicity0.8-
Known Thiazole (Ref. B) HeLa Cytotoxicity> 50-
Novel Compound Y HeLa Cytotoxicity2.5High. Ref. B is inactive. Compound Y shows potent activity, indicating a novel structure-activity relationship.
Known Thiazole (Ref. B) B-Raf Kinase Inhibition0.1-
Novel Compound Y B-Raf Kinase Inhibition15.0High. Compound Y is not a B-Raf inhibitor, suggesting a different mechanism of action from Ref. B.

Conclusion: An Integrated Strategy for Innovation

Assessing the novelty of compounds derived from this compound requires a holistic and evidence-based approach. The journey from a promising starting material to a genuinely novel chemical entity is not merely a matter of synthetic success. It demands a strategic integration of predictive computational analysis to identify unique structural and physicochemical properties, followed by rigorous, tiered biological screening to uncover new functions and mechanisms of action. By combining these disciplines, researchers can efficiently navigate the vast chemical space, prioritize resources, and significantly increase the probability of discovering compounds with true therapeutic potential. This guide provides the foundational workflows and experimental logic to empower scientists in this critical endeavor.

References

analytical method validation for quantifying 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methodologies for the Quantification of 2-Chlorothiazole-5-carbaldehyde

For researchers, scientists, and drug development professionals, the precise and reliable quantification of key chemical intermediates is paramount. This compound (CTC) is a critical building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] The integrity of the final product hinges on the quality and purity of this starting material, necessitating robust, validated analytical methods to accurately determine its concentration and impurity profile.

This guide provides an in-depth comparison of prevalent analytical techniques for the quantification of CTC. Moving beyond a simple listing of procedures, we delve into the causality behind experimental choices, grounding our recommendations in the principles of scientific integrity and the rigorous standards of international regulatory guidelines. The objective is to empower you to select and implement the most appropriate analytical method for your specific application, from high-throughput screening to stringent quality control (QC) release testing.

The Foundation: Principles of Analytical Method Validation

Before comparing specific techniques, it is essential to understand the framework that ensures analytical data is reliable and fit for purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[2][3] Validation is the documented process that demonstrates an analytical method's suitability for its intended use.

The core validation characteristics, which form the basis of our comparative analysis, are outlined below. Each parameter provides a distinct piece of evidence about the method's performance.

Validation_Parameters cluster_performance Core Method Performance Characteristics (ICH Q2(R1)) Accuracy Accuracy (Closeness to True Value) Precision Precision (Repeatability & Intermediate) Specificity Specificity (Selectivity for Analyte) Linearity Linearity (Proportionality to Concentration) Range Range (Operating Interval) LOD LOD (Detection Limit) LOQ LOQ (Quantitation Limit) Robustness Robustness (Resistance to Small Changes) Analyte Analytical Method Analyte->Accuracy Analyte->Precision Analyte->Specificity Analyte->Linearity Analyte->Range Analyte->LOD Analyte->LOQ Analyte->Robustness

Caption: Core validation parameters as defined by ICH Q2(R1) guidelines.

Physicochemical Profile: this compound (CTC)

Understanding the analyte's properties is the first step in selecting an appropriate analytical technique.

PropertyValueSource
Molecular Formula C₄H₂ClNOS[4][5]
Molecular Weight 147.58 g/mol [5]
CAS Number 95453-58-0[5]
Physical Form Solid[5]

The presence of a thiazole ring, a conjugated system, and a carbonyl group suggests strong UV absorbance, making spectrophotometric and UV-based chromatographic detection highly viable. Its relatively low molecular weight and potential volatility also open the door to gas chromatography analysis.

Comparative Analysis of Analytical Methodologies

We will now compare three distinct and powerful analytical techniques for the quantification of CTC: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry with chemical derivatization. Each method is evaluated based on its principle of operation and its performance against the core validation parameters.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like CTC, a reversed-phase C18 column is ideal. The analyte is retained on the nonpolar stationary phase and eluted by a polar mobile phase. Quantification is achieved by measuring the analyte's UV absorbance as it passes through the detector.[6][7]

Rationale for Use: HPLC-UV is the workhorse of the pharmaceutical industry for purity and assay testing. Its high resolving power allows for the separation of the main component (CTC) from structurally similar impurities that may be present from its synthesis, such as the starting material 2-chlorothiazole.[8][9] This provides excellent specificity, which is critical for quality control.

Expected Performance Characteristics:

Validation ParameterExpected PerformanceRationale
Specificity HighExcellent separation of CTC from potential process impurities and degradation products.
Linearity (R²) >0.999UV detectors provide a highly linear response over a wide concentration range.
Accuracy (% Recovery) 98.0 - 102.0%Modern HPLC systems offer precise fluid delivery and injection, leading to high accuracy.
Precision (% RSD) < 2.0%Repeatability is typically excellent due to the high level of automation.
Limit of Quantitation (LOQ) ~15 ng/mLSufficiently sensitive for assay and most impurity quantification needs.[7]
Robustness HighThe method can be designed to be insensitive to minor variations in mobile phase composition, pH, and column temperature.
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC is a powerful separation technique for volatile and thermally stable compounds. The sample is vaporized and separated as it travels through a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.[10] This provides a unique "fingerprint" for definitive identification.

Rationale for Use: The primary advantage of GC-MS is its unparalleled specificity and sensitivity.[11] While HPLC-UV identifies compounds based on retention time and UV spectrum, MS provides structural information, allowing for the unambiguous identification of CTC and the characterization of unknown impurities.[12] This is invaluable during process development and for troubleshooting out-of-spec batches.

Expected Performance Characteristics:

Validation ParameterExpected PerformanceRationale
Specificity Very HighMass spectral data provides definitive identification, discriminating between isomers and other co-eluting compounds.
Linearity (R²) >0.998Can be highly linear, though detector saturation can be a concern at high concentrations.
Accuracy (% Recovery) 97.0 - 103.0%Accuracy is high, though it can be influenced by matrix effects if not properly controlled.
Precision (% RSD) < 3.0%Generally very good, although slightly less precise than HPLC for routine assays due to higher system complexity.
Limit of Quantitation (LOQ) ~3 ng/mLHighly sensitive, especially in Selected Ion Monitoring (SIM) mode, making it ideal for trace analysis.[7]
Robustness Moderate to HighSensitive to changes in inlet temperature, gas flow rates, and column condition. Requires skilled operators.
UV-Visible Spectrophotometry with Derivatization

Principle of Operation: This classic colorimetric method relies on the chemical reaction of the aldehyde functional group in CTC with a derivatizing agent to produce a new, intensely colored compound.[13] A common and effective reagent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form a 2,4-dinitrophenylhydrazone derivative that strongly absorbs light in the visible spectrum (~365 nm).[13] The concentration is determined by measuring the absorbance of the colored solution and comparing it to a calibration curve.

Rationale for Use: This method is simple, rapid, and does not require expensive chromatographic equipment. It is an excellent choice for applications where high specificity is not required, such as a quick in-process check of total aldehyde concentration or for use in a teaching or resource-limited laboratory. Its primary drawback is a lack of specificity; it will react with any aldehyde or ketone present in the sample, not just CTC.[13][14]

Expected Performance Characteristics:

Validation ParameterExpected PerformanceRationale
Specificity LowThe method is selective for the aldehyde functional group, not the entire CTC molecule. It cannot distinguish between different aldehydes.
Linearity (R²) >0.995Follows the Beer-Lambert law, providing good linearity within a defined concentration range.
Accuracy (% Recovery) 95.0 - 105.0%Can be highly accurate but is susceptible to volumetric errors and incomplete reaction.
Precision (% RSD) < 5.0%More operator-dependent than chromatographic methods, leading to potentially higher variability.
Limit of Quantitation (LOQ) ~3 µg/mLSignificantly less sensitive than chromatographic methods.[7]
Robustness ModerateSensitive to reaction time, temperature, pH, and reagent stability.

Method Selection Guide: Choosing the Right Tool for the Job

The optimal analytical method is dictated by the specific question you are trying to answer.

CriteriaHPLC-UVGC-MSUV-Vis (Derivatization)
Application Routine QC, Purity Assay, Stability Testing Impurity Identification, Trace Analysis, Reference Standard Characterization Rapid In-Process Checks, Total Aldehyde Assay, Educational Labs
Specificity HighVery HighLow
Sensitivity HighVery HighLow
Throughput HighModerateHigh
Cost & Complexity ModerateHighLow

Expert Recommendation: For the majority of drug development and manufacturing applications, HPLC-UV offers the best balance of performance, robustness, and cost-effectiveness for the routine quantification and purity assessment of this compound. GC-MS should be employed as a complementary technique for definitive identification and trace-level impurity investigations. UV-Vis spectrophotometry remains a viable, low-cost alternative for non-specific, high-concentration assays where interfering aldehydes are not a concern.

Experimental Protocols & Workflows

To ensure scientific integrity, every described protocol must be a self-validating system. The following sections provide detailed, step-by-step methodologies that can serve as a starting point for your in-house method development and validation.

General Analytical Workflow

The overall process, from receiving a sample to reporting a final, validated result, follows a logical sequence.

Analytical_Workflow Sample Sample Receipt & Login Prep Sample & Standard Preparation Sample->Prep Instrument Instrumental Analysis (e.g., HPLC, GC-MS) Prep->Instrument Data Raw Data Acquisition Instrument->Data Processing Data Processing (Integration, Calibration) Data->Processing Review Results Review & Verification Processing->Review Report Final Report Generation Review->Report

Caption: A generalized workflow for quantitative chemical analysis.

Protocol 1: Quantification of CTC by HPLC-UV

This method is designed for the assay and purity determination of CTC.

1. Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: 60:40 (v/v) Acetonitrile : Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (determine λmax experimentally).

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Diluent: Mobile Phase (Acetonitrile:Water).

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of CTC reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the Standard Stock Solution with diluent.

  • Sample Solution (10 µg/mL): Accurately weigh ~10 mg of the CTC sample, dissolve in a 100 mL volumetric flask with diluent. Further dilute 10.0 mL of this solution to 100.0 mL with diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.

3. System Suitability:

  • Inject the 10 µg/mL standard solution six times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas must be ≤ 2.0%. Tailing factor should be ≤ 2.0.

4. Analysis and Calculation:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Inject the sample solution and determine its concentration using the calibration curve equation.

  • Calculate the purity or assay of the CTC sample based on the prepared and found concentrations.

Protocol 2: Quantification of CTC by GC-MS

This method is ideal for impurity identification and sensitive quantification.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (or Split 10:1, depending on concentration).

  • Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: EI at 70 eV.

  • Scan Mode: Full Scan (m/z 40-400) for identification or Selected Ion Monitoring (SIM) for quantification (select characteristic ions for CTC, e.g., m/z 147, 119).

2. Reagent and Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Standard/Sample Preparation: Prepare stock and working solutions in the chosen solvent, similar to the HPLC protocol, at concentrations appropriate for the instrument's sensitivity.

3. Analysis and Calculation:

  • Inject standards to establish linearity and retention time.

  • Identify the CTC peak in the sample chromatogram by comparing its retention time and mass spectrum to the reference standard.

  • Quantify using an external standard calibration curve based on the peak area of the selected ion(s) in SIM mode.

Protocol 3: Quantification of CTC by UV-Vis Spectrophotometry

This protocol uses DNPH for the colorimetric determination of total aldehyde content.

1. Instrumentation:

  • UV-Visible Spectrophotometer.

  • Matched 1 cm quartz cuvettes.

2. Reagent Preparation:

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in 2 M Hydrochloric Acid.

  • Solvent: Acetonitrile or Ethanol.

3. Procedure:

  • Standard Preparation: Prepare a series of CTC standards in the chosen solvent (e.g., 5 to 50 µg/mL).

  • Sample Preparation: Prepare the CTC sample in the same solvent to a concentration expected to fall within the standard curve range.

  • Reaction: To 1.0 mL of each standard and sample solution in separate test tubes, add 1.0 mL of the DNPH reagent. Add 1.0 mL of solvent to a tube to serve as a blank.

  • Incubation: Vortex the tubes and allow them to react at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution against the blank at the wavelength of maximum absorbance (λmax), typically around 365 nm.

4. Analysis and Calculation:

  • Plot a calibration curve of absorbance vs. concentration for the standards.

  • Determine the concentration of the sample from the curve.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it encompasses a profound responsibility for the safety of my fellow researchers and the preservation of our environment. The handling and disposal of specialized reagents like 2-chlorothiazole-5-carbaldehyde, a halogenated heterocyclic compound, demand meticulous planning and adherence to established protocols. This guide is structured to provide a clear, logical, and technically grounded framework for its proper disposal, ensuring that laboratory operations are not only scientifically sound but also safe and compliant.

The core principle underpinning the disposal of this compound is that it must be treated as hazardous chemical waste . Its chemical structure, containing both a chlorine atom and a reactive aldehyde group, classifies it as a halogenated organic compound, which is subject to stringent disposal regulations due to potential toxicity and environmental persistence.[1][2][3] Standard disposal methods like drain disposal or commingling with regular trash are strictly prohibited.

Hazard Profile and Immediate Safety Considerations

Before addressing disposal, it is imperative to understand the hazards associated with this compound. This knowledge informs every aspect of its handling, from initial use to final disposal. The compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4]

Hazard ClassificationDescriptionGHS CodesPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.H302Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]
Skin Irritation Causes skin irritation.H315Wear protective gloves and clothing to prevent skin exposure.[4][6]
Eye Irritation Causes serious eye irritation.H319Wear chemical safety goggles or a face shield.[4][7]
Respiratory Irritation May cause respiratory irritation.H335Handle only in a well-ventilated area, preferably within a chemical fume hood.[4][6]

This table summarizes the primary health hazards. Always consult the most current Safety Data Sheet (SDS) for complete information.

In the event of exposure, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[7][8] If inhaled, move the individual to fresh air.[4]

Step-by-Step Disposal Protocol for Laboratory Waste

The following protocol outlines the procedural steps for safely managing this compound waste from the point of generation to its collection by trained professionals.

Step 1: Waste Segregation

Proper segregation is the most critical first step in hazardous waste management. This ensures safety, regulatory compliance, and cost-effective disposal.

  • Designate as Halogenated Organic Waste: All waste containing this compound, including neat solid material, solutions, and contaminated consumables (e.g., pipette tips, weighing boats, gloves), must be collected in a designated hazardous waste container for halogenated organics.[9][10]

  • Avoid Commingling: Crucially, do not mix halogenated waste with non-halogenated organic solvent waste.[9][10] Mixed waste streams are significantly more complex and expensive to dispose of because they cannot be easily recycled or fuel-blended.

Step 2: Waste Containerization

The choice of container is vital to prevent leaks and reactions.

  • Use Compatible Containers: Collect waste in a chemically resistant container, typically made of high-density polyethylene (HDPE). Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw-top cap.[11]

  • Keep Containers Closed: The waste container must be kept closed at all times, except when actively adding waste. This minimizes the release of volatile compounds and prevents spills.[10]

Step 3: Proper Labeling

Clear and accurate labeling is a legal requirement and essential for safety.

  • Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound."

    • If in a solution, list all components and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 4: Temporary On-Site Storage

Store the waste container safely within the laboratory pending pickup.

  • Designated Area: Store the container in a designated satellite accumulation area. This should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Store Away from Incompatibles: Keep the waste container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[7]

Step 5: Arrange for Disposal

The final step is to transfer the waste to the appropriate authorities.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Licensed Disposal Vendor: The EHS department will work with a licensed and approved hazardous waste disposal company that has the capability to manage and treat halogenated organic compounds in accordance with federal and state regulations.[4][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Management & Disposal start Waste Generation (e.g., unused reagent, contaminated labware) segregate Segregate Waste start->segregate container_halo Place in Labeled Halogenated Waste Container segregate->container_halo Contains 2-Chlorothiazole- 5-carbaldehyde? YES container_non_halo Place in Non-Halogenated Waste Container segregate->container_non_halo NO store Store in Secondary Containment in Satellite Accumulation Area container_halo->store pickup Schedule Pickup with EHS Department store->pickup transport Transport by Licensed Hazardous Waste Vendor pickup->transport disposal Final Disposal Facility transport->disposal

Caption: Workflow for the safe disposal of laboratory waste containing this compound.

Spill and Decontamination Procedures

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Vapors: Ensure adequate ventilation or work within a fume hood. Avoid breathing dust or vapors.[4]

  • Contain the Spill: For small solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[4][7] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then transfer the absorbent into the hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, contaminated PPE) must be placed in the halogenated hazardous waste container for disposal.[6]

The Science of Ultimate Disposal

For a halogenated organic compound like this compound, the ultimate and most environmentally sound disposal method is high-temperature incineration.[1][2] This is not simple burning; it is a highly controlled thermal decomposition process.

  • Process: The waste is injected into a specially designed incinerator operating at temperatures typically between 900°C and 1200°C.[1]

  • Decomposition: At these temperatures, the organic molecule is broken down. The carbon and hydrogen are converted to carbon dioxide (CO₂) and water (H₂O), while the chlorine atom is primarily converted into hydrogen chloride (HCl) gas.[1][12]

  • Scrubbing: The exhaust gases are then passed through a "scrubber," which is an air pollution control device. The acidic HCl gas is neutralized, typically with a caustic solution, preventing its release into the atmosphere.[1][12]

This technology ensures the complete destruction of the hazardous compound, converting it into simple, manageable, and far less harmful substances.[1] Landfilling is generally prohibited for such organic wastes as it poses a risk of leaching into soil and groundwater.[1]

By adhering to these detailed procedures, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment, fulfilling a critical aspect of modern scientific practice.

References

A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Chlorothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 2-Chlorothiazole-5-carbaldehyde (CAS No. 95453-58-0). As a Senior Application Scientist, my objective is to offer a framework that moves beyond a simple checklist, instilling a deep understanding of the causality behind each safety recommendation. Adherence to these protocols is fundamental to creating a self-validating system of safety in your laboratory.

Hazard Profile Analysis: The 'Why' Behind the 'What'

Understanding the specific toxicological profile of this compound is the first step in mitigating risk. This solid compound is not benign; its reactivity and hazard classifications demand a multi-faceted protective strategy.[1]

  • Acute Oral Toxicity : The compound is classified as harmful if swallowed.[1] This necessitates procedural controls to prevent ingestion, such as strictly prohibiting eating or drinking in the lab and thorough hand washing after handling.[2]

  • Skin and Eye Irritation : It is categorized as a skin irritant (Category 2) and a serious eye irritant (Category 2/2A).[3][2][4][5] Direct contact can cause significant inflammation and discomfort. This is the primary driver for mandatory glove and eye protection protocols.

  • Respiratory Irritation : As a fine solid, it can form dusts that may cause respiratory tract irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[3][2][4] This hazard underscores the critical importance of handling the compound within a controlled ventilation environment.

  • Potential for Skin Sensitization : Some data suggests it may cause an allergic skin reaction, meaning repeated exposure could lead to an exaggerated immune response.[1][6] This potential reinforces the need for consistent and high-quality skin protection.

Core PPE Requirements: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.

Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (Solid) Chemical splash goggles (compliant with EN 166 or ANSI Z87.1).[3]Nitrile or neoprene gloves (double-gloving recommended). Inspect for integrity before use.[7]Fully-buttoned, long-sleeved laboratory coat.[7][8]Required only if not performed in a certified chemical fume hood. Use a NIOSH-approved respirator with a particulate filter (e.g., N95).[6][9]
Solution Preparation Chemical splash goggles. A face shield over goggles is required if there is a significant splash risk.[8]Chemical-resistant gloves (e.g., Nitrile). Change immediately if contamination is suspected.[9][10]Chemical-resistant apron over a laboratory coat.Work must be performed in a certified chemical fume hood to control vapors.[7][11]
Spill Cleanup Face shield worn over chemical splash goggles.Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or laminate).Chemical-resistant coverall or suit.[10]NIOSH-approved air-purifying respirator with combination organic vapor and particulate cartridges.[9]

Procedural Protocol: Safe Handling Workflow

A robust safety culture is built on clear, repeatable procedures. The following workflow provides a step-by-step methodology for handling this compound, from preparation to disposal.

Step 1: Pre-Handling Preparation
  • Designate the Work Area : All handling of the solid and its solutions must occur within a certified chemical fume hood.[11]

  • Verify Safety Equipment : Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[3]

  • Assemble Materials : Gather all necessary equipment, including the chemical container, spatulas, weigh boats, glassware, and waste containers, and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Don PPE : Put on all required PPE as outlined in the table above before entering the designated handling area. Gloves should be donned last.

Step 2: Chemical Handling
  • Weighing : Gently open the container inside the fume hood. Use a dedicated spatula to carefully transfer the desired amount of solid onto a weigh boat. Avoid any actions that could generate dust.

  • Transfer & Dissolution : If making a solution, slowly add the weighed solid to the solvent in your reaction vessel. Do not add solvent directly to the bulk solid. Use a magnetic stirrer to aid dissolution and avoid manual shaking.

  • Secure Container : Tightly close the primary container of this compound immediately after use.

Step 3: Post-Handling and Cleanup
  • Initial Decontamination : Wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened cloth. Dispose of the cloth as hazardous waste.

  • Waste Segregation : All disposable items that came into contact with the chemical (weigh boats, gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[12][13]

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination: first remove the outer gloves (if double-gloving), then the lab coat or apron, followed by goggles/face shield, and finally the inner gloves.

  • Personal Hygiene : Immediately wash hands thoroughly with soap and water after removing all PPE.[13]

The following diagram illustrates this critical workflow.

G cluster_prep 1. Preparation cluster_handle 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Assemble All Materials in Hood prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh Solid Chemical prep3->handle1 handle2 Transfer to Solvent handle1->handle2 handle3 Secure Primary Container handle2->handle3 clean1 Decontaminate Surfaces & Tools handle3->clean1 clean2 Segregate All Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safely Handling this compound.

Decontamination and Disposal Plan

A comprehensive safety plan extends to the final disposition of the chemical and all associated materials.

  • Chemical Waste : Unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[3] They should never be poured down the drain.[13] Follow all local and institutional regulations for chemical waste disposal.

  • Contaminated Materials : All "soft" waste, including gloves, weigh paper, and absorbent pads, must be collected in a dedicated, sealed container labeled "Hazardous Waste."[12]

  • Glassware : Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone) in the fume hood. The rinsate must be collected as hazardous waste. After the initial rinse, the glassware can be washed using standard laboratory procedures.

Emergency Response: Immediate Actions for Exposure

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[3][4] If skin irritation occurs or persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air immediately.[3][4] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately.[3][2]

By integrating these principles of hazard awareness, procedural discipline, and emergency preparedness, you can ensure a safe and productive research environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorothiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chlorothiazole-5-carbaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。